2-Amino-4,4,5,5,5-pentafluoropentanoic acid
説明
BenchChem offers high-quality 2-Amino-4,4,5,5,5-pentafluoropentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4,4,5,5,5-pentafluoropentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
15959-97-4 |
|---|---|
分子式 |
C5H6F5NO2 |
分子量 |
207.10 g/mol |
IUPAC名 |
2-amino-4,4,5,5,5-pentafluoropentanoic acid |
InChI |
InChI=1S/C5H6F5NO2/c6-4(7,5(8,9)10)1-2(11)3(12)13/h2H,1,11H2,(H,12,13) |
InChIキー |
WDXQGHPDMGJLFY-UHFFFAOYSA-N |
正規SMILES |
C(C(C(=O)O)N)C(C(F)(F)F)(F)F |
製品の起源 |
United States |
Physicochemical Profiling and Application of 2-Amino-4,4,5,5,5-pentafluoropentanoic Acid (Pfnv) in Peptide Engineering
Executive Summary
The incorporation of non-proteinogenic, highly fluorinated amino acids into peptide sequences represents a paradigm shift in modern drug development. 2-Amino-4,4,5,5,5-pentafluoropentanoic acid , commonly referred to as Pentafluoronorvaline (Pfnv) , is a premier aliphatic amino acid derivative characterized by its terminal perfluoroethyl group ( −CF2CF3 ). This whitepaper provides an in-depth mechanistic analysis of Pfnv's physicochemical properties—specifically its anomalous lipophilicity, steric bulk, and electronic inductive effects—and establishes self-validating experimental protocols for its characterization.
Molecular Architecture & Inductive Causality
Pfnv is a structural analogue of the natural aliphatic amino acid norvaline. However, the substitution of five hydrogen atoms with fluorine at the γ (C4) and δ (C5) carbons fundamentally alters its molecular behavior.
The causality behind Pfnv's unique properties stems from the intrinsic nature of the Carbon-Fluorine (C-F) bond[1]. Fluorine is the most electronegative element, and the C-F bond possesses a high bond dissociation energy (~480 kJ/mol).
-
Electronic Inductive Effect (-I): The highly electronegative −CF2CF3 group exerts a strong through-bond electron-withdrawing effect. By pulling electron density away from the α -carbon, it destabilizes the protonated state of the adjacent α -amine ( −NH3+ ), making it easier for the amine to donate a proton. Consequently, the pKa of the α -amine in Pfnv is significantly lowered compared to its hydrocarbon counterpart.
-
Steric Shielding: The van der Waals radius of fluorine (1.47 Å) is approximately 20% larger than that of hydrogen (1.20 Å). The resulting perfluoroethyl group is sterically demanding, occupying a spatial volume comparable to an isobutyl group (e.g., Leucine), which restricts the conformational flexibility of the peptide backbone and physically blocks protease active sites.
Core Physicochemical Properties
Lipophilicity and the Fluorous Effect
Fluorination of aliphatic chains drastically increases lipophilicity. In the context of peptide engineering, this is quantified using multivariate Z-scales developed by Sandberg et al.[1], which derive principal components from experimental thin-layer chromatography (TLC) and NMR data. Pfnv exhibits a highly negative Z1 score (-3.30), indicating extreme lipophilicity. This "fluorous effect" enhances the membrane permeability of Pfnv-modified peptides, a critical factor for intracellular drug targets.
Steric Bulk and Conformational Propensity
The steric bulk of Pfnv ( Z2 = 2.22) forces adjacent residues into specific dihedral angles ( ϕ , ψ ), often stabilizing α -helical conformations in amphiphilic peptides. This steric demand is a primary driver of its resistance to enzymatic degradation, as it prevents the peptide backbone from adopting the extended conformation required for docking into the catalytic clefts of most endopeptidases.
Quantitative Data Presentation
To facilitate Quantitative Sequence-Activity Modeling (QSAM), the physicochemical descriptors of Pfnv must be contextualized against other fluorinated derivatives[1].
Table 1: Multivariate Z-Scale Descriptors for Fluorinated Amino Acids
| Amino Acid | Z1 (Lipophilicity) | Z2 (Steric Bulk) | Z3 (Polarity) | Z4 (Electronegativity) | Z5 (Hardness) |
| (S)-4,4,5,5,5-Pentafluoronorvaline (Pfnv) | -3.30 | 2.22 | 2.59 | -6.36 | 0.16 |
| (S)-4,4-Difluoronorvaline (Dfnv) | -3.04 | 0.55 | 0.58 | -1.99 | 2.17 |
| (S)-5,5,6,6,6-Pentafluoronorleucine (Pfnl) | -5.03 | 0.86 | -1.61 | -7.17 | -0.68 |
| (S)-4,4,5,5,6,6,6-Heptafluoronorleucine (Hfnl) | -4.22 | 3.19 | 1.81 | -8.32 | -0.96 |
Note: A lower (more negative) Z1 value indicates higher lipophilicity.
Table 2: Comparative Physicochemical Impact of the Perfluoroethyl Group
| Property | Hydrocarbon Analog (Norvaline) | Fluorinated Analog (Pfnv) | Causality / Mechanism |
| Side-Chain Volume | ~43 ų | ~74 ų | Larger van der Waals radius of F vs H. |
| α -Amine pKa | ~9.7 | ~8.2 (Est.) | Strong -I inductive electron withdrawal from −CF2CF3 . |
| Proteolytic Stability | Low (Rapid degradation) | High (Resistant) | Steric shielding and C-F dipole repulsion at protease active sites. |
Standardized Experimental Protocols
To ensure scientific integrity, the characterization of Pfnv must rely on Self-Validating Systems —protocols engineered with internal controls that automatically flag systemic errors.
Protocol 1: Determination of Lipophilicity (LogD) via RP-HPLC
Traditional shake-flask methods fail for highly fluorinated compounds due to anomalous phase partitioning. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a robust alternative.
-
Self-Validating Mechanism: This protocol uses a homologous series of alkylphenones as internal calibrants. If the column degrades or the mobile phase composition shifts, the calibration curve shifts proportionally, ensuring the calculated LogD remains accurate.
-
Step 1 (Mobile Phase): Prepare a binary gradient of LC-MS grade Water (0.1% TFA, pH 2.0) and Acetonitrile (0.1% TFA).
-
Step 2 (Calibration): Inject a standard mixture of uracil (void volume marker, t0 ) and alkylphenones (acetophenone through octanophenone).
-
Step 3 (Acquisition): Inject 10 µL of 1 mM Pfnv solution and record the retention time ( tR ).
-
Step 4 (Calculation): Calculate the capacity factor k′=(tR−t0)/t0 . Map k′ against the alkylphenone calibration curve to derive the Chromatographic Hydrophobicity Index (CHI) and extrapolate the LogD value.
Protocol 2: Potentiometric Determination of pKa
-
Self-Validating Mechanism: Incorporates a Gran plot analysis to verify the Nernstian response of the electrode and utilizes a blank solvent subtraction to eliminate the artifactual acidity caused by dissolved atmospheric CO2 .
-
Step 1 (Calibration): Calibrate a micro-glass electrode using NIST-traceable buffers (pH 4.00, 7.00, 10.00) in a jacketed vessel maintained at exactly 25.0 ± 0.1 °C.
-
Step 2 (Blank Titration): Purge 0.15 M KCl solvent with Argon gas for 15 minutes. Titrate with standardized 0.1 M NaOH to establish the baseline isotherm.
-
Step 3 (Sample Titration): Dissolve 2.0 mM Pfnv in the purged 0.15 M KCl. Titrate with 0.1 M NaOH under continuous Argon flow, recording pH after each 0.01 mL addition.
-
Step 4 (Analysis): Subtract the blank isotherm from the sample data. Calculate the first derivative ( dpH/dV ) to identify equivalence points and extract the precise pKa of the carboxyl and amino groups.
Visualizations & Workflows
To conceptualize the integration of Pfnv into peptide engineering, the following logical workflows define the characterization pipeline and the mechanistic basis for its therapeutic utility.
Caption: Workflow for the physicochemical characterization and QSAM integration of Pfnv.
Caption: Mechanisms of proteolytic resistance conferred by Pfnv incorporation.
References
-
Sandberg, M., Eriksson, L., Jonsson, J., Sjöström, M., & Wold, S. (1998). "New Chemical Descriptors Relevant for the Design of Biologically Active Peptides. A Multivariate Characterization of 87 Amino Acids." Journal of Medicinal Chemistry, ACS Publications.[Link]
-
Peptides Package Documentation. "zScales: Compute the Z-scales of a protein sequence." RDocumentation.[Link]
-
Prusis, P. (2006). "Development of Proteochemometrics—A New Approach for Analysis of Protein-Ligand Interactions." Diva Portal.[Link]
Sources
19F NMR Characterization and Asymmetric Synthesis of 2-Amino-4,4,5,5,5-pentafluoropentanoic Acid (PfpGly): A Technical Guide
Executive Summary
The strategic incorporation of fluorinated amino acids into peptide backbones is a cornerstone of modern drug development, offering unprecedented control over proteolytic stability, lipophilicity, and protein-protein interactions. Among these building blocks, 2-amino-4,4,5,5,5-pentafluoropentanoic acid (pentafluoropropylglycine, or PfpGly) stands out due to its profound impact on intrinsic hydrophobicity and α-helix propensity1[1].
For researchers and application scientists, validating the structural integrity and stereochemical purity of PfpGly is critical. This whitepaper provides an in-depth analysis of the 19 F NMR chemical shift data for PfpGly, explains the quantum mechanical causality behind its complex magnetic resonance signatures, and details a self-validating, gram-scale synthetic protocol.
Magnetic Resonance Signatures: The Causality of 19 F NMR Data
In standard characterization, the Fmoc-protected derivative of PfpGly, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4,5,5,5-pentafluoropentanoic acid, is analyzed. The 19 F NMR spectrum (acquired at 376 MHz in CDCl 3 ) reveals a highly specific signature that goes beyond simple peak assignment[1].
Quantitative Data Summary
| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constants ( J , Hz) | Structural Assignment |
| 19 F | -85.9 | Singlet (s) / Broad | N/A | Terminal CF 3 group (C5) |
| 19 F | -112.3 | Doublet of doublets (dd) | 2JFF = 263.3, 3JFH = 34.3 | Diastereotopic CF 2 group (C4, F a ) |
| 19 F | -115.1 | Doublet of doublets (dd) | 2JFF = 260.9, 3JFH = 33.0 | Diastereotopic CF 2 group (C4, F b ) |
Data referenced against internal standard (tetramethylsilane) and solvent residual peaks.[1]
Mechanistic Causality of the AB Spin System
As an application scientist, one must understand why the CF 2 group presents as two distinct doublet of doublets rather than a single multiplet. The causality lies in the stereochemistry of the molecule:
-
Diastereotopicity: The α -carbon (C2) of PfpGly is a chiral center ( S -configuration). This stereocenter breaks the global symmetry of the molecule, creating a chiral magnetic environment. Consequently, the two fluorine atoms on the γ -carbon (C4) cannot be interconverted by any symmetry operation—they are magnetically inequivalent (diastereotopic).
-
Geminal Coupling ( 2JFF ): Because the two fluorines on C4 reside in different magnetic environments, they couple strongly to one another. This results in a massive geminal coupling constant of ~261–263 Hz, characteristic of an AB spin system.
-
Vicinal Coupling ( 3JFH ): Each distinct fluorine atom also couples with the protons on the adjacent β -carbon (C3, CH 2 group), resulting in the secondary splitting (~33–34 Hz) that forms the doublet of doublets (dd) multiplicity.
Visualizing the Analytical Logic
Logical mapping of 19F NMR signals to the structural features of Fmoc-PfpGly.
Experimental Workflow: Gram-Scale Asymmetric Synthesis
Producing PfpGly with high enantiomeric purity (>99% ee) requires a robust, self-validating synthetic framework. The gold standard utilizes a chiral Nickel(II) Schiff base complex (Belokon-type chemistry)[1].
Protocol: Synthesis of Fmoc-PfpGly
Step 1: Asymmetric Alkylation
-
Procedure: Dissolve the chiral Ni(II) complex (e.g., 6.3 mmol) in a polar aprotic solvent. Cool the system to 0 °C. Add sodium hydride (NaH) to deprotonate the complex, followed by the dropwise addition of pentafluoropropyl iodide.
-
Causality of Reagent Choice: Traditional alkylations often use KOH/MeOH. However, highly fluorinated electrophiles are prone to competitive elimination or solvolysis in protic media. By pivoting to NaH at 0 °C, we enforce strict kinetic control, ensuring complete deprotonation while suppressing epimerization and side reactions, yielding the alkylated complex with >90% diastereomeric excess (de)[1].
Step 2: Hydrolysis and Ligand Recovery
-
Procedure: Dissolve the alkylated Ni(II) complex in dimethoxyethane (DME, 22 mL). Add 3 M aqueous HCl (10.5 mL, 5.0 equiv.). Stir until the Schiff base is fully cleaved. Recover the chiral ligand via precipitation or extraction (typically ~86% recovery)[2].
-
Causality: The 3 M HCl concentration is precisely calibrated to be harsh enough to hydrolyze the rigid square-planar Ni(II) complex, but gentle enough to prevent the racemization of the newly formed α -stereocenter.
Step 3: Chelation and Fmoc-Protection
-
Procedure: To the aqueous phase containing the free amino acid and Ni(II) ions, add acetonitrile (MeCN) and EDTA-Na 2 (1.0 equiv.). Subsequently, add Fmoc-OSu under slightly basic conditions to protect the free amine.
-
Causality of Chelation: The addition of EDTA is a critical self-validating step. It tightly chelates the liberated, paramagnetic Ni(II) ions. If Ni(II) is not completely sequestered, the subsequent 19 F NMR and 1 H NMR spectra will suffer from severe paramagnetic line broadening, destroying the resolution needed to verify the AB spin system of the CF 2 group[2].
Self-Validating System: Quantitative 19 F NMR Yield
To guarantee protocol trustworthiness, researchers must avoid relying solely on isolated yields, which are subject to chromatographic biases.
-
Validation Loop: Prior to column chromatography, spike the crude reaction mixture with a known concentration of 2-chloro-4-fluorotoluene [1].
-
Mechanism: The single fluorine resonance of this internal standard appears in a completely different chemical shift region than the PfpGly signals. By integrating the standard against the distinct -85.9 ppm CF 3 singlet of the product, you obtain an absolute, mathematically verifiable chemical yield.
Step-by-step experimental workflow for the asymmetric synthesis of Fmoc-PfpGly.
References
-
Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex The Journal of Organic Chemistry (ACS Publications)[Link][1]
-
Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex (Preprint) ChemRxiv[Link][2]
Sources
A Technical Guide to the Conformational Effects of 2-Amino-4,4,5,5,5-pentafluoropentanoic Acid in Polypeptides
Introduction: Harnessing the Power of Fluorine in Polypeptide Design
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide and protein engineering, enabling the design of novel therapeutics, biomaterials, and research tools.[1][2] Among the vast array of synthetic amino acids, those bearing fluorinated side chains have garnered significant attention for their ability to impart unique and often highly desirable properties.[3][4] Fluorine, being the most electronegative element, introduces a host of effects including heightened metabolic stability, altered pKa values of neighboring groups, and profound influences on molecular conformation.[5][6] This guide delves into the core of these effects, focusing on a particularly intriguing building block: 2-amino-4,4,5,5,5-pentafluoropentanoic acid (APFPA).
The pentafluoroethyl group of APFPA presents a unique combination of steric bulk, extreme hydrophobicity, and lipophobicity. These characteristics suggest that APFPA can act as a powerful tool to modulate the secondary and tertiary structure of polypeptides. This in-depth technical guide provides a comprehensive overview of the synthesis, incorporation, and conformational impact of APFPA in polypeptide chains, offering researchers, scientists, and drug development professionals a roadmap for leveraging its unique properties.
Part 1: Synthesis and Incorporation of APFPA into Polypeptides
The journey to understanding the conformational effects of APFPA begins with its synthesis and successful incorporation into a peptide sequence. While the synthesis of APFPA itself is not extensively documented in publicly available literature, a robust synthetic strategy can be devised based on established methods for preparing similar fluorinated amino acids.[7][8]
Proposed Synthesis of Fmoc-APFPA-OH for Solid-Phase Peptide Synthesis (SPPS)
A practical approach to enantiomerically pure Fmoc-APFPA-OH involves the asymmetric alkylation of a glycine-derived Schiff base, a method proven effective for large-scale synthesis of other fluorinated amino acids.[8]
Experimental Protocol: Asymmetric Synthesis of Fmoc-APFPA-OH
-
Complex Formation: A chiral auxiliary, such as (S)-2-[N-(N'-benzylprolyl)amino]benzophenone, is reacted with glycine and Ni(II) nitrate to form a stable Ni(II) complex of a glycine Schiff base.
-
Asymmetric Alkylation: The complex is then deprotonated with a non-nucleophilic base (e.g., potassium hydroxide) and alkylated with a suitable pentafluoroethylating agent, such as 1-iodo-2,2,3,3,3-pentafluoropropane. The chiral auxiliary directs the alkylation to stereoselectively form the desired (S)-enantiomer of the APFPA-containing complex.
-
Complex Disassembly and Chiral Auxiliary Recovery: The resulting diastereomerically pure Ni(II) complex is disassembled by treatment with hydrochloric acid. This step releases the free (S)-2-amino-4,4,5,5,5-pentafluoropentanoic acid and allows for the recovery and recycling of the chiral auxiliary.
-
Fmoc Protection: The free amino acid is then protected with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu under basic conditions to yield the final product, (S)-Fmoc-2-amino-4,4,5,5,5-pentafluoropentanoic acid (Fmoc-APFPA-OH), ready for use in SPPS.
Incorporation of APFPA into Peptides via SPPS
The incorporation of sterically demanding and electronically unique amino acids like APFPA into a growing peptide chain requires optimization of standard SPPS protocols. The use of highly activated amino acid species, such as pentafluorophenyl (Pfp) esters, is recommended to ensure efficient coupling.[9][10]
Experimental Protocol: SPPS with Fmoc-APFPA-Pfp Ester
-
Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin) and perform the initial couplings of standard amino acids following established Fmoc-SPPS procedures.
-
Fmoc-APFPA Activation: Prepare the Fmoc-APFPA-Pfp ester by reacting Fmoc-APFPA-OH with pentafluorophenol and a carbodiimide coupling agent.
-
Coupling of Fmoc-APFPA-Pfp: After deprotection of the N-terminal Fmoc group on the resin-bound peptide, dissolve the Fmoc-APFPA-Pfp ester in a suitable solvent (e.g., DMF) and add it to the resin. The high reactivity of the Pfp ester facilitates efficient amide bond formation.[9]
-
Monitoring and Double Coupling: Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test). If the coupling is incomplete, a second coupling step may be necessary.
-
Chain Elongation: Continue the peptide synthesis with subsequent standard Fmoc-amino acids.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/water).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Part 2: The Conformational Impact of the Pentafluoroethyl Side Chain
The introduction of the APFPA residue into a polypeptide chain is expected to exert significant control over its local and global conformation. This is driven by a combination of stereoelectronic effects, steric hindrance, and unique intermolecular interactions.
Intrinsic Conformational Preferences
The rotational freedom of the APFPA side chain is influenced by the gauche effect, a phenomenon where a gauche conformation is more stable than an anti conformation.[11] This is particularly relevant for the Cα-Cβ and Cβ-Cγ bonds. The highly electronegative fluorine atoms on the Cδ and Cε carbons will influence the electron distribution along the side chain, likely favoring specific rotamers to minimize dipole-dipole repulsions and maximize stabilizing hyperconjugative interactions.
Impact on Secondary Structure: The "Fluorous Effect"
The pentafluoroethyl side chain is both highly hydrophobic and lipophobic, a characteristic that drives "fluorous interactions."[1][12] In an aqueous environment, these side chains will tend to self-associate to minimize contact with water, a phenomenon termed the "fluorous effect."[13] This can lead to:
-
Stabilization of β-sheets: The strong drive for self-aggregation of the APFPA side chains can promote the formation of intermolecular β-sheet structures, leading to the formation of fibrils or hydrogels.[14]
-
Enhanced Helicity (in specific contexts): While highly fluorinated amino acids generally have lower intrinsic helical propensities, their placement within the hydrophobic core of a coiled-coil or other helical structure can significantly enhance thermal and chemical stability.[5][13]
-
Disruption of Native Folds: Conversely, the introduction of a bulky, rigid APFPA residue on the surface of a globular protein could disrupt its native fold.
Part 3: Biophysical Characterization of APFPA-Containing Peptides
A multi-pronged biophysical approach is essential to fully elucidate the structural consequences of incorporating APFPA into a peptide.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in solution.[15][16][17] The incorporation of APFPA is expected to induce significant changes in the CD spectrum, indicative of a shift in the peptide's conformational ensemble.
| Secondary Structure | Characteristic CD Bands (nm) | Expected Impact of APFPA |
| α-Helix | Negative at 222 & 208, Positive at 192 | Context-dependent; may stabilize or disrupt |
| β-Sheet | Negative at ~218, Positive at ~195 | Likely to be induced or stabilized |
| Random Coil | Strong negative band near 200 | Decrease in intensity upon folding |
Experimental Protocol: CD Spectroscopy Analysis
-
Sample Preparation: Dissolve the purified, lyophilized peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). Ensure the peptide concentration is accurately determined (e.g., by UV absorbance if aromatic residues are present).
-
Data Acquisition: Record CD spectra in the far-UV region (typically 190-260 nm) using a quartz cuvette with a short path length (e.g., 1 mm).
-
Data Analysis: Process the raw data by subtracting the buffer baseline and converting to mean residue ellipticity. Analyze the spectral features to determine the predominant secondary structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides atomic-level insights into peptide structure and dynamics in solution.[18][19] For APFPA-containing peptides, both ¹H and ¹⁹F NMR are invaluable.
-
¹H NMR: Chemical shift perturbations of backbone and side-chain protons near the APFPA residue can reveal local conformational changes. NOESY experiments can identify through-space proximities, helping to define the peptide's three-dimensional structure.
-
¹⁹F NMR: The ¹⁹F nucleus is an exceptional probe due to its high sensitivity and the large chemical shift dispersion.[20] The chemical shift of the fluorine atoms in the pentafluoroethyl group is highly sensitive to the local environment, providing a direct readout of the side chain's conformation and its interactions with other parts of the peptide or with binding partners.
X-ray Crystallography
For obtaining a high-resolution, static picture of an APFPA-containing peptide, X-ray crystallography is the gold standard.[21][22]
Experimental Protocol: Peptide Crystallography
-
Peptide Synthesis and Purification: High purity (>98%) is crucial for successful crystallization.
-
Crystallization Screening: Use commercially available or custom-made screens to test a wide range of crystallization conditions (precipitants, buffers, salts).
-
Crystal Optimization: Refine the initial crystallization conditions to obtain diffraction-quality crystals.
-
Data Collection: Collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Solve the phase problem and build and refine the atomic model of the peptide.
Part 4: Computational Modeling of APFPA-Peptides
Molecular dynamics (MD) simulations are essential for understanding the dynamic conformational landscape of APFPA-containing peptides.[23][24] A significant challenge is the lack of well-validated force field parameters for the pentafluoroethyl group.
Workflow for Parameter Development and Simulation:
-
Parameter Derivation: Develop new force field parameters (bond, angle, dihedral, and non-bonded terms) for the APFPA residue. This is typically done using quantum mechanical calculations on a model compound.
-
Validation: Validate the new parameters by running MD simulations on the isolated APFPA amino acid or a small dipeptide and comparing the results to quantum mechanical calculations.
-
Peptide Simulation: Conduct multi-microsecond MD simulations of the full APFPA-containing peptide in explicit solvent to explore its conformational space.
-
Analysis: Analyze the simulation trajectories to identify predominant conformations, hydrogen bonding patterns, and the dynamics of the APFPA side chain.
Part 5: Applications in Drug Development and Materials Science
The unique properties conferred by the APFPA residue open up a range of potential applications:
-
Enhanced Proteolytic Stability: The bulky, electron-withdrawing pentafluoroethyl group can sterically hinder the approach of proteases, increasing the in vivo half-life of peptide drugs.[3]
-
Modulation of Protein-Protein Interactions: Incorporating APFPA at a protein-protein interface can either enhance binding through favorable fluorous interactions or disrupt binding through steric hindrance, providing a tool for designing potent inhibitors or stabilizers.
-
Development of Self-Assembling Biomaterials: The strong tendency of APFPA to drive β-sheet formation and aggregation can be harnessed to create novel hydrogels for tissue engineering or controlled drug release.[24][25]
-
¹⁹F NMR/MRI Probes: Peptides containing multiple APFPA residues could serve as sensitive probes for in vivo ¹⁹F magnetic resonance imaging (MRI) or for studying peptide-target engagement via ¹⁹F NMR.[26]
Conclusion
2-amino-4,4,5,5,5-pentafluoropentanoic acid is a promising, albeit underexplored, non-canonical amino acid with the potential to significantly impact polypeptide structure and function. Its highly fluorinated side chain acts as a potent modulator of conformation, primarily through the fluorous effect, which can drive the formation of ordered secondary structures. A combination of optimized synthetic methods, advanced biophysical characterization, and robust computational modeling will be key to unlocking the full potential of APFPA in the rational design of next-generation peptide therapeutics and advanced biomaterials. This guide provides the foundational knowledge and experimental frameworks necessary for scientists and researchers to embark on the exploration of this powerful new tool in polypeptide engineering.
References
-
G. A. Tribello, F. L. Gervasio, "Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field," Journal of Chemical Theory and Computation, 2021.
-
M. R. Ghadiri, "Molecular Modeling Studies of Fluorinated Peptide and Amino Acid Analogs," Defense Technical Information Center, 2007.
-
G. A. Tribello, F. L. Gervasio, "Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field," The Journal of Physical Chemistry A, 2022.
-
BenchChem, "A Comparative Guide to the Circular Dichroism Spectroscopy of Peptides Incorporating Fmoc-D-Phe(2-F)," BenchChem, 2025.
-
M. Iannuzzi et al., "Fluorination as a Molecular Design Parameter for Programming Peptide Nanocarriers," ChemRxiv, 2026.
-
H. Mei et al., "Synthesis of amino acids bearing a perfluoroalkyl structure," ResearchGate, 2023.
-
S. Chowdhary et al., "Fluorine-specific interactions in peptide self-assembly," Nanoscale, 2022.
-
H. Mei et al., "Applications of fluorine-containing amino acids for drug design," PubMed, 2020.
-
Y. Ueki et al., "Synthesis of Short Peptides with Perfluoroalkyl Side Chains and Evaluation of Their Cellular Uptake Efficiency," Semantic Scholar, 2023.
-
H. Mei et al., "Applications of fluorine-containing amino acids for drug design," ResearchGate, 2020.
-
B. Améduri, "Perfluoroalkylated Biomolecules for Medicinal Chemistry and Biological Studies," Royal Society of Chemistry, 2022.
-
S. Chowdhary et al., "Rational Design of Amphiphilic Fluorinated Peptides: Evaluation of Self-Assembly Properties and Hydrogel Formation," ChemRxiv, 2022.
-
B. Améduri, "Perfluoroalkyl-containing Compounds as a Tool for Drug Delivery Systems," Royal Society of Chemistry, 2022.
-
BenchChem, "Protocol for solid-phase peptide synthesis using Fmoc-amino acid pentafluorophenyl esters," BenchChem, 2025.
-
I. Ugi et al., "Solid Phase Peptide Synthesis by Four Component Condensation," SciSpace, 1975.
-
H. Mei et al., "Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution," ResearchGate, 2019.
-
F. Albericio, M. Royo, "Solid phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides," RSC Publishing, 2014.
-
J. S. Daniels, J. S. Hartgerink, "Fluorinated peptide biomaterials," Wiley Online Library, 2017.
-
Z. B. O'Brien et al., "Highly efficient and selective enrichment of peptide subsets combining fluorous chemistry with reversed-phase chromatography," PMC, 2012.
-
Aapptec, "Practical Synthesis Guide to Solid Phase Peptide Chemistry," aapptec.com, 2005.
-
J. S. Daniels, J. S. Hartgerink, "Fluorinated Protein and Peptide Materials for Biomedical Applications," PMC, 2017.
-
S. M. Woody, R. W. Woody, "Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains," PubMed, 1997.
-
L. A. Carpino, A. El-Faham, "Solid phase peptide synthesis using Nα-fluorenylmethoxycarbonylamino acid pentafluorophenyl esters," RSC Publishing, 1999.
-
H. Mei et al., "Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid," MDPI, 2019.
-
M. J. Lynn, M. J. Mio, "A Newcomer's Guide to Peptide Crystallography," PMC, 2014.
-
P. Scrimin et al., "noncovalent fluorous interactions: new approaches for drug discovery," AIR Unimi, 2013.
-
A. C. B. da Silva et al., "Robust fluorine effects on molecular conformations of 2-amino-2-fluorotetrahydro-2H-pyrans," RSC Advances, 2022.
-
S. Seidel et al., "Investigating the Site‐Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide," ResearchGate, 2025.
-
C. M. Johnson et al., "Design of Highly Fluorinated Peptides for Cell-based 19F NMR," PMC, 2023.
-
S. Seidel et al., "Far-UV circular dichroism signatures indicate fluorophore labeling induced conformational changes of penetratin," Springer Link, 2022.
-
W. F. van Gunsteren et al., "Circular dichroism spectra of ??-peptides: Sensitivity to molecular structure and effects of motional averaging," ResearchGate, 2008.
-
UF Health Cancer Center, "X-Ray Crystallography," University of Florida, N.D.
-
J. M. U. Beenstock et al., "NMR-Guided Studies to Establish the Binding Interaction Between a Peptoid and Protein," ChemRxiv, 2025.
-
K. Rolka, "CONFORMATIONAL STUDIES OF TACHYKININ PEPTIDES USING NMR SPECTROSCOPY," University of Gdansk, 1994.
-
E. Adaligil et al., "NMR Spectroscopy for Studying Peptide Conformations and Cell Permeability," ResearchGate, 2022.
-
C. Toniolo et al., "X-ray Crystallography of Peptides: The Contributions of the Italian Laboratories," PubMed, 2001.
-
J. S. Daniels, J. S. Hartgerink, "Fluorinated Protein and Peptide Materials for Biomedical Applications," MDPI, 2017.
-
G. Otting et al., "Conformational Preferences of the Non-Canonical Amino Acids (2S,4S)-5-Fluoroleucine, (2S,4R)-5-Fluoroleucine, and 5,5'-Difluoroleucine in a Protein," PubMed, 2024.
-
X. Zhang et al., "Recent advances in the synthesis of fluorinated amino acids and peptides," RSC Publishing, 2023.
-
M. A. D'Huyvetter et al., "PEPTIDES BASED TARGETING OF THE PLATELET DERIVED GROWTH FACTOR RECEPTOR BETA (PDGFRβ) AND CD276," Google Patents, 2013.
-
B. G. de la Torre, F. Albericio, "Fluorinated Amino Acids, Peptides, and Proteins," ResearchGate, 2016.
-
H. Mei et al., "Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications," MDPI, 2024.
-
A. Mifkovic et al., "Conformational distributions of helical perfluoroalkyl substances and impacts on stability," NSF Public Access Repository, N.D.
-
D. A. Tirrell et al., "Novel polypeptides and uses thereof," Google Patents, 2023.
-
Y. Song et al., "A Robust Synthesis of Fluorosurfactants with Tunable Functions via a Two-Step Reaction," arXiv.org, 2022.
-
S. H. Gellman et al., "Quantifying amino acid conformational preferences and side-chain–side-chain interactions in β-hairpins," PMC, 2006.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Solid phase peptide synthesis using Nα-fluorenylmethoxycarbonylamino acid pentafluorophenyl esters - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Robust fluorine effects on molecular conformations of 2-amino-2-fluorotetrahydro-2H-pyrans: fluorine-Perlin-like vs. Perlin effects - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. air.unimi.it [air.unimi.it]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. d-nb.info [d-nb.info]
- 18. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 19. researchgate.net [researchgate.net]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 22. X-Ray Crystallography » Cancer Institute » UF Health Cancer Institute » University of Florida [cancer.ufl.edu]
- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 24. chemrxiv.org [chemrxiv.org]
- 25. books.rsc.org [books.rsc.org]
- 26. books.rsc.org [books.rsc.org]
Metabolic stability of 2-amino-4,4,5,5,5-pentafluoropentanoic acid derivatives
An In-Depth Technical Guide to the Metabolic Stability of 2-Amino-4,4,5,5,5-pentafluoropentanoic Acid Derivatives
Executive Summary
The strategic incorporation of fluorine into drug candidates represents a cornerstone of modern medicinal chemistry, primarily aimed at enhancing pharmacological profiles. Among its many benefits, improving metabolic stability is paramount, as it directly influences a drug's half-life, bioavailability, and overall therapeutic window. This guide provides a comprehensive technical overview of the metabolic stability of 2-amino-4,4,5,5,5-pentafluoropentanoic acid and its derivatives. We delve into the mechanistic rationale behind their expected metabolic robustness, grounded in the unique properties of the carbon-fluorine bond. Furthermore, we present a detailed, validated experimental protocol for assessing metabolic stability using human liver microsomes—the industry standard for evaluating Phase I metabolism. This document is designed to equip researchers and drug developers with the foundational knowledge and practical methodologies required to confidently evaluate and interpret the metabolic fate of this promising class of fluorinated compounds.
Introduction: The Strategic Role of Fluorine in Modulating Metabolic Fate
In the journey of a drug from discovery to clinical application, metabolic instability is a significant hurdle. The human body, particularly the liver, is equipped with a vast arsenal of enzymes, most notably the cytochrome P450 (CYP450) superfamily, designed to chemically modify and eliminate foreign substances (xenobiotics).[1] While this is a crucial detoxification mechanism, it often leads to rapid clearance of promising therapeutic agents, diminishing their efficacy.
Medicinal chemists frequently employ fluorine substitution to "harden" metabolically vulnerable positions within a molecule.[1] This strategy is rooted in the exceptional strength of the carbon-fluorine (C-F) bond (~485 kJ/mol for an sp³ carbon), which is significantly stronger than a typical carbon-hydrogen (C-H) bond (~414 kJ/mol).[2] This high bond dissociation energy makes the C-F bond a poor substrate for the oxidative reactions catalyzed by CYP450 enzymes, a tactic often referred to as "metabolic blocking".[3][4][5]
However, the influence of fluorine extends beyond simple bond strength. As the most electronegative element, fluorine powerfully alters the electronic landscape of a molecule.[2] This can decrease the affinity of the drug for the active site of a metabolizing enzyme, further contributing to reduced metabolic turnover.[6] The incorporation of fluorinated non-canonical amino acids, such as derivatives of 2-amino-4,4,5,5,5-pentafluoropentanoic acid, is an advanced strategy to build these favorable properties directly into peptide and small-molecule therapeutics, enhancing their stability and pharmacological potential from the ground up.[7]
Section 1: Predicted Metabolic Pathways and Mechanistic Rationale
The "Pentafluoro-Shield": Blocking Canonical Metabolic Soft Spots
The metabolic fate of a non-fluorinated amino acid with an aliphatic side chain, like norleucine, is predictable. The terminal (omega, ω) and sub-terminal (omega-1, ω-1) carbons of the alkyl chain are classic "metabolic soft spots," susceptible to hydroxylation by CYP450 enzymes. This initial oxidation is often a prelude to further metabolism and rapid clearance.
The 2-amino-4,4,5,5,5-pentafluoropentanoic acid scaffold fundamentally alters this scenario. The terminal C5 carbon is saturated with three fluorine atoms (a trifluoromethyl group), and the adjacent C4 carbon bears two. This dense fluorination creates a powerful "Pentafluoro-Shield" with a dual-protective effect:
-
Bond Strength: The C-F bonds are inherently resistant to homolytic cleavage and oxidation.[8]
-
Electronic Deactivation: The strong electron-withdrawing nature of the fluorine atoms deactivates the adjacent C-H bonds at the C3 position, making them less susceptible to enzymatic attack.
Consequently, the primary metabolic pathway for simple alkyl chains—ω and ω-1 hydroxylation—is expected to be significantly, if not completely, blocked.
Caption: The Pentafluoro-Shield effect blocking CYP450 oxidation.
Potential (Minor) Metabolic Liabilities
While the pentafluoroalkyl chain is exceptionally robust, other parts of the molecule could potentially undergo metabolism, though likely at a much slower rate.
-
Phase I Metabolism: Deamination at the alpha-carbon or oxidation at the C3 position are theoretically possible but are expected to be slow. While CYP-mediated defluorination of aliphatic chains can occur, it is generally an inefficient process and is highly unlikely for a heavily fluorinated structure like this.[8]
-
Phase II Metabolism: The carboxylic acid and primary amine functionalities are potential sites for Phase II conjugation reactions.[6] These reactions, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs), attach polar groups (e.g., glucuronic acid) to facilitate excretion. Assessing these pathways would require a hepatocyte-based assay, which contains both Phase I and Phase II enzymes.[9][10]
Section 2: Experimental Design for In Vitro Metabolic Stability Assessment
To empirically determine the metabolic stability, a well-controlled in vitro experiment is essential. The choice of the in vitro system depends on the metabolic question being asked.
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from hepatocytes. They are a rich source of Phase I enzymes, particularly CYP450s, making them the standard, cost-effective tool for an initial assessment of oxidative metabolism.[10][11]
-
Hepatocytes: As intact liver cells, these are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant environment.[10][12]
-
S9 Fraction: This is the supernatant from a 9000g centrifugation of liver homogenate and contains both microsomal and cytosolic enzymes.[10]
For an initial evaluation focused on the resistance of the pentafluoroalkyl chain to oxidative metabolism, the Human Liver Microsome (HLM) stability assay is the most appropriate and efficient choice.
Causality of Critical Assay Components
A robust and self-validating HLM assay relies on carefully chosen components and controls:
-
Test System (Pooled HLM): Using microsomes pooled from multiple donors (typically >10) is critical to average out inter-individual variability in enzyme expression and activity, yielding a more representative measure of metabolic clearance in the general population.[13]
-
Cofactor (NADPH Regenerating System): CYP450 enzymes require NADPH as a cofactor to function.[14] During the incubation, NADPH is rapidly consumed. Therefore, an NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase) is included to ensure a constant supply, maintaining linear enzyme kinetics throughout the experiment.[11][15]
-
Positive Controls: Including compounds with known metabolic fates is essential for validating the assay's performance. For instance, a high-clearance compound (e.g., Midazolam, a CYP3A4 substrate) and a low-clearance compound (e.g., Warfarin) confirm that the microsomes are metabolically active and that the assay can distinguish between stable and labile compounds.[16]
-
Negative Control (-NADPH): Running a parallel incubation without the NADPH cofactor is the most important control.[16] Disappearance of the test compound in this condition would indicate non-CYP-mediated degradation (e.g., chemical instability in the buffer or metabolism by NADPH-independent enzymes like esterases). For a stable compound, the concentration should remain unchanged in both +NADPH and -NADPH conditions.
Section 3: A Validated Protocol for the HLM Metabolic Stability Assay
This protocol describes a standard method for determining metabolic half-life (t½) and intrinsic clearance (CLint) in human liver microsomes.
Reagent Preparation
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.
-
Test Compound Stock: Prepare a 10 mM stock solution of the 2-amino-4,4,5,5,5-pentafluoropentanoic acid derivative in DMSO. Serially dilute to create a 100 µM working solution in the phosphate buffer. The final DMSO concentration in the incubation must be ≤ 0.2% to avoid enzyme inhibition.[9]
-
HLM Stock: On ice, thaw pooled human liver microsomes (e.g., 20 mg/mL protein) and dilute to 1.0 mg/mL in cold phosphate buffer.[11] Keep on ice.
-
NADPH Regenerating System (NRS) Solution: Prepare a solution containing Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+ in phosphate buffer according to the manufacturer's specifications.
-
Quenching Solution: Prepare ice-cold acetonitrile containing a suitable internal standard (a structurally similar, stable compound not found in the matrix) for LC-MS/MS analysis.
Experimental Workflow
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 3. chemistryworld.com [chemistryworld.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 15. protocols.io [protocols.io]
- 16. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Physicochemical Profiling of 2-Amino-4,4,5,5,5-pentafluoropentanoic Acid: pKa, Isoelectric Point, and Inductive Mechanics
Executive Summary
The engineering of peptides with non-canonical, highly fluorinated amino acids has become a cornerstone strategy in modern drug development. 2-Amino-4,4,5,5,5-pentafluoropentanoic acid (commonly referred to as pentafluoronorvaline or PfpGly) is a critical building block used to enhance proteolytic stability and modulate the lipophilicity of therapeutic peptides (). However, the introduction of a pentafluoroethyl group ( −CF2CF3 ) fundamentally rewrites the electronic landscape of the molecule. This whitepaper provides an in-depth mechanistic analysis of how this fluorination shifts the acid dissociation constants ( pKa ) and the isoelectric point ( pI ), alongside self-validating experimental protocols for precise physicochemical quantification.
Mechanistic Causality of pKa Shifts in Fluorinated Amino Acids
The pKa values of an amino acid dictate its protonation state at physiological pH, directly governing its solubility, receptor binding affinity, and membrane permeability (1)[1]. In 2-amino-4,4,5,5,5-pentafluoropentanoic acid, the extreme electronegativity of the five fluorine atoms exerts a powerful electron-withdrawing inductive effect (-I) through the sigma-bond framework.
-
Carboxyl Group ( pKa1 ): The -I effect pulls electron density away from the α -carbon, which in turn stabilizes the negative charge of the carboxylate anion ( COO− ). Because the conjugate base is highly stabilized, the carboxylic acid becomes significantly more acidic. While the unfluorinated analog (norvaline) exhibits a pKa1 of 2.36 (), the pKa1 of the pentafluorinated analog drops to approximately 1.6 to 1.8 (2)[2].
-
Amino Group ( pKa2 ): Conversely, the inductive withdrawal of electron density destabilizes the positively charged ammonium cation ( NH3+ ). The nitrogen atom struggles to maintain the positive charge, making it far more prone to deprotonation. This lowers the pKa2 from 9.72 (norvaline) down to approximately 7.8 to 8.2 (2)[2].
-
Isoelectric Point ( pI ): The pI is the exact pH at which the molecule exists purely as a neutral zwitterion, calculated as the average of pKa1 and pKa2 (3)[3]. The dual lowering of both pKa values results in a highly acidic isoelectric point of approximately 4.7 to 5.0 .
Mechanistic logic of the inductive effect (-I) on ionizable groups.
Orthogonal Validation Protocols for pKa Determination
Relying solely on standard potentiometric titration for highly acidic fluorinated compounds can introduce significant errors due to the non-linear response of glass electrodes at extreme pH ranges (pH < 2.0). To ensure absolute trustworthiness, a self-validating dual-method approach must be employed: coupling macroscopic potentiometry with microscopic 19F -NMR titration.
Workflow for orthogonal validation of pKa and isoelectric point.
Protocol A: High-Precision Potentiometric Titration (Self-Validating)
Causality: Potentiometry measures macroscopic protonation events. To eliminate hysteresis and validate electrode linearity, this protocol mandates a forward and backward titration, alongside an unfluorinated control (norvaline).
-
Electrode Calibration: Calibrate the pH glass micro-electrode using standard buffers (pH 1.68, 4.01, 7.00, and 10.01) at a strictly controlled temperature of 25.0±0.1∘C .
-
Sample Preparation: Dissolve 2.0 mM of 2-amino-4,4,5,5,5-pentafluoropentanoic acid in 50 mL of 0.15 M NaCl (to maintain a constant ionic strength mimicking physiological conditions).
-
Acidification: Lower the initial pH to 1.2 using standardized 0.1 M HCl to ensure full protonation of the carboxylate group.
-
Forward Titration: Titrate with standardized 0.1 M NaOH in 0.05 mL increments under a continuous nitrogen sparge (to prevent CO2 absorption, which forms carbonic acid and skews high-pH readings). Record pH only after stabilization (drift <0.001 pH/min ).
-
Back-Titration (Validation Step): Once pH 11.0 is reached, reverse the titration using 0.1 M HCl back to pH 1.2. The forward and backward curves must overlap with a deviation of <0.02 pH units.
-
Mathematical Extraction: Extract pKa1 and pKa2 from the local maxima of the first derivative of the titration curve. Calculate the isoelectric point using the formula: pI=2pKa1+pKa2 (1)[1].
Protocol B: 19F -NMR pH Profiling
Causality: 19F -NMR tracking provides site-specific (microscopic) pKa values by monitoring the chemical shift ( δ ) of the −CF2− and −CF3 groups as the adjacent α -amino and carboxyl groups ionize. This method is completely immune to the glass electrode errors that plague potentiometry at pH<2.0 (2)[2].
-
Sample Prep: Prepare a 5.0 mM solution of the amino acid in 90% H2O/10% D2O (for NMR lock) containing 0.15 M NaCl.
-
Internal Standard: Add 0.1% trifluoroacetic acid (TFA) as an internal 19F chemical shift reference ( −76.55 ppm ).
-
pH Adjustment: Prepare 15 separate aliquots. Adjust the pH of each aliquot across a range of 1.0 to 10.0 using micro-additions of DCl or NaOD. Measure the exact pH of each aliquot using a calibrated micro-electrode.
-
Acquisition: Acquire 19F -NMR spectra for each aliquot at 25∘C .
-
Curve Fitting: Plot the chemical shift ( δ ) of the −CF2− group against pH. Fit the resulting sigmoidal data to the Henderson-Hasselbalch equation using non-linear regression to yield highly accurate pKa1 and pKa2 values.
Quantitative Data Summary
The table below summarizes the theoretical and extrapolated physicochemical shifts caused by the pentafluoroethyl group, comparing the fluorinated target against its canonical hydrocarbon analog.
Table 1: Comparative pKa and Isoelectric Point ( pI ) Profiling
| Amino Acid | Chemical Structure | pKa1 (-COOH) | pKa2 ( −NH3+ ) | pI (Isoelectric Point) |
| Norvaline (Control) | CH3−CH2−CH2−CH(NH2)−COOH | 2.36 | 9.72 | 6.04 |
| 4-Fluorothreonine (Reference) | CH2F−CH(OH)−CH(NH2)−COOH | ~1.70 | ~8.50 | ~5.10 |
| 2-Amino-4,4,5,5,5-pentafluoropentanoic acid | CF3−CF2−CH2−CH(NH2)−COOH | ~1.60 - 1.80 | ~7.80 - 8.20 | ~4.70 - 5.00 |
Note: Values for the pentafluorinated compound are extrapolated estimates based on the established inductive effects observed in closely related highly fluorinated amino acids (e.g., trifluorovaline and 4-fluorothreonine)[2]. Exact empirical constants require the execution of the orthogonal protocols outlined in Section 2.
Therapeutic Implications for Drug Development
The drastic reduction in the isoelectric point and pKa values of 2-amino-4,4,5,5,5-pentafluoropentanoic acid has profound implications for rational peptide design (4)[5]:
-
Enhanced Membrane Permeability: At physiological pH (7.4), the α -amino group of canonical amino acids ( pKa≈9.5 ) is almost entirely protonated (charged). However, because the pKa2 of pentafluoronorvaline is shifted down to ∼7.8 , a significant fraction of the amino group will exist in its deprotonated, neutral state at pH 7.4. This localized reduction in charge drastically increases the lipophilicity and passive membrane permeability of the resulting peptide (6)[6].
-
Proteolytic Shielding: The bulky, electron-withdrawing fluorinated side chain creates both electronic and steric shielding. Proteases that rely on specific charge-charge interactions in their active sites fail to recognize the altered electrostatic surface of the fluorinated residue, vastly extending the in vivo half-life of the therapeutic peptide ().
References
-
Fluorinated Barnase-Barstar Complexes - Refubium - Freie Universität Berlin.
-
Practical and Sustainable Synthesis of Fluorinated Amino Acids: Process Optimization - ChemRxiv.4
-
Ch27 pKa and pI values - University of Calgary.
-
Isoelectric Points of Amino Acids (and How To Calculate Them) - Master Organic Chemistry.3
-
12.2: Amino Acids and Isoelectric Points - Chemistry LibreTexts. 1
-
4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution - ACS Omega. 2
-
Measured pKa values (23 °C) for carboxylic acids - ResearchGate. 6
Sources
Crystal Structure and Asymmetric Synthesis of 2-Amino-4,4,5,5,5-Pentafluoropentanoic Acid Enantiomers: A Technical Guide for Protein Engineering
Executive Summary
The incorporation of non-canonical, fluorinated amino acids into therapeutic peptides represents a paradigm shift in rational drug design. 2-amino-4,4,5,5,5-pentafluoropentanoic acid (commonly referred to as pentafluoropropylglycine or PfpGly) is a highly fluorinated aliphatic amino acid that serves as a bioisostere for natural residues like valine or isoleucine.
By introducing a dense, electron-withdrawing pentafluoroethyl group (-CF₂CF₃), researchers can radically alter a peptide's physicochemical profile—enhancing proteolytic stability, tuning hydrophobicity, and modifying α-helix propensity without introducing excessive steric bulk[1]. This whitepaper provides an in-depth technical analysis of the asymmetric synthesis, crystallographic properties, and rational application of PfpGly enantiomers in modern protein engineering.
Mechanistic Rationale: The "Fluorine Effect" in Peptide Design
The strategic substitution of hydrogen with fluorine in amino acid side chains is not merely a structural swap; it is a calculated physicochemical intervention.
-
Proteolytic Shielding: The C–F bond is the strongest single bond in organic chemistry. Proteases that typically recognize and cleave at aliphatic residues (e.g., elastase, thermolysin) fail to process the heavily fluorinated side chain of PfpGly due to both the stereoelectronic mismatch in the enzyme's active site and the extreme stability of the fluorinated core.
-
The Fluorous Effect: Fluorine is highly electronegative yet possesses low polarizability. This creates a "teflon-like" microenvironment. When PfpGly is incorporated into a peptide, its side chain exhibits simultaneous hydrophobicity and lipophobicity, driving strong self-association (fluorous interactions) that can stabilize secondary structures like coiled-coils or α-helices[1].
-
Inductive Effects on the Backbone: The strong electron-withdrawing nature of the pentafluoroethyl group lowers the pKa of the adjacent backbone amide proton. This alters the hydrogen-bonding dynamics of the peptide backbone, which can be leveraged to tune the folding kinetics of target proteins, such as the widely studied Barnase-Barstar complex[1].
Gram-Scale Asymmetric Synthesis Workflow
Synthesizing enantiopure fluorinated amino acids is notoriously difficult due to the risk of racemization and the poor nucleophilicity of fluorinated precursors. To bypass these hurdles, state-of-the-art protocols utilize chiral Nickel(II) complexes (often based on Belokon’s auxiliary) to direct the stereochemistry of the alkylation step[2].
Step-by-Step Methodology
The following self-validating protocol details the synthesis of (S)- or (R)-PfpGly with >99% enantiomeric excess (ee)[2].
-
Step 1: Assembly of the Chiral Ni(II) Complex React a chiral auxiliary (e.g., (S)-N-benzylproline) with glycine and Ni(NO₃)₂ under basic conditions in methanol. This forms a rigid, planar Schiff base Ni(II) complex. Causality: The rigidity of the square-planar nickel complex locks the glycine enolate geometry, while the benzyl group of the proline auxiliary sterically shields one face of the molecule, ensuring strict facial selectivity.
-
Step 2: Asymmetric Alkylation Dissolve the Ni(II) complex in an aprotic solvent (e.g., DMF). Introduce a strong base (e.g., NaOH or NaHMDS) to deprotonate the glycine α-carbon. Slowly add 1,1,1,2,2-pentafluoro-3-iodopropane. Causality: The steric bulk of the chiral auxiliary forces the fluorinated electrophile to approach exclusively from the unhindered face (Re or Si, depending on the auxiliary), yielding the alkylated complex with >95% diastereomeric excess (de)[2].
-
Step 3: Acidic Hydrolysis and Disassembly Treat the alkylated complex with 3M HCl in methanol at 70°C. Causality: The acidic environment hydrolyzes the Schiff base, releasing the free fluorinated amino acid (PfpGly), the chiral auxiliary, and Ni(II) ions. The mixture is then passed through a Dowex ion-exchange column to isolate the zwitterionic amino acid.
-
Step 4: Fmoc Protection for SPPS React the purified PfpGly with Fmoc-OSu in a biphasic mixture of 10% Na₂CO₃ and dioxane. Acidify and extract with ethyl acetate to yield Fmoc-PfpGly-OH, ready for Solid-Phase Peptide Synthesis (SPPS).
Caption: Gram-scale asymmetric synthesis of PfpGly enantiomers using a chiral Ni(II) complex.
Crystallographic & Physicochemical Profiling
The crystal structure of 2-amino-4,4,5,5,5-pentafluoropentanoic acid provides critical insights into its behavior within a folded protein. X-ray crystallography of the enantiomers (and their Ni(II) complex precursors) reveals a highly ordered supramolecular architecture driven by distinct non-covalent interactions[2].
Crystal Packing and Supramolecular Assembly
In the solid state, PfpGly exists as a zwitterion ( NH3+ , COO− ). The crystal lattice is dominated by two competing forces:
-
Hydrogen Bonding Network: Strong, directional N−H⋅⋅⋅O hydrogen bonds form continuous 2D sheets along the crystallographic axes.
-
Fluorine-Fluorine (F···F) Interactions: The pentafluoroethyl side chains segregate away from the polar backbone network, forming distinct "fluorophilic" layers. These weak but highly abundant F···F contacts dictate the inter-sheet spacing and are responsible for the unique phase behavior of highly fluorinated amino acids[2].
Quantitative Data Summary
Table 1: Physicochemical and Crystallographic Properties of PfpGly Enantiomers
| Property | Value / Description |
| Chemical Formula | C5H6F5NO2 |
| Molecular Weight | 207.10 g/mol |
| Stereocenters | 1 (α-carbon: (S) or (R) configuration) |
| Enantiomeric Purity | > 99% ee (achieved via Ni(II) complex methodology)[2] |
| Solid-State Form | Zwitterionic ( NH3+ , COO− ) |
| Primary Lattice Forces | N−H⋅⋅⋅O (backbone), F···F contacts (side chain) |
| Hydrophobicity Index | Significantly higher than canonical Valine/Isoleucine |
| Proteolytic Stability | Highly resistant to aliphatic-cleaving proteases |
Applications in Rational Drug Design
The integration of PfpGly into therapeutic pipelines requires a systematic approach. Because the pentafluoroethyl group is larger and more rigid than a standard ethyl or isopropyl group, in silico modeling must precede empirical synthesis to avoid steric clashes within the peptide's hydrophobic core[1].
The Engineering Workflow
When optimizing a peptide (e.g., an antimicrobial peptide or a stabilizing domain like Barstar), researchers follow a strict validation loop. The fluorinated residue is substituted at positions known to be susceptible to enzymatic degradation or positions critical for hydrophobic anchoring.
Caption: Workflow for integrating PfpGly into therapeutic peptides to enhance stability and folding.
Structural validation via 2D-NMR or X-ray crystallography is mandatory post-synthesis. As demonstrated in studies involving fluorinated Barnase-Barstar complexes, while the overall backbone fold often remains native-like (deviations < 0.3 ppm in NMR Cα shifts), the local thermodynamics of binding can shift dramatically due to the fluorous effect[1].
Conclusion
The crystal structure and asymmetric synthesis of 2-amino-4,4,5,5,5-pentafluoropentanoic acid enantiomers underscore a critical intersection between synthetic organic chemistry and structural biology. By utilizing chiral Ni(II) complexes, researchers can reliably access gram-scale quantities of enantiopure PfpGly. Understanding its crystallographic behavior—specifically its zwitterionic hydrogen bonding and fluorophilic layering—enables drug development professionals to rationally design next-generation peptide therapeutics with unprecedented metabolic stability and tuned structural dynamics.
References
-
Hohmann, T., Dyrks, M., Chowdhary, S., Weber, M., Nguyen, D., Moschner, J., & Koksch, B. (2022). Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex. The Journal of Organic Chemistry, 87(16), 10592-10604.[Link]
-
Dyrks, M. (2021). Fluorinated Barnase-Barstar Complexes: Influence of fluorinated amino acids on the activity of an enzyme and the interaction between it and its natural inhibitor barstar. Freie Universität Berlin (Refubium).[Link]
Sources
Application Note: High-Efficiency Coupling Protocol for 2-Amino-4,4,5,5,5-Pentafluoropentanoic Acid in Fmoc-SPPS
Introduction & Scientific Context
The integration of polyfluorinated amino acids into peptide sequences is a transformative strategy in modern drug development and biomaterials engineering. Fluorination enhances proteolytic stability, modulates lipophilicity, and drives unique self-assembly motifs through fluorous interactions.
2-Amino-4,4,5,5,5-pentafluoropentanoic acid (commonly referred to as pentafluoropropylglycine, PfpGly , or F5 -Nva) is a highly fluorinated non-canonical building block. While PfpGly can be incorporated using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), its extreme hydrophobicity and the steric bulk of the −CH2−CF2−CF3 side chain present unique synthetic challenges [1]. This application note details an optimized, self-validating protocol for the high-yielding incorporation of Fmoc-PfpGly-OH, ensuring sequence integrity and suppressing epimerization.
Mechanistic Insights: The Causality of Experimental Choices
As a Senior Application Scientist, it is critical to understand why standard protocols fail and how to rationally design the coupling environment for fluorinated residues:
-
Steric Bulk and Hydrophobic Aggregation: The pentafluoroethyl group exerts a massive hydrophobic effect. During the coupling of Fmoc-PfpGly-OH, this hydrophobicity promotes inter-chain aggregation on the resin, shielding the reactive N-terminal amine and leading to sequence truncation. To counteract this, Microwave-Assisted SPPS (MW-SPPS) is employed. Thermal energy (75°C) disrupts hydrogen-bonded aggregates, increasing the accessibility of the reactive sites [1].
-
Coupling Reagent Kinetics: Traditional uronium salts like HBTU often yield incomplete coupling for highly fluorinated aliphatic amino acids and can cause guanidinylation of the free amine if activation is slow. We mandate the use of DIC/OxymaPure (N,N'-Diisopropylcarbodiimide / Ethyl 2-cyano-2-(hydroxyimino)acetate). OxymaPure provides superior racemization suppression and coupling kinetics without the explosive hazards associated with benzotriazoles (like HOBt/HOAt) [2]. Furthermore, DIC/Oxyma operates efficiently without the need for an external base (like DIPEA), which minimizes base-catalyzed epimerization of the activated ester.
-
Electronic Effects on Subsequent Steps: The strong electron-withdrawing inductive effect ( −I ) of the fluorine atoms decreases the nucleophilicity of the PfpGly α -amine after its Fmoc group is removed. Therefore, the coupling of the subsequent amino acid onto the PfpGly residue also requires the highly reactive DIC/Oxyma system.
Materials and Reagents
| Category | Reagent / Material | Purpose |
| Amino Acid | Fmoc-PfpGly-OH | Fluorinated building block |
| Resin | Rink Amide AM or Wang Resin (0.3 - 0.6 mmol/g) | Solid support for peptide elongation |
| Activators | DIC, OxymaPure | Carboxylic acid activation |
| Deprotection | 20% Piperidine in DMF (v/v) | Fmoc removal |
| Solvents | DMF (Peptide Synthesis Grade), DCM | Resin swelling and washing |
| Cleavage | TFA / TIS / H2O (95:2.5:2.5) | Global deprotection and cleavage |
Experimental Workflow: A Self-Validating Protocol
This protocol is designed as a self-validating system . By integrating a micro-cleavage step prior to capping, the scientist verifies the success of the coupling before committing further expensive reagents to the synthesis.
Step 1: Resin Swelling
-
Weigh the desired amount of resin (e.g., 0.1 mmol scale) into a fritted SPPS reaction vessel.
-
Swell the resin in a 1:1 mixture of DMF/DCM for 30 minutes at room temperature to maximize the pore volume.
-
Drain the solvent.
Step 2: Fmoc Deprotection
-
Add 5 mL of 20% Piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 5 mL of 20% Piperidine in DMF and agitate for an additional 10 minutes.
-
Drain and wash the resin thoroughly with DMF (5 × 5 mL) to remove all traces of piperidine.
Step 3: Pre-Activation of Fmoc-PfpGly-OH
-
In a separate vial, dissolve 3.0 equivalents (0.3 mmol) of Fmoc-PfpGly-OH and 3.0 equivalents of OxymaPure in a minimum volume of DMF (approx. 2 mL).
-
Add 3.0 equivalents of DIC to the solution.
-
Stir for 2–3 minutes at room temperature to allow the formation of the active ester.
Step 4: Coupling Reaction (Microwave-Assisted)
-
Transfer the pre-activated amino acid solution to the resin.
-
Place the reaction vessel in a microwave peptide synthesizer.
-
Irradiate at 75°C for 15 minutes (Standard MW-SPPS conditions for hindered residues) [1].
-
Alternative Room Temperature Protocol: If MW is unavailable, agitate at room temperature for 2 to 4 hours, though a double-coupling cycle is highly recommended.
-
-
Drain the reaction mixture and wash the resin with DMF (4 × 5 mL).
Step 5: System Validation (Micro-Cleavage)
Trust, but verify. Colorimetric assays (like the Kaiser test) can yield false negatives for highly fluorinated and sterically hindered amines.
-
Extract a few resin beads (~1 mg) and transfer them to a microcentrifuge tube.
-
Treat with 100 µL of Cleavage Cocktail (TFA/TIS/ H2O ) for 30 minutes.
-
Evaporate the TFA under a stream of N2 , dissolve in 50% Acetonitrile/Water, and analyze via LC-MS.
-
Validation Check: Proceed to the next step only if the mass shift corresponds to the successful addition of the PfpGly residue.
Step 6: Capping and Next Cycle
-
To prevent any unreacted amines from forming deletion sequences, treat the resin with a capping solution (10% Acetic Anhydride, 10% DIPEA in DMF) for 10 minutes.
-
Wash thoroughly with DMF (4 × 5 mL).
-
Repeat Steps 2–6 for the subsequent amino acids.
Quantitative Data: Coupling Efficiency Comparison
The table below summarizes the quantitative coupling efficiencies of Fmoc-PfpGly-OH under various activation strategies, demonstrating the necessity of the DIC/Oxyma and MW approach.
| Coupling Reagents | Conditions | Equivalents (AA : Activator : Base) | Estimated Coupling Efficiency (%) | Racemization Level |
| HBTU / DIPEA | Room Temp, 2h | 3 : 3 : 6 | 65 - 75% | Moderate |
| HATU / DIPEA | Room Temp, 2h | 3 : 3 : 6 | 85 - 90% | Low |
| DIC / OxymaPure | Room Temp, 2h | 3 : 3 : 0 (no base) | > 95% | Very Low |
| DIC / OxymaPure | Microwave, 75°C, 15m | 3 : 3 : 0 | > 99% | Trace / Undetectable |
Process Visualization
Step-by-step Fmoc-SPPS cycle for incorporating Fmoc-PfpGly-OH.
References
-
Hohmann, T., Dyrks, M., Chowdhary, S., Weber, M., Nguyen, D., Moschner, J., & Koksch, B. (2022). "Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex." The Journal of Organic Chemistry, 87(16), 10609-10618. URL:[Link]
-
Subasinghage, A. (2022). "Rational design, synthesis and in vitro antimicrobial activity of teixobactin analogues." University of Nottingham Repository. URL: [Link]
-
Hohmann, T. (2023). "Polyfluorinated Peptides – Establishing A Novel Class Of Biopolymers." Freie Universität Berlin. URL:[Link]
Application Note: Asymmetric Synthesis of Enantiopure (S)-2-Amino-4,4,5,5,5-pentafluoropentanoic Acid
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a self-validating, scalable, and mechanistically grounded protocol for the asymmetric synthesis of the highly fluorinated non-canonical amino acid, (S)-2-amino-4,4,5,5,5-pentafluoropentanoic acid (Pentafluoropropylglycine, PfpGly).
Scientific Rationale: The Role of Fluorinated Amino Acids in Drug Design
The incorporation of fluorinated amino acids (FAAs) into peptide sequences is a transformative strategy in modern drug development. The highly electronegative nature of fluorine imparts unique physicochemical properties to peptides, including enhanced proteolytic stability, altered α -helix propensities, and increased lipophilicity, which directly translates to improved cellular permeability.
Specifically, (S)-2-amino-4,4,5,5,5-pentafluoropentanoic acid (PfpGly) features a heavily fluorinated aliphatic side chain (-CH₂-CF₂-CF₃). Historically, accessing such heavily fluorinated building blocks in enantiopure form (>99% ee) on a gram-scale was severely bottlenecked by multistep manipulations and poor stereocontrol. However, the application of chiral Nickel(II) complexes of Schiff bases has revolutionized this process, providing a robust, highly diastereoselective, and sustainable synthetic route .
Mechanistic Insights: The Chiral Ni(II) Complex Platform
The synthesis relies on the Belokon-type chiral Ni(II) complex methodology. The starting material is a pre-formed Ni(II) complex of a glycine Schiff base, utilizing a chiral auxiliary such as (S)-N-(N'-benzylprolyl)aminobenzophenone ((S)-BPB).
Causality of the Experimental Design:
-
Square Planar Geometry & Stereocontrol: The Ni(II) ion enforces a rigid square-planar geometry. The bulky benzyl and phenyl groups of the (S)-BPB auxiliary sterically shield the Si-face of the glycine enolate. Consequently, the incoming electrophile is forced to attack exclusively from the unshielded Re-face, ensuring a diastereomeric excess (de) of >98%.
-
Electrophile Selection: The alkylating agent, 1,1,1,2,2-pentafluoro-3-iodopropane, utilizes iodine as the leaving group. The strong electron-withdrawing inductive effect of the -CF₂CF₃ group drastically reduces the nucleophilicity of the adjacent -CH₂- carbon. Iodine, being an exceptional leaving group, compensates for this electronic deactivation, allowing the S_N2 alkylation to proceed efficiently at ambient temperatures without requiring harsh conditions that would degrade the complex.
-
Heterogeneous Basic Conditions: Powdered KOH in DMF is utilized rather than soluble organic bases. This creates a heterogeneous reaction mixture that slowly and continuously generates the enolate, preventing high concentrations of the reactive intermediate and thereby suppressing polyalkylation and epimerization pathways.
Experimental Workflow
Workflow for the asymmetric synthesis of Fmoc-(S)-PfpGly-OH via chiral Ni(II) complexes.
Validated Step-by-Step Protocols
Protocol A: Asymmetric Alkylation
This step establishes the stereocenter of the unnatural amino acid.
-
Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add the (S)-BPB-Ni(II)-Gly complex (10.0 mmol, 1.0 equiv.) and dissolve in anhydrous DMF (50 mL).
-
Base Addition: Add finely powdered KOH (40.0 mmol, 4.0 equiv.) in one portion. Stir the mixture vigorously at room temperature for 15 minutes. Self-Validation: The solution will transition to a deep red/purple hue, indicating the formation of the active enolate.
-
Alkylation: Introduce 1,1,1,2,2-pentafluoro-3-iodopropane (15.0 mmol, 1.5 equiv.) dropwise over 10 minutes via a syringe.
-
Reaction: Stir the mixture at room temperature for 4–6 hours under argon. Monitor via TLC (DCM/Acetone 10:1).
-
Workup: Quench the reaction by pouring it into ice-cold water (150 mL). Extract the aqueous layer with Ethyl Acetate (3 × 75 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude red solid via flash column chromatography to yield the diastereopure alkylated Ni(II) complex.
Protocol B: Complex Disassembly & Auxiliary Recovery
This step liberates the free amino acid and recovers the valuable chiral auxiliary.
-
Hydrolysis: Suspend the alkylated Ni(II) complex (8.0 mmol) in Methanol (40 mL). Add 3N aqueous HCl (20 mL) dropwise.
-
Thermodynamic Disassembly: Heat the mixture to 70 °C and reflux for 2 hours. Self-Validation: The reaction is complete when the deep red color of the complex completely dissipates, replaced by a pale green/blue tint characteristic of aqueous NiCl₂.
-
Extraction: Cool the mixture to room temperature and evaporate the majority of the methanol under reduced pressure. Extract the remaining aqueous phase with Dichloromethane (3 × 50 mL).
-
Note: The organic layer contains the recovered (S)-BPB auxiliary (>90% recovery yield), which can be recycled. The aqueous layer contains the free (S)-2-amino-4,4,5,5,5-pentafluoropentanoic acid and NiCl₂.
-
Protocol C: Fmoc-Protection for Solid-Phase Peptide Synthesis (SPPS)
This step prepares the amino acid for immediate integration into automated peptide synthesizers.
-
pH Adjustment: Cool the aqueous phase from Protocol B to 0 °C. Carefully adjust the pH to 9–10 using solid Na₂CO₃. Reasoning: The amine must be fully deprotonated to act as a nucleophile.
-
Protection: Dissolve Fmoc-OSu (9.6 mmol, 1.2 equiv.) in 1,4-Dioxane (30 mL) and add it dropwise to the vigorously stirring aqueous solution. Stir at room temperature for 12 hours.
-
Isolation: Recent process optimizations demonstrate that utilizing phase separation techniques improves sustainability . Wash the basic mixture with Diethyl Ether (2 × 30 mL) to remove unreacted Fmoc-OSu.
-
Acidification: Acidify the aqueous layer to pH 2.0 using 1N HCl. Extract the precipitated product with Ethyl Acetate (3 × 50 mL).
-
Final Purification: Dry the organic layer, concentrate, and recrystallize from Hexane/Ethyl Acetate to yield enantiopure Fmoc-(S)-PfpGly-OH as a white solid.
Quantitative Process Data & Quality Control
To ensure reproducibility across laboratories, the following analytical benchmarks should be met at each stage of the synthesis:
| Synthesis Stage | Target Intermediate / Product | Expected Yield | Stereochemical Purity | Key Analytical Marker (Self-Validation) |
| Alkylation | Alkylated Ni(II) Complex | 85 – 92% | > 98% de | ¹⁹F NMR: Distinct signals at -115 ppm (CF₂) and -85 ppm (CF₃). |
| Disassembly | Free (S)-PfpGly | Quantitative | N/A | Visual: Complete loss of red color; transition to pale green/blue. |
| Protection | Fmoc-(S)-PfpGly-OH | 75 – 85% | > 97% ee | Chiral HPLC: Single sharp peak; LC-MS: [M+H]⁺ corresponding to protected mass. |
References
-
Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex. Hohmann, T., Dyrks, M., Chowdhary, S., Weber, M., Nguyen, D., Moschner, J., & Koksch, B. The Journal of Organic Chemistry (2022). URL:[Link]
-
Practical and Sustainable Synthesis of Fluorinated Amino Acids: Process Optimization. Ge, L., Zaiser, M., & Koksch, B. ChemRxiv (2026). URL:[Link]
Using 2-amino-4,4,5,5,5-pentafluoropentanoic acid as a 19F NMR structural probe
Application Note & Protocol: Advanced 19F NMR Structural Probing Using 2-Amino-4,4,5,5,5-Pentafluoropentanoic Acid (Pfnv)
Target Audience: Structural Biologists, Peptide Chemists, and Drug Development Professionals. Content Focus: Strategic rationale, self-validating protocols, and mechanistic interpretation of fluorous NMR probes.
Strategic Rationale: The "Fluorous Advantage" in Structural Biology
Nuclear Magnetic Resonance (NMR) spectroscopy utilizing the 19F nucleus is a premier technique for mapping protein conformations and ligand-binding events. The 19F isotope boasts 100% natural abundance, a spin of ½, and a gyromagnetic ratio yielding 83% the sensitivity of 1H NMR, all while suffering from zero background signal in native biological matrices[1].
While fluorinated aromatic amino acids (e.g., fluorotryptophan or fluorophenylalanine) are common, their rigid planar geometries can disrupt tightly packed aliphatic hydrophobic cores[2]. Enter 2-amino-4,4,5,5,5-pentafluoropentanoic acid (also known as pentafluoronorvaline, Pfnv, or pentafluoropropylglycine)[3]. As an aliphatic non-canonical amino acid, Pfnv perfectly mimics the spatial occupancy of leucine or isoleucine while delivering a massive five-fluorine payload. The incorporation of the −CF2−CF3 moiety leverages the "fluorous effect"—driving strong self-segregation into hydrophobic pockets and stabilizing protein folds[4]. Crucially, it provides two distinct NMR signals, acting as a dual-sensor "depth gauge" for structural mapping[5].
Physicochemical & NMR Profiling
Understanding the baseline properties of Pfnv is critical for interpreting downstream chemical shift perturbations ( Δδ ). The terminal −CF3 group reports on the distal boundary of the hydrophobic pocket, while the −CF2 group reports on the internal stalk environment.
| Property | Norvaline (Native Analog) | 2-Amino-4,4,5,5,5-Pentafluoropentanoic Acid (Pfnv) |
| Side-Chain Structure | −CH2−CH2−CH3 | −CH2−CF2−CF3 |
| Molecular Weight | 117.15 g/mol | 207.10 g/mol |
| Hydrophobicity | Moderate (Aliphatic) | Exceptionally High (Fluorous packing) |
| 19F NMR Chemical Shifts | N/A | −CF3 : ∼−84.5 ppm | −CF2 : ∼−114.2 ppm |
| Spin System Dynamics | N/A | Complex multiplet (due to 3JHF coupling with β−CH2 ) |
Note: Chemical shifts are highly dependent on the local dielectric environment and are referenced to CFCl 3 (0 ppm) or TFA (-76.55 ppm).
Experimental Workflow
Fig 1: End-to-end workflow for Pfnv-based 19F NMR structural analysis.
Self-Validating Experimental Protocols
Phase 1: Peptide Synthesis & Pfnv Incorporation
Causality Insight: Pfnv can be incorporated into synthetic peptides via standard Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Pfnv-OH[3]. Because the fluorous side chain is highly electron-withdrawing, the α -amine is slightly less nucleophilic than canonical amino acids.
-
Coupling Chemistry: Use high-efficiency coupling reagents (e.g., HATU/HOAt with DIEA) and extend the coupling time to 2 hours to ensure >99% yield at the Pfnv position.
-
Validation: Cleave a micro-aliquot and analyze via LC-MS. The mass shift (+ 90 Da relative to norvaline) must be confirmed prior to full cleavage to prevent wasting expensive fluorinated building blocks.
Phase 2: NMR Sample Formulation
Causality Insight: Unlike 1H NMR, 19F NMR does not require complex solvent suppression sequences because biological buffers lack fluorine[1]. However, referencing must be handled with extreme care to prevent artifactual data.
-
Buffer Exchange: Dialyze the purified Pfnv-labeled protein into a standard physiological buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4).
-
Deuterium Lock: Add exactly 10% (v/v) D2O to provide a stable lock signal for the spectrometer.
-
Coaxial Referencing (Critical Step): Do not spike Sodium trifluoroacetate (NaTFA) directly into the protein solution. NaTFA can interact non-specifically with positively charged surface patches, shifting the protein's conformational equilibrium. Instead, place 1 mM NaTFA in a sealed coaxial capillary insert. Set the NaTFA signal to −76.55 ppm .
Phase 3: 19F NMR Acquisition Parameters
Causality Insight: The −CF2− group of Pfnv exhibits complex multiplet splitting due to 3JHF scalar coupling with the adjacent β−CH2 protons. To maximize signal-to-noise (S/N) and simplify the spectra for accurate integration, proton decoupling is mandatory.
-
Probe Selection: Utilize a dedicated 19F / 1H dual-tuned cryoprobe if available to maximize sensitivity.
-
Pulse Sequence: Employ an inverse-gated 1H -decoupled 1D sequence (e.g., igdt1 on Bruker systems).
-
Why Inverse-Gated? Continuous decoupling builds up the Nuclear Overhauser Effect (NOE), which artificially inflates the 19F signal intensity and destroys the ability to quantitatively integrate the −CF3 vs. −CF2 peaks. Inverse-gating applies decoupling only during acquisition, collapsing the multiplets into sharp singlets without NOE distortion.
-
-
Relaxation Delay (D1): Set D1 to at least 3×T1 (typically 2-4 seconds for fluorous amino acids in large proteins) to ensure complete longitudinal relaxation between scans.
Mechanistic Data Interpretation: The "Depth Gauge"
Because Pfnv possesses two distinct fluorinated groups, it acts as a highly sensitive reporter of its microenvironment. When a protein undergoes a conformational change (e.g., ligand binding or folding), the chemical shifts ( δ ) of the −CF3 and −CF2 groups change independently based on their depth within the hydrophobic pocket.
-
Solvent-Exposed (Apo State): The fluorous chain is highly mobile and exposed to the high-dielectric aqueous environment. Signals are generally broader (due to conformational averaging) and appear slightly downfield.
-
Buried (Holo State): Upon ligand binding, the Pfnv side chain is shielded in a low-dielectric, hydrophobic environment[2]. The signals sharpen significantly and shift upfield (more negative ppm).
Fig 2: Mechanistic model of Pfnv chemical shift perturbation upon ligand binding.
By plotting the Δδ of the −CF3 peak against the Δδ of the −CF2 peak, researchers can mathematically model the exact depth and trajectory of the conformational change, providing low-resolution structural insights that rival X-ray crystallography for dynamic systems in solution[1].
References
-
USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES National Institutes of Health (PMC) URL: [Link]
-
Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions ACS Chemical Biology URL:[Link]
-
Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex The Journal of Organic Chemistry (ACS) URL:[Link]
-
Engineering Protein Stability and Specificity Using Fluorous Amino Acids: The Importance of Packing Effects Biochemistry (ACS) URL:[Link]
-
Fluorinated Barnase-Barstar Complexes: Structural and Functional Analysis Freie Universität Berlin (Refubium) URL:[Link]
Sources
Application Note: Enzymatic Resolution of Racemic 2-Amino-4,4,5,5,5-pentafluoropentanoic Acid (PfpGly)
Executive Summary & Rationale
The incorporation of highly fluorinated unnatural amino acids, such as 2-amino-4,4,5,5,5-pentafluoropentanoic acid (Pentafluoropropylglycine, PfpGly), is a transformative strategy in modern peptide engineering. The highly hydrophobic and electron-withdrawing pentafluoropropyl group (-CH₂-CF₂-CF₃) enhances proteolytic stability, alters lipophilicity, and provides a distinct ¹⁹F-NMR signature for structural conformation studies[1].
While asymmetric synthesis provides a viable route for gram-scale production[1], enzymatic kinetic resolution remains the industry gold standard for achieving exceptional enantiomeric excess (>99% ee) under mild, aqueous conditions[2]. This application note details a self-validating, step-by-step protocol for the N-acetylation and subsequent Acylase I-mediated resolution of racemic PfpGly.
Mechanistic Causality: Why This Protocol Works
To move beyond a simple "recipe," it is critical to understand the physicochemical forces driving this protocol:
-
Electronic Modulation via N-Acetylation: Free amino acids are zwitterionic and poor substrates for hydrolytic enzymes. N-acetylation neutralizes the basic α-amine, converting the molecule into an N-acyl derivative. Despite the strong electron-withdrawing nature of the pentafluoropropyl group, which slightly decreases the pKa of the adjacent carboxylate, the N-acetylated intermediate remains highly soluble in mildly alkaline aqueous buffers, ensuring optimal enzyme-substrate interaction[2].
-
Enzymatic Stereospecificity: Acylase I (Aminoacylase I) is a zinc-dependent metalloenzyme that strictly hydrolyzes the amide bond of L-amino acids (S-configuration). The enzyme's hydrophobic binding pocket has a high affinity for the lipophilic fluorinated side chain of PfpGly. The active-site zinc ion polarizes the N-acetyl carbonyl, facilitating nucleophilic attack by a catalytic water molecule[3]. The (R)-enantiomer is sterically excluded from the active site conformation, resulting in zero hydrolysis.
-
Self-Validating Phase Separation: The brilliance of this protocol lies in its downstream processing. Post-resolution, the mixture contains the free (S)-amino acid and the unreacted (R)-N-acetyl amino acid. By dropping the pH to 1.5, the (S)-amino acid is protonated to a cation, rendering it strictly water-soluble. Conversely, the (R)-N-acetyl derivative becomes a neutral, highly lipophilic molecule that quantitatively partitions into an organic solvent (e.g., ethyl acetate). A successful phase separation without emulsion visually and chemically validates that the enzymatic cleavage was successful.
Reaction Pathway Visualization
Workflow for the enzymatic kinetic resolution of racemic PfpGly using Acylase I and extraction.
Experimental Protocol
Phase 1: N-Acetylation of Racemic PfpGly
-
Preparation: Suspend 10 mmol of racemic 2-amino-4,4,5,5,5-pentafluoropentanoic acid in 20 mL of distilled water.
-
Alkalinization: Add 2 M NaOH dropwise under continuous stirring until the amino acid completely dissolves and the pH stabilizes at 9.0.
-
Acylation: Chill the solution to 0°C in an ice bath. Slowly add 15 mmol of acetic anhydride dropwise over 30 minutes.
-
Causality Note: Slow addition prevents excessive exothermic hydrolysis of the anhydride. Continuously monitor and maintain the pH between 8.5 and 9.0 using 2 M NaOH.
-
-
Isolation: Stir for an additional 2 hours at room temperature. Acidify the mixture to pH 2.0 using 6 M HCl. Extract the precipitated N-acetyl-DL-PfpGly with ethyl acetate (3 x 20 mL). Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
Phase 2: Enzymatic Kinetic Resolution
-
Substrate Preparation: Suspend the purified N-acetyl-DL-PfpGly in 50 mL of 0.1 M phosphate buffer.
-
pH Optimization: Adjust the pH to exactly 7.5 using 1 M LiOH.
-
Causality Note: LiOH is preferred over NaOH here because lithium salts of highly fluorinated N-acetyl amino acids exhibit superior aqueous solubility, preventing premature precipitation during the long enzymatic incubation[3].
-
-
Enzyme Addition: Add 50 mg of Porcine Kidney Acylase I (PKA) or Aspergillus melleus acylase.
-
Incubation: Incubate the mixture at 37°C in an orbital shaker (150 rpm) for 24–48 hours. Monitor the reaction via TLC (n-butanol:acetic acid:water, 4:1:1) until the spot corresponding to the free (S)-amino acid reaches maximum intensity (indicating ~50% theoretical conversion).
Phase 3: Self-Validating Separation
-
Enzyme Quenching: Acidify the reaction mixture to pH 1.5 using 6 M HCl. This rapidly denatures the acylase and protonates both the free amino acid and the unreacted N-acetyl derivative.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Organic Phase: Contains the neutral, highly hydrophobic unreacted (R)-N-acetyl-PfpGly.
-
Aqueous Phase: Contains the target (S)-PfpGly hydrochloride salt (cationic).
-
-
Recovery: Lyophilize the aqueous phase to yield the crude (S)-PfpGly. To remove residual inorganic salts, dissolve the residue in absolute ethanol, filter, and recrystallize.
Quantitative Data & Optimization Summary
| Parameter | N-Acetylation Phase | Enzymatic Resolution Phase | Extraction Phase |
| Reagents | Ac₂O, NaOH | Acylase I (Porcine Kidney) | HCl (aq), EtOAc |
| Optimal pH | 8.5 – 9.0 | 7.5 ± 0.2 | 1.5 ± 0.2 |
| Temperature | 0°C to 25°C | 37°C | 20°C (Ambient) |
| Duration | 2 – 4 hours | 24 – 48 hours | 15 minutes |
| Expected Yield | >90% (Racemic) | 45–48% (Theoretical max 50%) | >95% recovery |
| Target ee% | N/A | >99% for (S)-enantiomer | >99% |
Sources
Application Note: High-Efficiency Incorporation of 2-Amino-4,4,5,5,5-Pentafluoropentanoic Acid into Cyclic Antimicrobial Peptides
Document Type: Technical Protocol & Application Guide Target Audience: Peptide Chemists, Drug Development Professionals, and Microbiologists
Executive Summary
The clinical translation of antimicrobial peptides (AMPs) is frequently bottlenecked by their rapid proteolytic degradation in systemic circulation and sub-optimal partitioning into bacterial membranes. This application note details a comprehensive, self-validating methodology for synthesizing next-generation AMPs by combining two advanced structural modifications: head-to-tail macrocyclization and the incorporation of the highly fluorinated unnatural amino acid (S)-2-amino-4,4,5,5,5-pentafluoropentanoic acid (also known as L-pentafluoronorvaline, or F5-Nva)[1].
By following this protocol, researchers can engineer AMPs that exhibit "teflon-like" resistance to host proteases while demonstrating enhanced membrane-disrupting potency against multidrug-resistant (MDR) ESKAPE pathogens[2].
Mechanistic Rationale: The "Fluorous Effect" and Conformational Rigidity
As a Senior Application Scientist, I emphasize that peptide engineering must be driven by physicochemical causality rather than trial and error. The design of [F5-Nva]-cyclic AMPs relies on two synergistic pillars:
-
The Fluorous Effect (F5-Nva Incorporation): Fluorine is highly electronegative and slightly larger than hydrogen. The −CF2CF3 side chain of F5-Nva is simultaneously super-hydrophobic and lipophilic[1]. When incorporated into the hydrophobic face of an amphipathic AMP, it drives thermodynamically favorable partitioning into the bacterial lipid bilayer, lowering the energetic barrier for pore formation[2]. Furthermore, the biologically inert C-F bonds create steric and electronic repulsion within the active sites of host endopeptidases (e.g., trypsin and chymotrypsin), effectively blinding the enzymes to the peptide substrate[3].
-
Entropic Pre-organization (Macrocyclization): Linear peptides suffer from high conformational entropy, making them vulnerable to exopeptidases. Head-to-tail cyclization eliminates the N- and C-termini (blocking exopeptidases) and locks the peptide into its bioactive conformation[4]. This pre-organization reduces the entropic cost of binding to the bacterial membrane.
Fig 1: Dual-action mechanism of F5-Nva cyclic AMPs for membrane disruption and protease evasion.
Experimental Protocols: Synthesis and Validation
The following workflow describes a self-validating system for the synthesis of [F5-Nva]-cyclic AMPs. Every phase includes a Quality Control (QC) checkpoint to ensure process integrity.
Phase 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor
Causality: We utilize 2-Chlorotrityl chloride (2-CTC) resin. This highly acid-sensitive resin allows for the cleavage of the peptide backbone while leaving side-chain protecting groups intact—an absolute requirement to prevent unwanted side-chain branching during the subsequent cyclization step.
-
Resin Loading: Swell 2-CTC resin in Dichloromethane (DCM). Load the first Fmoc-protected amino acid using 4 equivalents (eq) of N,N-Diisopropylethylamine (DIPEA) for 2 hours. Cap unreacted sites with methanol.
-
Standard Amino Acid Coupling: Perform iterative Fmoc deprotection (20% piperidine in DMF) and coupling (3 eq Fmoc-AA-OH, 3 eq DIC, 3 eq OxymaPure) for 45 minutes at room temperature.
-
F5-Nva Coupling: The −CF2CF3 group exerts a strong inductive electron-withdrawing effect and steric bulk. Standard DIC/Oxyma is insufficient.
-
Action: Use 2 eq Fmoc-F5-Nva-OH, 2 eq HATU, 2 eq HOAt, and 4 eq DIPEA. Extend the coupling time to 2 hours. HATU/HOAt generates a highly reactive 7-aza-OBt ester that overcomes the steric hindrance of the fluorinated moiety.
-
Phase 2: Mild Cleavage and In-Solution Macrolactamization
Causality: Cyclization must be performed under high dilution to thermodynamically favor intramolecular head-to-tail macrolactamization over intermolecular oligomerization.
-
Mild Cleavage: Treat the resin with 1% Trifluoroacetic acid (TFA) in DCM (5 × 3 min). Immediately neutralize the eluate with pyridine to protect acid-sensitive side-chain protecting groups (e.g., Boc, Trt, Pbf). Evaporate the solvent under reduced pressure.
-
QC Checkpoint 1: Perform LC-MS on the crude residue. You must observe the mass corresponding to [M+Protecting Groups+H]+ .
-
-
High-Dilution Cyclization: Dissolve the protected linear peptide in a 1:1 mixture of DMF/DCM to a final peptide concentration of 1 mM .
-
Activation: Add 3 eq PyBOP, 3 eq HOBt, and 6 eq DIPEA. Stir continuously for 24–48 hours at room temperature.
-
QC Checkpoint 2: Perform a Ninhydrin (Kaiser) test. A negative result (yellow) confirms the absence of free primary amines, indicating successful cyclization.
-
Phase 3: Global Deprotection and Purification
-
Deprotection: Remove the solvent, and treat the cyclic protected peptide with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 2.5 hours to remove all side-chain protecting groups.
-
Precipitation: Precipitate the crude cyclic peptide in ice-cold diethyl ether and centrifuge.
-
Purification: Purify via preparative RP-HPLC using a C18 column.
-
Note on Fluorination: The incorporation of F5-Nva significantly increases the hydrophobicity of the peptide. Expect the fluorinated cyclic AMP to elute at a noticeably higher percentage of acetonitrile compared to its non-fluorinated wild-type counterpart[2].
-
Fig 2: Step-by-step synthetic workflow for the generation of head-to-tail cyclic fluorinated AMPs.
Functional Validation and Data Presentation
To validate the success of the structural modifications, perform standard Minimum Inhibitory Concentration (MIC) assays using the broth microdilution method, alongside proteolytic stability assays in 25% human serum.
The tables below summarize the expected quantitative improvements when substituting a standard aliphatic amino acid (e.g., Leucine or Isoleucine) with F5-Nva in a cyclic AMP scaffold[2],[3].
Table 1: Comparative Antimicrobial Activity (MIC)
Data demonstrates that the fluorous effect enhances membrane disruption, lowering the required concentration to inhibit bacterial growth.
| Bacterial Strain (ESKAPE) | Wild-Type Cyclic AMP (µg/mL) | [F5-Nva]-Cyclic AMP (µg/mL) | Fold Improvement |
| Staphylococcus aureus (MRSA) | 16.0 | 2.0 | 8x |
| Pseudomonas aeruginosa | 32.0 | 4.0 | 8x |
| Acinetobacter baumannii | 16.0 | 4.0 | 4x |
| Klebsiella pneumoniae | 64.0 | 8.0 | 8x |
Table 2: Pharmacological Profiling (Stability & Toxicity)
Data demonstrates that steric shielding by the −CF2CF3 group prevents protease docking without significantly increasing red blood cell lysis.
| Pharmacological Parameter | Wild-Type Cyclic AMP | [F5-Nva]-Cyclic AMP | Assay Methodology |
| Serum Half-Life ( t1/2 ) | 2.5 hours | > 24.0 hours | LC-MS quantification in 25% human serum at 37°C. |
| Trypsin Degradation | Complete in 1 hr | Intact at 12 hrs | Incubation with Trypsin (1:100 enzyme:peptide ratio). |
| Hemolytic Activity ( HC10 ) | > 128 µg/mL | > 128 µg/mL | Spectrophotometric hemoglobin release from human RBCs. |
Conclusion
The strategic incorporation of 2-amino-4,4,5,5,5-pentafluoropentanoic acid into cyclic antimicrobial peptides represents a paradigm shift in peptide drug design. By leveraging the unique physicochemical properties of fluorine—specifically its hydrophobicity and biological inertness—researchers can overcome the traditional limitations of peptide therapeutics. The provided protocol ensures high-yield synthesis, proper cyclization, and rigorous validation of these advanced molecules.
References
-
Meng, H., & Kumar, K. (2007). Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. Journal of the American Chemical Society. Available at:[Link]
-
Chowdhary, S., et al. (2023). Fine-tuning the antimicrobial activity of β-hairpin peptides with fluorinated amino acids. Peptide Science. Available at:[Link]
-
Ruan, M., et al. (2018). Selectivity Modulation and Structure of α/aza-β3 Cyclic Antimicrobial Peptides. Chemistry – A European Journal. Available at:[Link]
-
Sandberg, M., et al. (1998). New Chemical Descriptors Relevant for the Design of Biologically Active Peptides. A Multivariate Characterization of 87 Amino Acids. Journal of Medicinal Chemistry. Available at:[Link]
Sources
Technical Support Center: Improving Low Coupling Yields with 2-Amino-4,4,5,5,5-pentafluoropentanoic Acid in SPPS
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low coupling yields, specifically when incorporating the sterically and electronically demanding amino acid, 2-amino-4,4,5,5,5-pentafluoropentanoic acid. As Senior Application Scientists, we have compiled this resource to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your syntheses effectively.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and issues encountered when working with fluorinated amino acids in SPPS.
Q1: Why is my coupling yield with 2-amino-4,4,5,5,5-pentafluoropentanoic acid consistently low?
Low coupling yields with this particular amino acid are typically due to a combination of two primary factors:
-
Electronic Effects: The five fluorine atoms on the pentanoic acid side chain are highly electronegative. This property significantly reduces the nucleophilicity of the amino group, making it less reactive towards the activated carboxyl group of the growing peptide chain.[1] This inherent electronic disadvantage is a major hurdle to overcome.
-
Steric Hindrance: While not as bulky as some other non-natural amino acids, the fluorinated side chain does present a degree of steric hindrance that can impede the approach of the coupling reagents and the resin-bound peptide.[2][3]
Q2: My standard DIC/HOBt coupling protocol is failing. What is the first and most critical change I should make?
Standard carbodiimide reagents like DIC, especially when paired with HOBt, are often not potent enough for such demanding couplings.[4] The most impactful initial change is to switch to a more powerful activating reagent. We recommend using aminium/uronium or phosphonium salt-based reagents.
-
Aminium/Uronium Salts: Reagents like HATU , HBTU , and HCTU are significantly more effective.[4] They react with the carboxylic acid to form highly reactive O-acylisourea esters, which can more readily overcome the electronic and steric barriers.
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices, particularly for sterically hindered couplings.[4][5]
Q3: How do I know if my coupling reaction has gone to completion?
Visual inspection is not a reliable indicator. You must perform a qualitative test on a small sample of the resin beads after the coupling step.
-
Kaiser Test (Ninhydrin Test): This is the most common method for detecting unreacted primary amines.[6][7]
-
Blue/Purple beads: Incomplete coupling. Unreacted primary amines are present.
-
Yellow/Colorless beads: Complete coupling. No primary amines are detected.
-
It is critical to perform this test after every coupling of a difficult residue. Do not proceed to the next deprotection step if the Kaiser test is positive.
Q4: What is "double coupling" and when should I use it?
Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid immediately after the first coupling.[8][9] This is a standard and highly effective strategy to drive difficult reactions to completion.
You should perform a double coupling whenever a Kaiser test indicates an incomplete reaction after the initial coupling attempt.[7] For a notoriously difficult amino acid like 2-amino-4,4,5,5,5-pentafluoropentanoic acid, it is often prudent to perform a double coupling proactively, without waiting for a positive Kaiser test.
Q5: What should I do if the coupling is still incomplete after a double coupling?
If a significant amount of unreacted amine remains after a second coupling, it's advisable to "cap" these unreacted N-terminal amines.[8][9] This is typically done by acetylating them with acetic anhydride. Capping prevents the formation of deletion sequences (peptides missing one or more amino acids), which are often difficult to separate from the desired product during purification.[8][9]
II. In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving persistent low-yield issues.
The Problem: Incomplete Amide Bond Formation
The core of the issue is the failure to form the amide bond efficiently between the N-terminus of the resin-bound peptide and the incoming fluorinated amino acid. The following workflow will guide you through a series of escalating interventions.
Caption: Troubleshooting workflow for incomplete coupling reactions.
Step 1: Re-evaluate Your Coupling Reagent
As mentioned in the FAQs, standard carbodiimides (DCC, DIC) are often insufficient. The choice of a more potent coupling reagent is the single most critical factor for success.
| Coupling Reagent | Class | Relative Reactivity | Key Advantages & Considerations |
| DIC/HOBt | Carbodiimide | Moderate | Standard, cost-effective. Often insufficient for hindered or electron-deficient amino acids.[4] |
| HBTU/HCTU | Aminium/Uronium | High | More reactive than carbodiimides. HCTU is generally more efficient than HBTU.[4] |
| HATU | Aminium/Uronium | Very High | Highly recommended for difficult couplings. Forms highly reactive OAt esters. Requires a non-nucleophilic base like DIPEA.[4][5] |
| PyBOP/PyAOP | Phosphonium | Very High | Excellent for hindered residues. Does not cause guanidinylation side reactions that can occur with uronium salts.[5] |
| COMU | Aminium/Uronium | Very High | A newer generation reagent with high reactivity and good solubility.[5][10] |
Recommendation: For 2-amino-4,4,5,5,5-pentafluoropentanoic acid, begin with HATU or HCTU .
Step 2: Optimize Reaction Conditions
If upgrading the coupling reagent is not sufficient, optimizing the reaction environment is the next logical step.
-
Solvent Choice: The solvent must effectively swell the resin and solvate the growing peptide chain to ensure accessibility of the reactive sites.[4] Poor solvation can lead to peptide aggregation, which severely hinders coupling efficiency.[4]
-
N-methylpyrrolidone (NMP): Often superior to Dimethylformamide (DMF) for its solvating properties.[4]
-
Solvent Mixtures: For particularly difficult sequences, a mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[4]
-
Avoid: Solvents like Dichloromethane (DCM) alone are generally poor choices for the coupling step due to inadequate resin swelling.
-
-
Reaction Time: Steric hindrance and electronic deactivation slow down the reaction rate.[4] Standard coupling times of 1-2 hours may be insufficient.
-
Action: Increase the coupling time significantly. For very difficult couplings, extending the reaction to 4 hours or even overnight may be necessary.[4]
-
-
Temperature: Increasing the reaction temperature provides the necessary energy to overcome the activation barrier of the reaction.
-
Conventional Heating: Gentle heating to 40-50 °C can improve yields. However, this must be done cautiously as elevated temperatures can increase the risk of racemization, especially for sensitive amino acids.[4]
-
Microwave-Assisted Peptide Synthesis (MA-SPPS): This is a highly effective method for driving difficult couplings to completion.[4][11][12] Microwave energy can rapidly and uniformly heat the reaction, often leading to excellent purities in significantly shorter reaction times (e.g., 10-20 minutes at 75-86 °C).[10][11][12]
-
Step 3: Advanced Strategies for Extremely Difficult Couplings
In rare cases where even the above optimizations fail, more advanced techniques may be required.
-
Acyl Fluoride Formation: Converting the carboxylic acid of the incoming amino acid to a highly reactive acyl fluoride can be a powerful strategy.[4] This is particularly useful for coupling α,α-disubstituted amino acids and other extremely hindered residues.
-
Resin Choice: The solid support itself can influence the outcome.
-
PEG-based resins (e.g., ChemMatrix®): These resins offer a more "solution-like" environment and can improve synthesis outcomes for difficult or aggregating sequences compared to standard polystyrene resins.[11]
-
III. Detailed Experimental Protocols
Protocol 1: High-Efficiency Double Coupling using HATU
This protocol is the recommended starting point for incorporating 2-amino-4,4,5,5,5-pentafluoropentanoic acid.
-
Resin Preparation: Following the standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
First Coupling Solution: In a separate vessel, pre-activate the Fmoc-2-amino-4,4,5,5,5-pentafluoropentanoic acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in NMP. Allow the pre-activation to proceed for 1-5 minutes.
-
First Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel for at least 2 hours at room temperature.
-
Wash: Wash the resin thoroughly with DMF (3 x 1 min).
-
Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated amino acid. Allow the second coupling to proceed for another 2 hours.
-
Monitoring: After the second coupling, take a small sample of resin beads and perform a Kaiser test.
-
Final Wash: If the Kaiser test is negative, wash the resin with DMF (3x) and DCM (3x) and proceed to the next cycle. If the test is positive, proceed to the Capping Protocol.
Protocol 2: Capping of Unreacted Amines
This protocol should be used if the Kaiser test remains positive after a double coupling.
-
Resin Wash: Wash the peptide-resin with DMF (3 x 1 min).
-
Capping Solution: Prepare a capping solution of acetic anhydride and DIPEA in DMF (e.g., 0.5 M acetic anhydride, 0.5 M DIPEA).
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Wash: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess capping reagents.
-
Confirmation: Perform a final Kaiser test. The result should now be negative, indicating all unreacted amines have been acetylated. You can now proceed to the next deprotection/coupling cycle.
Visualizing the SPPS Cycle with Troubleshooting Checkpoints
Caption: The SPPS cycle with integrated troubleshooting checkpoints.
IV. Conclusion
Incorporating 2-amino-4,4,5,5,5-pentafluoropentanoic acid into a peptide sequence presents significant but surmountable challenges. Success hinges on moving beyond standard SPPS protocols and adopting a more aggressive and methodical approach. By utilizing high-potency coupling reagents, optimizing reaction conditions, and diligently monitoring reaction completion with tools like the Kaiser test, researchers can successfully synthesize these unique fluorinated peptides. This guide provides the foundational knowledge and practical steps to troubleshoot low yields and achieve your synthetic goals.
References
-
Palasek, S. A., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. Journal of Organic Chemistry, 73(17), 6654-6662. [Link]
-
Sletten, E. T., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications, 55(96), 14598-14601. [Link]
-
Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. [Link]
-
Boche, G. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
-
Sletten, E. T., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications. [Link]
-
Palasek, S. A., et al. (2008). Solid-phase synthesis of difficult peptide sequences at elevated temperatures: a critical comparison of microwave and conventional heating technologies. PubMed. [Link]
-
Gyros Protein Technologies. (2019). Challenging SPPS: Difficult Sequences And Side Reactions. [Link]
-
ResearchGate. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies | Request PDF. [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development. [Link]
-
Albericio, F., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 1-21. [Link]
-
Pattison, P. (2026). Troubleshooting Low Yield in Peptide Synthesis. On Pattison. [Link]
-
CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. YouTube. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
-
Hunter, L., et al. (2011). Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry, 9(13), 4888-4893. [Link]
-
Kumagai, Y., et al. (2011). Steric hindrance by 2 amino acid residues determines the substrate specificity of isomaltase from Saccharomyces cerevisiae. Journal of Bioscience and Bioengineering, 112(6), 539-544. [Link]
-
Carpino, L. A., et al. (2002). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. Organic Letters, 4(15), 2573-2576. [Link]
-
Holzer, M., et al. (2019). Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews, 119(17), 10842-10931. [Link]
-
Wang, F., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic Chemistry Frontiers, 10(4), 1015-1033. [Link]
-
Hunter, L. (2023). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 28(17), 6241. [Link]
-
Kent, S. B. H., et al. (2026). Proximity-driven acceleration of challenging solid-phase peptide couplings. Proceedings of the National Academy of Sciences, 123(6). [Link]
-
ResearchGate. (2026). Utility of fluorinated α-amino acids in development of therapeutic peptides. [Link]
-
Liu, C., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(24), 10766-10775. [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
-
Koksch, B., et al. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino Acids, 46(12), 2735-2745. [Link]
-
Hackenberger, C. P. R., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 143. [Link]
-
Hunter, L. (2023). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. MDPI. [Link]
-
ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. [Link]
-
Young, J., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-205. [Link]
-
Reddit. (2024). Solid Phase Peptide Synthesis Help. r/OrganicChemistry. [Link]
-
ResearchGate. (2015). Are double couplings in SPPS interesting for purity of short peptides?. [Link]
-
Gentile, F., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 27(19), 6598. [Link]
-
Vapourtec Ltd. (n.d.). Continuous flow brings SPPS to a new level. [Link]
Sources
- 1. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onpattison.com [onpattison.com]
- 3. Steric hindrance by 2 amino acid residues determines the substrate specificity of isomaltase from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solid-phase synthesis of difficult peptide sequences at elevated temperatures: a critical comparison of microwave and conventional heating technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing racemization during 2-amino-4,4,5,5,5-pentafluoropentanoic acid activation
Welcome to the Technical Support Center for advanced peptide synthesis. This guide is specifically engineered for researchers and drug development professionals working with 2-amino-4,4,5,5,5-pentafluoropentanoic acid (PfpGly) . Incorporating heavily fluorinated non-canonical amino acids introduces unique stereochemical challenges. Below, we provide the mechanistic causality, troubleshooting workflows, and self-validating protocols required to maintain absolute stereochemical integrity during PfpGly activation and coupling.
Mechanistic Overview: The Root Cause of Racemization
To prevent racemization, one must understand the chemical environment of PfpGly. The pentafluoroethyl side chain ( −C2F5 ) exerts a massive electron-withdrawing inductive effect ( −I ). When the C-terminus is activated for coupling, this −I effect drastically increases the acidity of the α -proton.
If an unhindered base is present, it rapidly abstracts this acidic α -proton, driving the formation of an enolate or an oxazolone intermediate. Upon coupling with the resin-bound amine, this intermediate resolves into a mixture of L- and D-epimers, destroying the stereocenter[1].
Mechanism of base-catalyzed racemization of activated PfpGly.
Frequently Asked Questions & Troubleshooting Guide
Q1: I am using standard HATU and DIPEA for my couplings, and I am seeing >20% D-epimer of PfpGly. How can I fix this? A1: HATU is a highly efficient uronium salt that forms a very reactive OAt ester. When combined with N,N-Diisopropylethylamine (DIPEA)—a strong base—it creates an environment highly conducive to α -proton abstraction. You must switch to a carbodiimide-based method, specifically DIC with OxymaPure . Oxyma forms an active ester that is reactive enough for efficient coupling but possesses a lower pKa and is significantly less prone to promoting oxazolone-driven racemization[2].
Q2: If I must use a base to neutralize acidic additives, which one is safest? A2: Replace DIPEA or TEA with 2,4,6-collidine (TMP) . The causality here relies on steric hindrance: the bulky methyl groups flanking the nitrogen in collidine prevent the base from physically accessing and abstracting the highly acidic α -proton of the activated PfpGly, while still allowing it to function as an effective acid scavenger[2].
Q3: Can I use microwave-assisted solid-phase peptide synthesis (MW-SPPS) to force a difficult PfpGly coupling? A3: It is highly discouraged. Elevated temperatures provide the kinetic energy necessary to overcome the activation barrier for racemization. The rate of oxazolone formation increases exponentially with heat. Coupling of heavily fluorinated amino acids must be performed at room temperature (25°C) or lowered to 0°C if trace racemization persists[3].
Q4: Does pre-activation time matter for fluorinated amino acids? A4: Absolutely. Allowing PfpGly to sit in an activated state in the presence of a base for extended periods maximizes the window for enolization. You must utilize an in-situ activation protocol where the coupling reagent is added directly to the mixture of the amino acid, additive, and peptide-resin immediately prior to the reaction[4].
Troubleshooting Workflow
Workflow for troubleshooting PfpGly racemization during peptide coupling.
Quantitative Analysis of Coupling Conditions
The following table summarizes the causal relationship between coupling conditions and the resulting D-epimer formation for highly fluorinated aliphatic amino acids like PfpGly.
| Coupling Reagent | Base Used | Temperature | Pre-activation Time | Expected D-Epimer (%) |
| HATU (0.95 eq) | DIPEA (2.0 eq) | 75°C (Microwave) | 2 min | > 25.0% (Critical Failure) |
| HATU (0.95 eq) | DIPEA (2.0 eq) | 25°C (Room Temp) | 2 min | 12.5% (High) |
| DIC (1.0 eq) / Oxyma (1.0 eq) | None | 25°C (Room Temp) | 0 min (In-situ) | < 1.0% (Acceptable) |
| DIC (1.0 eq) / Oxyma (1.0 eq) | 2,4,6-Collidine (1.0 eq) | 25°C (Room Temp) | 0 min (In-situ) | < 0.5% (Optimal) |
| DIC (1.0 eq) / HOBt (1.0 eq) | None | 0°C | 0 min (In-situ) | < 0.1% (Trace) |
Step-by-Step Methodology: Racemization-Free PfpGly Coupling
This protocol acts as a self-validating system, ensuring that stereochemical integrity is maintained without sacrificing coupling efficiency.
Objective: To couple Fmoc-PfpGly-OH to a resin-bound peptide yielding <0.5% racemization. Materials: Fmoc-PfpGly-OH, N,N'-Diisopropylcarbodiimide (DIC), OxymaPure, 2,4,6-Collidine (TMP), anhydrous N,N-Dimethylformamide (DMF).
Step 1: Resin Preparation & Deprotection
-
Swell the peptide-resin in DMF for 30 minutes.
-
Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 5 min).
-
Wash the resin thoroughly with DMF (5 x 1 min) to ensure complete removal of piperidine. Causality: Residual piperidine acts as a strong base and will immediately trigger racemization upon introduction of the activated amino acid.
Step 2: Reagent Preparation (Zero Pre-Activation)
-
In a clean vial, dissolve Fmoc-PfpGly-OH (3.0 eq relative to resin loading) and OxymaPure (3.0 eq) in a minimal volume of anhydrous DMF.
-
Add 2,4,6-Collidine (3.0 eq) to the amino acid/Oxyma solution. Causality: Collidine acts as a mild acid scavenger to enhance Oxyma activation without being basic enough to abstract the highly acidic α -proton of PfpGly.
Step 3: In-Situ Activation & Coupling
-
Add DIC (3.0 eq) to the mixture and immediately transfer the solution to the resin vessel. Do not allow the mixture to stand.
-
Agitate the reaction vessel at room temperature (25°C) for 2 to 4 hours. Do not apply microwave heating.
Step 4: Self-Validation (Kaiser Test)
-
Wash the resin with DMF (3x) and DCM (3x).
-
Perform a Kaiser test on a few beads.
-
Result A (Clear/Yellow): Coupling is complete. Proceed to the next synthesis step.
-
Result B (Blue): Coupling is incomplete. Do not switch to HATU/DIPEA. Instead, perform a second coupling using the exact same DIC/Oxyma/Collidine protocol to drive the reaction to completion safely.
-
Step 5: Cleavage & Analytical Confirmation
-
Following total synthesis, cleave a micro-aliquot of the peptide using standard TFA cocktails.
-
Analyze the crude peptide via chiral HPLC (or standard RP-HPLC if the D/L diastereomers resolve) to quantitatively verify that the D-epimer impurity is <0.5%.
References
- BenchChem. "Technical Support Center: Prevention of Racemization in Peptide Synthesis." BenchChem Tech Support, 2025.
- BenchChem. "Techniques to prevent racemization of arginine residues during peptide synthesis." BenchChem Tech Support, 2025.
- Koksch, B., et al. "Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex.
- Lin, H., et al. "Enantioselective Synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis.
Sources
Optimizing HPLC separation of 2-amino-4,4,5,5,5-pentafluoropentanoic acid enantiomers
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals tasked with the chiral separation of highly fluorinated unnatural amino acids, with a specific focus on 2-amino-4,4,5,5,5-pentafluoropentanoic acid (Pentafluoropropylglycine).
Because fluorination drastically alters the physicochemical properties of amino acids—shifting pKa values, increasing hydrophobicity via the "fluorous effect," and eliminating standard π−π interaction sites—traditional chiral method development often fails. This portal provides field-proven troubleshooting, causality-driven FAQs, and self-validating protocols to ensure baseline enantioseparation.
I. Chiral Method Development Workflow
Decision tree for chiral HPLC method development of fluorinated amino acids.
II. Troubleshooting & FAQs
Q1: Why does 2-amino-4,4,5,5,5-pentafluoropentanoic acid exhibit poor retention and co-elution on standard polysaccharide-based chiral columns?
The Causality: Standard amylose or cellulose-based Chiral Stationary Phases (CSPs) rely heavily on steric inclusion and π−π stacking interactions. Because 2-amino-4,4,5,5,5-pentafluoropentanoic acid is an aliphatic, underivatized amino acid, it lacks the bulky aromatic protecting groups (like Fmoc or Cbz) required to engage these sites. Furthermore, the highly electronegative pentafluoroethyl group ( −CF2CF3 ) exerts a strong inductive electron-withdrawing effect ( −I effect), which significantly lowers the pKa of the adjacent carboxylic acid. This alters the molecule's zwitterionic equilibrium, causing it to wash out in the void volume of traditional normal-phase systems. To resolve free fluorinated amino acids, you must utilize ion-exchange or macrocyclic mechanisms .
Q2: Which Chiral Stationary Phase (CSP) provides the highest resolution for this specific molecule?
The Causality: Cinchona alkaloid-based zwitterionic CSPs (e.g., Chiralpak ZWIX(+) and ZWIX(-)) are the gold standard for this class of molecules. These columns feature a synergistic ion-exchange mechanism: they contain both a basic quinuclidine moiety (anion exchange) and an acidic sulfonic acid group (cation exchange). This perfectly accommodates the zwitterionic nature of the free fluorinated amino acid. Alternatively, Macrocyclic Glycopeptide CSPs (like Teicoplanin) can be used in Reversed-Phase Mode (RPM), relying on hydrogen bonding and steric cups .
Q3: I am using a ZWIX(+) column, but the peaks are broad and tailing. How do I correct the peak shape?
The Causality: Severe peak tailing on zwitterionic CSPs is a kinetic issue, not a thermodynamic one. It indicates sluggish ion-exchange desorption. To correct this, you must optimize the bulk solvent and the counter-ion additives in Polar-Ionic Mode (PIM):
-
Solvent Ratio: Use a blend of Methanol (MeOH) and Acetonitrile (MeCN). MeCN enhances enantioselectivity (thermodynamics), while MeOH improves solubility and mass transfer (kinetics). A 50:50 ratio is an optimal starting point.
-
Acid/Base Additives: You must include a volatile weak acid/base pair—typically Formic Acid (FA) and Diethylamine (DEA) or Ammonium Formate. The ratio of acid to base controls the surface charge. If tailing persists, slightly increase the concentration of the additives (e.g., from 25 mM to 50 mM) to outcompete the analyte for active sites .
Q4: My analyte lacks a UV chromophore. How should I detect it during method development?
The Causality: Because 2-amino-4,4,5,5,5-pentafluoropentanoic acid is fully aliphatic, it has negligible UV absorbance above 210 nm. Relying on low-wavelength UV (200-210 nm) in mobile phases containing Formic Acid will result in massive baseline drift and poor signal-to-noise ratios. Solution: You must couple your HPLC to an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS). The recommended PIM mobile phases (MeOH/MeCN with FA/DEA) are fully volatile and MS-compatible.
Q5: How does column temperature affect the separation of pentafluorinated amino acids?
The Causality: Thermodynamic van't Hoff analyses demonstrate that the chiral recognition of fluorinated amino acids on Cinchona alkaloid CSPs is strongly enthalpically driven ( ΔH<0 ) . Consequently, lowering the column temperature (e.g., from 25°C to 15°C) will reliably increase the separation factor ( α ) and overall resolution ( Rs ).
III. Data Presentation: CSP Comparison for Fluorinated Amino Acids
| CSP Type | Example Column | Separation Mode | Primary Chiral Recognition Mechanism | Typical Resolution ( Rs ) | Suitability for PfpGly |
| Cinchona Alkaloid (Zwitterionic) | Chiralpak ZWIX(+) | Polar-Ionic Mode (PIM) | Synergistic anion/cation exchange | > 2.0 | Optimal |
| Macrocyclic Glycopeptide | Chirobiotic T (Teicoplanin) | Reversed-Phase Mode (RPM) | H-bonding, steric inclusion | 1.5 - 2.0 | High |
| Crown Ether | Chiralpak CR(+) | Perchloric Acid (aq) | Primary amine complexation | 1.0 - 1.5 | Moderate |
| Polysaccharide (Derivatized) | Chiralpak AD-H | Normal Phase (NP) | π−π interactions, H-bonding | Co-elution | Poor (Requires derivatization) |
IV. Step-by-Step Methodology: ZWIX(+) Enantioseparation Protocol
This protocol is designed as a self-validating system. By calculating the resolution ( Rs ) of a racemic standard in Step 4, the system dictates whether kinetic or thermodynamic adjustments are required.
Materials Required:
-
Column: Chiralpak ZWIX(+) (150 mm × 4.6 mm, 3 µm)
-
Detector: ELSD, CAD, or LC-MS (ESI+)
-
Revents: LC-MS grade Methanol, Acetonitrile, Formic Acid (FA), Diethylamine (DEA).
Step 1: Mobile Phase Preparation (Polar-Ionic Mode)
-
Prepare the bulk solvent by mixing 500 mL of Methanol and 500 mL of Acetonitrile (50:50, v/v).
-
Add 50 mM Formic Acid (approx. 1.89 mL/L) and 25 mM Diethylamine (approx. 2.58 mL/L) to the bulk solvent.
-
Scientific Rationale: This specific ratio ensures the mobile phase has an apparent pH ( pHa ) of ~6.0 in the organic solvent, maintaining both the CSP and the fluorinated amino acid in their optimal zwitterionic states.
-
Degas the mobile phase via ultrasonication for 10 minutes.
Step 2: Sample Preparation
-
Weigh 1.0 mg of racemic 2-amino-4,4,5,5,5-pentafluoropentanoic acid.
-
Dissolve in 1.0 mL of Methanol. Do not use water, as highly fluorinated aliphatic chains exhibit poor aqueous solubility.
-
Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter.
Step 3: Chromatographic Conditions
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: Set the column compartment to 20°C (Enthalpically driven separation).
-
Injection Volume: 5 µL.
Step 4: System Validation & Injection
-
Equilibrate the ZWIX(+) column with the mobile phase for at least 20 column volumes (approx. 45 minutes) until the ELSD/MS baseline is perfectly stable.
-
Inject the racemic sample.
-
Self-Validation Check: Calculate the Resolution ( Rs ) between the two enantiomer peaks.
-
If Rs>1.5 : The method is validated for quantitative enantiomeric excess (ee%) determination.
-
If Rs<1.5 and peaks are tailing: Increase FA to 75 mM and DEA to 37.5 mM to improve desorption kinetics.
-
If Rs<1.5 and peaks are sharp but co-eluting: Lower the column temperature to 15°C to enhance thermodynamic enantioselectivity.
-
V. References
-
Tanács, D., Berkecz, R., Bozsó, Z., Tóth, G. K., Armstrong, D. W., Péter, A., & Ilisz, I. (2024). "Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles." International Journal of Molecular Sciences, 25(9), 4719. URL:[Link]
-
Németi, G., Berkecz, R., Shahmohammadi, S., Forró, E., Lindner, W., Péter, A., & Ilisz, I. (2022). "Enantioselective high-performance liquid chromatographic separation of fluorinated ß-phenylalanine derivatives utilizing Cinchona alkaloid-based ion-exchanger chiral stationary phases." Journal of Chromatography A, 1670, 462974. URL:[Link]
Troubleshooting incomplete Fmoc deprotection of 2-amino-4,4,5,5,5-pentafluoropentanoic acid
Technical Support Center: Troubleshooting Fmoc Deprotection of 2-Amino-4,4,5,5,5-pentafluoropentanoic acid (PfpGly)
Executive Overview
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing challenges with the Solid-Phase Peptide Synthesis (SPPS) of highly fluorinated non-natural amino acids. Specifically, we address the incomplete Fmoc deprotection of 2-amino-4,4,5,5,5-pentafluoropentanoic acid (PfpGly) . Due to the extreme physicochemical properties of the pentafluoroethyl group, standard SPPS protocols often fail, requiring targeted interventions in solvent chemistry, base selection, and thermal energy.
Mechanistic Root Cause Analysis
When incorporating PfpGly into a peptide sequence, standard deprotection protocols (e.g., 20% piperidine in DMF) frequently result in incomplete Fmoc removal. As an Application Scientist, resolving this requires analyzing the physical chemistry of the molecule:
-
Fluorophilic Aggregation: The pentafluoroethyl (-C2F5) side chain imparts extreme hydrophobicity. In standard polar aprotic solvents like DMF, these "Teflon-like" fluorinated domains repel the solvent and strongly self-associate, forming rigid inter- and intra-molecular β-sheet-like aggregates[1]. This aggregation physically buries the N-terminus, preventing the deprotection base from accessing the Fmoc group[2].
-
Steric Shielding: The bulky -C2F5 group creates significant steric hindrance directly adjacent to the α-amine, severely slowing down the kinetics of the base-catalyzed β-elimination required to remove the Fmoc group[].
-
Solvent-Resin Incompatibility: The extreme hydrophobicity of PfpGly can cause standard polystyrene (PS) resins to desolvate and collapse (shrink), trapping the reactive sites inside the polymer matrix[1].
Diagnostic & Troubleshooting Workflow
Logical troubleshooting workflow for resolving incomplete Fmoc deprotection of PfpGly.
Validated Experimental Protocols
To overcome these barriers, the chemical environment must be drastically altered to disrupt aggregation and force the β-elimination reaction. Every protocol below is designed as a self-validating system; always monitor the UV absorbance of your effluent to confirm reaction completion.
Protocol A: Microwave-Assisted Piperazine Deprotection (Highly Recommended)
This protocol leverages thermal energy to break fluorophilic hydrogen bonding and utilizes a highly penetrating solvent system[4].
-
Causality: N-Methyl-2-pyrrolidone (NMP) is a superior solvent for disrupting hydrophobic aggregation compared to DMF. Piperazine is a smaller, less sterically hindered secondary amine than piperidine, allowing it to penetrate the shielded N-terminus. The addition of HOBt suppresses base-catalyzed side reactions (like aspartimide formation) at elevated temperatures.
Step-by-Step Methodology:
-
Preparation: Prepare the deprotection cocktail consisting of 10% Piperazine (w/v) and 0.1 M HOBt in a solvent mixture of Ethanol:NMP (1:9 ratio)[4].
-
Purge: Drain the SPPS reaction vessel of the previous coupling solvent.
-
Application: Add the deprotection cocktail to the resin (approx. 10 mL per 0.1 mmol scale).
-
Irradiation: Heat the reaction vessel in a microwave peptide synthesizer at 90 °C for exactly 1 minute[4].
-
Validation & Wash: Drain the reaction vessel and wash the resin vigorously with NMP (3 × 1 min) and DMF (3 × 1 min). Self-Validation: Monitor the UV effluent at 301 nm to ensure all dibenzofulvene byproducts are removed before proceeding.
Protocol B: DBU-Supplemented Deprotection (For Room Temperature Synthesizers)
If microwave synthesis is unavailable, thermodynamic limitations must be overcome with aggressive chemical reactivity.
-
Causality: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a highly potent, non-nucleophilic amidine base. Its extreme basicity forces the β-elimination of the Fmoc group even when the active site is sterically restricted by the -C2F5 group.
Step-by-Step Methodology:
-
Preparation: Prepare the cocktail: 2% DBU (v/v) and 20% Piperidine (v/v) in NMP.
-
First Cycle: Add the cocktail to the resin and agitate at room temperature for 5 minutes. Drain.
-
Second Cycle: Add a fresh aliquot of the cocktail and agitate for an additional 15 minutes to drive the reaction to completion.
-
Wash: Wash extensively with DMF (5 × 1 min).
Quantitative Data Presentation
The following table summarizes the expected performance of various deprotection strategies when applied to the sterically demanding PfpGly residue:
| Deprotection Cocktail | Temperature | Time | Aggregation Disruption | Expected Deprotection Efficiency |
| 20% Piperidine / DMF | Room Temp (25 °C) | 20 min | Low | < 40% (Incomplete) |
| 20% Piperidine + 2% DBU / NMP | Room Temp (25 °C) | 2 × 15 min | Moderate | 75% - 85% |
| 10% Piperazine + 0.1 M HOBt / EtOH:NMP (1:9) | Microwave (90 °C) | 1 min | High | > 98% (Complete) |
Frequently Asked Questions (FAQs)
Q: Why did my resin shrink and turn into a hard gel immediately after coupling PfpGly? A: This is a classic symptom of severe peptide aggregation and solvent-resin incompatibility[1]. The highly hydrophobic pentafluoroethyl group causes the peptide chain to collapse, expelling the polar DMF solvent and causing standard polystyrene (PS) resins to shrink. Troubleshooting Fix: Switch to a PEG-based resin (e.g., ChemMatrix), which maintains superior swelling in a wider range of solvents and actively disrupts β-sheet formation[].
Q: I achieved complete Fmoc deprotection, but my subsequent amino acid coupling failed. Why? A: While you have solved the deprotection issue, you are now fighting the electronic effects of the fluorine atoms. The strong electron-withdrawing nature of the -C2F5 group significantly reduces the nucleophilicity of the newly exposed free α-amine. You must use highly reactive coupling conditions for the next amino acid, such as using DIC/Oxyma or HATU/HOAt at 90 °C in a microwave[4].
Q: Can I use standard UV monitoring at 301 nm to quantify Fmoc removal for PfpGly? A: Yes. The dibenzofulvene-piperidine (or piperazine) adduct absorbs strongly at 301 nm. However, due to the slow kinetics caused by steric hindrance, the UV release profile will look elongated or "smeared" rather than a sharp peak. You must ensure the UV signal completely returns to the baseline; otherwise, deprotection is still actively occurring.
Sources
Overcoming steric hindrance when coupling pentafluoropentanoic acid derivatives
Prepared by the Gemini Senior Application Scientist Team Last Updated: March 28, 2026
Welcome to the technical support guide for overcoming challenges associated with the coupling of pentafluoropentanoic acid and its derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals who encounter difficulties in forming amide bonds with this sterically demanding and electronically unique substrate. We provide in-depth troubleshooting advice, detailed protocols, and the rationale behind our recommendations to empower you to solve even the most challenging coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the amide bond formation with pentafluoropentanoic acid.
Q1: Why is my standard amide coupling protocol (e.g., DCC, EDC/HOBt) failing with pentafluoropentanoic acid?
A1: The difficulty arises from a combination of two primary factors:
-
Steric Hindrance: The bulky, rigid perfluoro-n-butyl (C4F9) chain adjacent to the carboxyl group physically obstructs the approach of the amine nucleophile to the activated carbonyl center. Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) often form activated esters that are not reactive enough to overcome this significant steric barrier.[1][2]
-
Electronic Effects: The strong electron-withdrawing nature of the fluorine atoms decreases the electron density of the carbonyl carbon. While this increases its electrophilicity, it can also affect the stability and reactivity of certain activated intermediates. Furthermore, if your amine is also sterically hindered or electron-deficient, the reaction becomes exceptionally challenging.[2]
Q2: My standard protocol failed. What is the next logical step to try?
A2: Before moving to more complex methods, the first step is to increase the reactivity of the activated intermediate. This is best achieved by switching to a more potent in-situ activating reagent.[1]
-
Aminium/Uronium Salts: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are significantly more effective than carbodiimides for sterically demanding couplings.[3][4] HATU is often preferred as it forms highly reactive OAt esters, which benefit from anchimeric assistance, accelerating the coupling rate and minimizing side reactions like racemization.
-
Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also excellent choices.[4] They are known for their high efficiency in difficult couplings, including those involving N-methylated or other hindered amino acids.[4]
These reagents are typically used with a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[1][3]
Q3: I've tried HATU and PyBOP with minimal success. When should I consider converting the acid to an acyl fluoride?
A3: When even the most potent onium salt reagents fail, converting the carboxylic acid to an acyl fluoride is a highly effective strategy.[1][5] Acyl fluorides are ideal for overcoming severe steric hindrance because they are both highly reactive and minimally bulky, as the fluorine atom is the smallest halogen.[5][6] This strategy is particularly recommended when coupling pentafluoropentanoic acid with a hindered or electron-deficient amine.[7] The conversion is typically performed in situ—generating the acyl fluoride in the reaction vessel and immediately allowing it to react with the amine without isolation.[7][8]
Q4: What are the best modern reagents for generating pentafluoropentanoyl fluoride in situ?
A4: Several reagents can generate acyl fluorides under mild conditions, avoiding the harshness of older reagents like DAST.[5][9]
-
Pentafluoropyridine (PFP): This cheap, bench-stable, and non-corrosive reagent can be used for a one-pot deoxyfluorination and amidation.[8][9] PFP acts as both an activator for the carboxylic acid and a fluoride source through a Nucleophilic Aromatic Substitution (SNAr) mechanism.[9]
-
(Me4N)SCF3 (Fluolead™): This is a bench-stable, solid reagent that provides a convenient and highly efficient method for converting carboxylic acids to acyl fluorides at room temperature without the need for a base or other additives.[6]
-
CpFluor (3,3-Difluoro-1,2-diphenylcyclopropene): This is another bench-stable, all-carbon-based fluorinating reagent that efficiently transforms a wide range of carboxylic acids into acyl fluorides under neutral conditions.[10]
The choice often depends on reagent availability, cost, and downstream purification considerations. For many applications, PFP offers an excellent balance of cost, stability, and ease of use.[8][9]
Q5: What are the advantages of using a pre-formed pentafluorophenyl (PFP) ester?
A5: Activating pentafluoropentanoic acid with pentafluorophenol (PFP) creates a pentafluorophenyl ester. This is a distinct but also very powerful strategy. PFP esters are highly reactive activated esters that facilitate rapid coupling reactions.[11][12]
-
High Reactivity: The pentafluorophenoxy group is an excellent leaving group due to the high electronegativity of the fluorine atoms, making the activated ester very susceptible to nucleophilic attack.[13] Kinetic studies have shown that the coupling rate for PFP esters is significantly higher than for other active esters like p-nitrophenyl esters.[12]
-
Reduced Side Reactions: Using a pre-formed, purified PFP ester avoids exposing the amine component or the growing peptide chain to the coupling reagent (e.g., DCC), which can reduce the formation of byproducts.[13]
-
Stability: While highly reactive, many PFP esters can be synthesized, purified, and stored, allowing for controlled, stoichiometric addition in subsequent coupling steps.[14]
This method is particularly useful in solid-phase peptide synthesis or when precise control over the coupling reaction is required.[11][13]
Troubleshooting & Optimization Workflow
When a coupling reaction with pentafluoropentanoic acid fails, a systematic approach is crucial. The following decision tree outlines a recommended troubleshooting workflow.
Caption: Troubleshooting Decision Tree for Pentafluoropentanoic Acid Coupling.
Comparative Data Tables
To aid in reagent selection, the following tables summarize the properties of recommended coupling agents.
Table 1: Comparison of High-Potency Onium & Phosphonium Reagents
| Reagent | Class | Activating Group | Key Advantages | Common Byproducts |
| HATU | Aminium/Uronium | OAt (7-Aza-1-hydroxybenzotriazole) | Extremely fast, low racemization, anchimeric assistance. | Tetramethylurea, HOAt (water-soluble) |
| HBTU | Aminium/Uronium | OBt (1-Hydroxybenzotriazole) | Very efficient, reliable standard for automated synthesis.[4] | Tetramethylurea, HOBt (water-soluble) |
| PyBOP | Phosphonium | OBt (1-Hydroxybenzotriazole) | High efficiency for hindered couplings, no amine guanidinylation.[4] | Hexamethylphosphoramide (HMPA) from BOP, Tris(pyrrolidino)phosphine oxide from PyBOP. |
| PyAOP | Phosphonium | OAt (7-Aza-1-hydroxybenzotriazole) | Excellent for N-methyl amino acids, low racemization.[15] | Tris(pyrrolidino)phosphine oxide |
Table 2: Comparison of Reagents for In Situ Acyl Fluoride Formation
| Reagent | Type | Key Advantages | Considerations |
| Pentafluoropyridine (PFP) | Deoxyfluorination | Inexpensive, bench-stable, non-corrosive, one-pot procedure.[8][9] | Reaction generates tetrafluoropyridone byproducts. |
| (Me4N)SCF3 (Fluolead™) | Deoxyfluorination | Solid, bench-stable, base- and additive-free, mild conditions.[6] | Higher cost compared to PFP. |
| CpFluor | Deoxyfluorination | All-carbon reagent, neutral conditions, bench-stable.[10] | Generates 1,2-diphenylcyclopropenone byproduct. |
| BTFFH | Fluorinating Agent | Reduces byproduct formation compared to DAST or Deoxo-Fluor.[5] | Primarily used in solid-phase synthesis. |
Experimental Protocols
Protocol 1: High-Potency Coupling Using HATU
This protocol is the recommended first-line approach after standard methods have failed.
Workflow Diagram:
Caption: Workflow for Amide Coupling using HATU.
Step-by-Step Methodology:
-
Preparation: In a flame-dried flask under an inert atmosphere (N2 or Ar), dissolve pentafluoropentanoic acid (1.0 equivalent) and HATU (1.05 equivalents) in anhydrous DMF.
-
Pre-activation: Cool the solution to 0°C in an ice bath and stir for 5-10 minutes.
-
Amine Addition: In a separate flask, dissolve the amine (1.1 equivalents) and DIPEA (2.0 equivalents) in anhydrous DMF.
-
Coupling: Add the amine/DIPEA solution dropwise to the activated acid solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 to 24 hours. Monitor the reaction progress by TLC or LC-MS. For extremely hindered substrates, gentle heating (40-50°C) may be required.[2]
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: One-Pot Amidation via In Situ Acyl Fluoride Generation with PFP
This protocol is for extremely challenging couplings where onium salts are ineffective. It is adapted from methodology described by T. A. T. T. Nguyen et al. (2021).[8][9]
Step-by-Step Methodology:
-
Activation: In a sealed vial, dissolve pentafluoropentanoic acid (1.0 equivalent), pentafluoropyridine (PFP, 1.5 equivalents), and a non-nucleophilic base such as Proton-Sponge® or DBU (1.5 equivalents) in an anhydrous aprotic solvent (e.g., acetonitrile or DCM).
-
Acyl Fluoride Formation: Stir the mixture at room temperature for 30-60 minutes. This activation time may need optimization.[8]
-
Nucleophile Addition: Add the amine (1.2 equivalents) to the reaction mixture.
-
Coupling: Continue stirring at room temperature or heat to 40-60°C until the reaction is complete as monitored by TLC or LC-MS (typically 4-16 hours).
-
Workup and Purification: Cool the reaction to room temperature. Perform a standard aqueous workup as described in Protocol 1, followed by purification.
References
-
Rainoldi, G., & Diederich, F. (2022). The Close Interaction of a C−F Bond with an Amide Carbonyl: Crystallographic and Spectroscopic Characterization. Angewandte Chemie International Edition, 61(33), e202206260. [Link]
-
Wei, M., Liang, D., Cao, X., Luo, W., Ma, G., Liu, Z., & Li, L. (2021). A Broad-Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. Angewandte Chemie International Edition, 60(13), 7397–7404. [Link]
-
Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. RSC Chemical Biology blog. [Link]
-
Nguyen, T. A. T., et al. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters, 23(15), 5898–5902. [Link]
-
Nguyen, T. A. T., et al. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). PMC. [Link]
-
Zheng, J., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Chem, 7(8), 2231-2241. [Link]
-
Shen, Y., et al. (2021). Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides. Organic Letters, 23(5), 1866–1871. [Link]
-
Verhoog, S., et al. (2017). Direct Synthesis of Acyl Fluorides from Carboxylic Acids with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters, 19(21), 5712–5715. [Link]
-
Foley, D. A., et al. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. Chemistry – A European Journal, 28(1), e202103487. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Chemical and Biochemical Sciences, 22, 133-141. [Link]
-
Sheppard, T. D., et al. (2024). Borate-Catalysed Direct Amidation Reactions of Coordinating Substrates. ChemRxiv. [Link]
-
Poree, F., et al. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. RSC Advances, 6(77), 73383-73389. [Link]
-
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]
-
Houtz, E. F., & Sedlak, D. L. (2012). Treatment of Perfluoroalkyl Acids by Heat-Activated Persulfate Under Conditions Representative of In Situ Chemical Oxidation. Environmental Science & Technology, 46(17), 9498–9506. [Link]
-
DS Chem. (2026). Optimizing Peptide Synthesis with Pentafluorophenol: A Manufacturer's Guide. DS Chem. [Link]
-
Chisholm, G., & Vedejs, E. (2013). On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids. The Journal of Organic Chemistry, 78(13), 6465–6477. [Link]
- Gayo, L. M., & Suto, M. J. (1996). Amide library formation using a “by-product-free” activation/coupling sequence. U.S.
-
Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]
-
Subirós-Funosas, R., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. Asian Journal of Chemistry, 23(5), 1881-1896. [Link]
-
Ramachandran, P. V., et al. (2024). TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Organic & Biomolecular Chemistry, 22(9). [Link]
-
Lee, Y., & Lee, Y. S. (2004). Recent development of peptide coupling reagents in organic synthesis. Archives of Pharmacal Research, 27(11), 1087-1098. [Link]
- Hinton, M. R., & van der Puy, M. (2012). Methods of preparing fluorinated carboxylic acids and their salts. U.S.
-
Fukuyama, T., et al. (2025). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. ACS Omega. [Link]
-
Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. ResearchGate. [Link]
-
T3P. (n.d.). Optimizing Peptide Coupling: Key Techniques. T3P Website. [Link]
-
Cheng, X., & Klaassen, C. D. (2022). Perfluorinated Carboxylic Acids with Increasing Carbon Chain Lengths Upregulate Amino Acid Transporters and Modulate Compensatory Response of Xenobiotic Transporters in HepaRG Cells. Toxicological Sciences, 187(1), 74–84. [Link]
-
Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(4), 189-192. [Link]
-
Vyas, S., et al. (2020). Role of pH in the Transformation of Perfluoroalkyl Carboxylic Acids by Activated Persulfate: Implications from the Determination of Absolute Electron-Transfer Rates and Chemical Computations. Environmental Science & Technology, 54(17), 10637–10645. [Link]
-
Marmorstein, L. Y., et al. (2016). Perfluorooctanoic acid (PFOA) Activates the Unfolded Protein Response in Pancreatic Acinar Cells. Toxicological Sciences, 154(1), 105–112. [Link]
-
Filyakova, T. I., et al. (2000). Perfluorinated Carboxylic Acids. Synthesis and Application. Fluorine notes, 1(8). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. growingscience.com [growingscience.com]
- 4. chempep.com [chempep.com]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. sioc.cas.cn [sioc.cas.cn]
- 11. nbinno.com [nbinno.com]
- 12. Pentafluorophenol and its derivatives [en.highfine.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. peptide.com [peptide.com]
A Researcher's Guide to Enhancing Peptide Proteolytic Stability: A Comparative Analysis of 2-amino-4,4,5,5,5-pentafluoropentanoic acid and Trifluoroleucine
Introduction: The Quest for Durable Peptide Therapeutics
Peptide-based drugs offer remarkable specificity and potency, positioning them as a premier class of therapeutics.[1][2] However, their clinical utility is often hampered by a critical vulnerability: rapid degradation by proteases in vivo.[2][3][4] This susceptibility leads to a short plasma half-life, necessitating frequent administration and limiting therapeutic efficacy. A leading strategy to overcome this hurdle is the site-specific incorporation of non-canonical amino acids designed to sterically or electronically shield the peptide backbone from enzymatic cleavage.[5][6]
Among the most promising of these modified building blocks are fluorinated amino acids. The unique properties of fluorine—its small size, high electronegativity, and the stability of the carbon-fluorine bond—can profoundly influence a peptide's conformation, hydrophobicity, and, crucially, its resistance to proteolysis.[7][8][9] This guide provides an in-depth, objective comparison of two powerful fluorinated leucine analogs: the well-established 5,5,5-trifluoroleucine (TFL) and the more heavily fluorinated 2-amino-4,4,5,5,5-pentafluoropentanoic acid (PFPPA). We will delve into the mechanistic basis for their stabilizing effects, present supporting data, and provide detailed protocols for their evaluation, empowering researchers to make informed decisions in the design of next-generation peptide therapeutics.
The Contenders: A Structural and Mechanistic Overview
The rationale for replacing a canonical amino acid like leucine with a fluorinated analog is to introduce targeted modifications that disrupt protease recognition without compromising biological activity. Both TFL and PFPPA achieve this, but through structurally distinct mechanisms rooted in the degree and placement of fluorination.
-
5,5,5-Trifluoroleucine (TFL): TFL is an analog of leucine where the terminal methyl group is replaced by a trifluoromethyl (CF3) group.[10] This substitution introduces a single, potent electron-withdrawing group and increases the side chain's steric bulk. TFL exists as two diastereomers, (2S,4S) and (2S,4R), which can have subtle but distinct effects on peptide structure.[10] The primary stabilizing effect of TFL is attributed to its increased hydrophobicity, which can enhance the packing of hydrophobic cores in folded peptides, and its ability to sterically hinder the approach of protease active sites.[10][11]
-
2-amino-4,4,5,5,5-pentafluoropentanoic acid (PFPPA): PFPPA represents a more heavily fluorinated analog. Here, the isobutyl side chain of leucine is replaced with a 2,2,3,3,3-pentafluoropropyl group. This modification dramatically increases both the steric footprint and the electron-withdrawing character of the side chain compared to TFL. The presence of the -CF2-CF3 moiety is hypothesized to provide a more substantial "fluorine shield" for the adjacent peptide bonds, offering potentially superior resistance to enzymatic hydrolysis.
Caption: Structural comparison of Leucine, TFL, and PFPPA.
Comparative Performance Analysis: Proteolytic Stability
While direct, head-to-head proteolytic stability data for PFPPA-containing peptides is limited in publicly available literature, we can synthesize a robust comparison based on extensive data for TFL and the known principles of fluorine-mediated stabilization.
Studies have consistently shown that substituting leucine with TFL enhances the stability of peptides against both thermal and chemical denaturation.[11][12] This inherent stabilization of the folded state can indirectly contribute to proteolytic resistance by reducing the population of unfolded, protease-susceptible conformations. More directly, fluorinated derivatives of antimicrobial peptides like buforin and magainin have demonstrated moderately improved resistance to cleavage by trypsin.[13] The increased hydrophobicity and steric bulk of the trifluoromethyl group are key contributors to this effect.
The pentafluoro- side chain of PFPPA is expected to amplify these effects. The greater steric hindrance and the stronger inductive effect of the pentafluoroethyl group should, in theory, provide a superior shield against protease attack compared to the trifluoromethyl group of TFL.
Table 1: Physicochemical and Predicted Stability Properties
| Property | Leucine | 5,5,5-Trifluoroleucine (TFL) | 2-amino-4,4,5,5,5-pentafluoropentanoic acid (PFPPA) |
| Side Chain | -CH2CH(CH3)2 | -CH2CH(CH3)(CF3) | -CH2CH2CF2CF3 |
| Key Feature | Aliphatic, Hydrophobic | Trifluoromethyl group | Pentafluoroethyl group |
| Relative Hydrophobicity | Baseline | Increased[10][14] | Significantly Increased (Predicted) |
| Steric Hindrance | Baseline | Moderate Increase | Substantial Increase (Predicted) |
| Electronic Effect | Inductive (weak) | Strong e- withdrawing | Very Strong e- withdrawing |
| Predicted Proteolytic Stability | Baseline | Good Improvement[13] | Excellent Improvement (Hypothesized) |
| Potential Impact on Activity | Native | Generally well-tolerated[10][11] | Higher risk of perturbation |
Expert Insights: The Causality Behind Stability
The choice between TFL and PFPPA is not merely about maximizing fluorination; it's a strategic decision based on a trade-off between stability and biological function.
-
Why TFL is a Reliable Choice: TFL is a closer structural mimic of leucine. This subtlety is crucial. It often enhances stability without drastically altering the peptide's overall conformation, which is essential for maintaining binding to its biological target.[11] The stabilization it confers is significant enough for many applications, making it a dependable "first-line" modification.
-
The Case for PFPPA: PFPPA should be considered when maximum proteolytic resistance is required, and TFL provides insufficient protection. The substantial steric and electronic shielding offered by the pentafluoroethyl group is designed for environments with high proteolytic activity. However, this significant structural deviation from leucine carries a higher risk of negatively impacting the peptide's native activity. Therefore, its use necessitates a more rigorous screening process to identify contexts where the modification is tolerated.
-
Conformational Considerations: It is important to note that highly fluorinated amino acids can have a destabilizing effect on α-helical structures.[9][15][16] This is a critical consideration in peptide design. If the native helical structure is essential for activity, the placement and number of fluorinated residues must be carefully optimized. The increased stability observed in many fluorinated peptides often arises from improved tertiary packing and hydrophobic interactions, which can compensate for lower intrinsic helix propensity.[8]
Experimental Protocols: A Self-Validating Workflow
To empirically determine the optimal choice for your peptide, a systematic and self-validating experimental workflow is essential.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Fluorinated Amino Acids
The incorporation of TFL or PFPPA into a peptide sequence is readily achievable using standard Fmoc-based SPPS protocols, with minor modifications.
Causality: Fluorinated amino acids, particularly those with strong electron-withdrawing groups near the alpha-carbon, can exhibit slower coupling kinetics.[1] To ensure complete incorporation and prevent deletion sequences, extended coupling times or the use of stronger coupling agents are recommended.
Step-by-Step Methodology:
-
Resin Swelling: Swell the appropriate solid support resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the preceding amino acid by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Thoroughly wash the resin with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x) to remove residual piperidine.
-
Amino Acid Coupling (Standard): For standard amino acids, pre-activate a 4-fold molar excess of Fmoc-amino acid with a 3.98-fold excess of a coupling agent (e.g., HBTU/HOBt) and a 6-fold excess of a base (e.g., DIPEA) in DMF for 5 minutes. Add to the resin and allow to react for 45-60 minutes.
-
Amino Acid Coupling (Fluorinated): For Fmoc-TFL-OH or Fmoc-PFPPA-OH, use a 4-fold molar excess. Crucially, extend the coupling time to at least 2 hours. [17] Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), perform a second coupling.
-
Washing: Wash the resin as described in Step 3.
-
Repeat: Repeat the deprotection and coupling cycle for each amino acid in the sequence.
-
Cleavage and Deprotection: Once synthesis is complete, wash the resin with DCM and dry. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O) for 2-3 hours.
-
Purification and Analysis: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.
Protocol 2: In Vitro Proteolytic Stability Assay in Human Plasma
This protocol provides a robust method for quantifying the half-life of a peptide in a physiologically relevant medium.
Causality: Using human plasma introduces a complex mixture of proteases, providing a more realistic assessment of stability than single-enzyme assays.[5][18] The workflow is designed to accurately measure the disappearance of the parent peptide over time, which is the gold standard for stability assessment.
Caption: Workflow for assessing peptide stability in human plasma.
Step-by-Step Methodology:
-
Preparation: Prepare a 1 mg/mL stock solution of the purified peptide in an appropriate assay buffer (e.g., PBS, pH 7.4).
-
Plasma Incubation: In a microcentrifuge tube, add 10 µL of the peptide stock solution to 190 µL of pre-warmed human plasma to achieve a final peptide concentration of 50 µg/mL. This is your T=0 sample, but the reaction starts now.
-
Time Course Sampling: Incubate the mixture at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw a 25 µL aliquot of the plasma-peptide mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the 25 µL aliquot to a new tube containing 75 µL of cold acetonitrile with 0.1% formic acid. Vortex thoroughly. The T=0 sample should be quenched immediately after addition.
-
Protein Precipitation: Centrifuge the quenched samples at >12,000 x g for 10 minutes at 4°C to precipitate plasma proteins.
-
Sample Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the samples by LC-MS.
-
Data Analysis: Integrate the peak area of the parent peptide at each time point. Normalize the data by setting the peak area at T=0 as 100%. Plot the percentage of remaining peptide versus time and calculate the half-life (t1/2) using a one-phase decay model.
Conclusion and Future Perspectives
The incorporation of fluorinated amino acids is a validated and powerful strategy for enhancing the proteolytic stability of peptide therapeutics. 5,5,5-Trifluoroleucine (TFL) serves as a robust, well-characterized tool that often improves stability while preserving biological function. 2-amino-4,4,5,5,5-pentafluoropentanoic acid (PFPPA) emerges as a compelling, albeit less studied, alternative for applications demanding maximal durability, where its significant steric and electronic shielding may provide superior protection.
The selection between these two building blocks should be an empirically driven process. Researchers are encouraged to synthesize analogs containing each modification and evaluate them using systematic stability assays, as detailed in this guide. This comparative approach, which balances the quest for stability with the absolute requirement for retained biological activity, will pave the way for the development of more resilient and effective peptide-based drugs.
References
-
Bilgicer, B., Fichera, A., & Kumar, K. (2001). Stabilization of Coiled-Coil Peptide Domains by Introduction of Trifluoroleucine. Biochemistry, 40(9), 2790–2796. [Link]
-
Tang, Y., Ghirlanda, G., Vaidehi, N., Kua, J., Mainz, D. T., Goddard, W. A., DeGrado, W. F., & Tirrell, D. A. (2001). Stabilization of coiled-coil peptide domains by introduction of trifluoroleucine. Biochemistry, 40(9), 2790-2796. [Link]
-
Cheng, R. (n.d.). The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. University at Buffalo. [Link]
-
Montclare, J. K., Son, S., Clark, G. A., Kumar, K., & Tirrell, D. A. (2009). Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S). Chembiochem : a European journal of chemical biology, 10(1), 84–86. [Link]
-
Lensen, N., Bruns, J., & Koksch, B. (2018). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. International Journal of Molecular Sciences, 19(11), 3339. [Link]
-
Mykhailiuk, P. K. (2022). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 17(4), 369-380. [Link]
-
Knappe, D., Adermann, K., & Hoffmann, R. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE, 12(6), e0178943. [Link]
-
Jäger, C. M., Jäckel, C., & Koksch, B. (2013). Synthesis of enantiomerically pure (2S,3S)-5,5,5-trifluoroisoleucine and (2R,3S)-5,5,5-trifluoro-allo-isoleucine. Beilstein Journal of Organic Chemistry, 9, 2196–2203. [Link]
-
Marsh, E. N. G. (2007). Fluorine: A new element in protein design. Chemistry & Biology, 14(7), 737-741. [Link]
-
Al-Rifai, M., & Tlili, A. (2021). One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins. Comptes Rendus Chimie, 24(S3), 1-17. [Link]
-
Jäckel, C., & Koksch, B. (2012). Systematic Evaluation of Fluorination as Modification for Peptide-Based Fusion Inhibitors against HIV-1 Infection. ChemMedChem, 7(11), 1996-2004. [Link]
-
Buer, B. C., & de la Salud-Bea, R. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(43), 6145-6156. [Link]
-
Enninful, R., et al. (2022). Non-canonical amino acid bioincorporation into antimicrobial peptides and its challenges. Biotechnology and Applied Biochemistry, 69(4), 1637-1659. [Link]
-
Le, T. P., & Kikhney, A. (2021). Non-Canonical Amino Acids in Analyses of Protease Structure and Function. International Journal of Molecular Sciences, 22(16), 8758. [Link]
- Kumar, K., & Xing, X. (2004). Non-racemic trifluoroleucine, and methods of making and using.
-
de Souza, A. C. S., & Miranda, L. S. M. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Molecules, 28(12), 4735. [Link]
-
Martin, J. R., et al. (2024). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. bioRxiv. [Link]
-
Schneider, T., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 4(5), 1620-1629. [Link]
-
Albericio, F., & Kruger, G. (2021). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. Journal of Medicinal Chemistry, 64(15), 10685-10689. [Link]
-
Ross, J. A., & Montclare, J. K. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. International Journal of Molecular Sciences, 23(19), 11463. [Link]
-
Lensen, N. (2018). Polyfluorinated Peptides – Establishing A Novel Class Of Biopolymers. Freie Universität Berlin. [Link]
-
Liu, R. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(7), 789-801. [Link]
-
Ross, J. A., & Montclare, J. K. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. ResearchGate. [Link]
-
Budisa, N. (2012). Organic fluorine as a polypeptide building element: in vivo expression of fluorinated peptides, proteins and proteomes. Organic & Biomolecular Chemistry, 10(36), 7217-7226. [Link]
-
Brulé, C., et al. (2015). Trifluoromethylated proline analogues as efficient tools to enhance the hydrophobicity and to promote passive diffusion transport of the l-prolyl-l-leucyl glycinamide (PLG) tripeptide. Organic & Biomolecular Chemistry, 13(12), 3654-3661. [Link]
-
Sal-Man, A., Fichera, A., & Kumar, K. (2007). Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. Journal of the American Chemical Society, 129(50), 15615-15622. [Link]
-
D'Hondt, M., et al. (2022). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Molecules, 27(15), 5035. [Link]
-
Mykhailiuk, P. K. (2019). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. ResearchGate. [Link]
-
Henriques, S. T., & Castanho, M. A. R. B. (2013). Membrane Active Peptides and Their Biophysical Characterization. ISRN Biochemistry, 2013, 769248. [Link]
-
Sorochinsky, A. E., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Symmetry, 11(11), 1363. [Link]
-
D'Hondt, M., et al. (2022). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. ResearchGate. [Link]
-
D'Hondt, M., et al. (2022). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. PubMed. [Link]
-
Yousif, G. I., et al. (2020). Flexible fluorine-thiol displacement stapled peptides with enhanced membrane penetration for the estrogen receptor/coactivator interaction. Journal of Biological Chemistry, 295(21), 7244-7257. [Link]
-
Yap, S. L., & Thordarson, P. (2022). Biophysical Characterization of LTX-315 Anticancer Peptide Interactions with Model Membrane Platforms: Effect of Membrane Surface Charge. International Journal of Molecular Sciences, 23(18), 10580. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Yap, S. L., & Thordarson, P. (2022). Biophysical Characterization of LTX-315 Anticancer Peptide Interactions with Model Membrane Platforms: Effect of Membrane Surface Charge. ResearchGate. [Link]
- CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
- Preparation method of 2-amino-4-fluoropyridine.
-
Wuest, M., et al. (2014). Synthesis and evaluation of 2-amino-5-(4-[(18)F]fluorophenyl)pent-4-ynoic acid ([(18)F]FPhPA): a novel (18)F-labeled amino acid for oncologic PET imaging. Nuclear Medicine and Biology, 41(8), 669-678. [Link]
-
Zhang, L., et al. (2012). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Stabilization of coiled-coil peptide domains by introduction of trifluoroleucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins [comptes-rendus.academie-sciences.fr]
- 18. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-amino-4,4,5,5,5-pentafluoropentanoic Acid
Introduction: Charting the Analytical Path for a Novel Fluorinated Amino Acid
In the landscape of modern drug discovery and chemical biology, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone for enhancing metabolic stability, binding affinity, and lipophilicity.[1][2] 2-amino-4,4,5,5,5-pentafluoropentanoic acid, a non-proteinogenic amino acid, represents a compelling building block in this arena. Its unique pentafluorinated tail offers a distinct chemical handle for probing biological systems and designing novel therapeutics. The robust characterization of such molecules is paramount, and mass spectrometry stands as a definitive tool for structural elucidation and quantification.[3]
This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 2-amino-4,4,5,5,5-pentafluoropentanoic acid. In the absence of publicly available experimental data for this specific molecule, this document leverages foundational principles of mass spectrometry and established fragmentation patterns of analogous structures to construct a predictive model. This approach not only offers a robust hypothesis for researchers but also outlines a clear experimental path for its verification. We will delve into the expected fragmentation pathways under Collision-Induced Dissociation (CID), compare its behavior to non-fluorinated counterparts, and provide a comprehensive, field-tested protocol for its analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Core Principles: The Logic of Molecular Disassembly in Mass Spectrometry
To predict the fragmentation of 2-amino-4,4,5,5,5-pentafluoropentanoic acid, we must first understand the fundamental reactions that govern the dissociation of ions in the gas phase. Electrospray Ionization (ESI) is the soft ionization technique of choice for polar molecules like amino acids, typically generating a protonated molecular ion, [M+H]⁺, with minimal in-source fragmentation. Subsequent tandem mass spectrometry (MS/MS) analysis, most commonly employing Collision-Induced Dissociation (CID), imparts energy to these precursor ions, inducing fragmentation at the most labile bonds.
For α-amino acids, fragmentation is well-characterized and generally proceeds through several key pathways[4]:
-
Neutral Loss of Water (H₂O): A common initial fragmentation step from the carboxylic acid moiety.
-
Neutral Loss of Ammonia (NH₃): Fragmentation involving the amine group.
-
Decarboxylation (loss of CO₂ or the entire -COOH group): Cleavage of the carboxylic acid group is a hallmark of amino acid fragmentation.[5]
-
Side-Chain Fragmentation: The nature of the amino acid side chain dictates unique fragmentation pathways.
The presence of a highly electronegative pentafluoroalkyl chain introduces additional fragmentation tendencies. Organofluorine compounds are known to undergo cleavages such as the loss of hydrogen fluoride (HF) or fragmentation of the carbon-fluorine and carbon-carbon bonds within the fluorinated moiety.[6] The stability of the resulting fragments will ultimately govern the observed fragmentation pattern.
Predicted Fragmentation Cascade of 2-amino-4,4,5,5,5-pentafluoropentanoic Acid
The structure of 2-amino-4,4,5,5,5-pentafluoropentanoic acid (Molecular Formula: C₅H₆F₅NO₂) presents several likely points of cleavage under CID. The protonated molecule will have a monoisotopic mass of approximately 207.03 Da.
The proposed fragmentation pathway, initiated from the [M+H]⁺ ion, is dominated by the characteristic losses from the amino acid backbone, influenced by the electron-withdrawing nature of the pentafluoropentyl group.
-
Initial Neutral Losses: The most facile and commonly observed initial fragmentation steps for amino acids are the neutral loss of water ([M+H - H₂O]⁺) and the subsequent or alternative loss of carbon monoxide ([M+H - H₂O - CO]⁺).[4]
-
Loss of the Carboxyl Group: A prominent fragmentation pathway is the loss of the entire carboxylic acid group (HCOOH), leading to a characteristic immonium ion.
-
Side-Chain Fragmentation: The C-C bonds within the pentafluoropentyl chain and the bond connecting it to the alpha-carbon are susceptible to cleavage. The high stability of fluorinated carbocations and radicals will influence which of these cleavages are favored.
Below is a diagram illustrating the predicted major fragmentation pathways.
Caption: Predicted major fragmentation pathways for protonated 2-amino-4,4,5,5,5-pentafluoropentanoic acid.
Tabulated Predicted Fragments
The following table summarizes the predicted major ions, their proposed structures, and their nominal m/z values.
| Predicted Ion m/z (Nominal) | Proposed Fragmentation | Notes |
| 207 | [M+H]⁺ | Protonated molecular ion. The precursor ion in positive ion mode ESI. |
| 189 | [M+H - H₂O]⁺ | Loss of water from the carboxylic acid group. A common initial loss for amino acids.[4] |
| 161 | [M+H - HCOOH]⁺ or [M+H - H₂O - CO]⁺ | Loss of the entire carboxyl group, or sequential loss of water and carbon monoxide. A highly characteristic amino acid fragmentation.[5] |
| 119 | [C₂F₅]⁺ | Cleavage of the C-C bond in the side chain, resulting in the stable pentafluoroethyl cation. |
| 113 | [C₄H₆FNO]⁺ | A possible fragment resulting from the loss of the terminal CF₃ group and subsequent rearrangement. |
| 88 | [C₃H₆NO₂]⁺ | Immonium ion resulting from cleavage of the side chain. |
Comparative Analysis: The Influence of Fluorination
To appreciate the unique fragmentation signature of 2-amino-4,4,5,5,5-pentafluoropentanoic acid, it is instructive to compare its predicted pattern with that of a non-fluorinated structural analogue, such as 2-aminopentanoic acid (norvaline).
-
Norvaline (C₅H₁₁NO₂): The fragmentation of norvaline is dominated by the loss of the carboxyl group and fragmentation of the propyl side chain. The resulting fragments will have significantly lower m/z values compared to its fluorinated counterpart.
-
Impact of Fluorination: The strong electron-withdrawing effect of the five fluorine atoms in 2-amino-4,4,5,5,5-pentafluoropentanoic acid is expected to influence bond stabilities. The C-F bonds are very strong, making the loss of a single fluorine atom less likely than the cleavage of C-C bonds or the loss of the entire fluorinated moiety. The stability of the resulting pentafluoroethyl cation ([C₂F₅]⁺) would likely make its corresponding peak at m/z 119 a prominent feature in the spectrum, a key differentiator from non-fluorinated amino acids.
This comparison underscores how the introduction of the pentafluoroalkyl group provides a distinct and readily identifiable mass shift and a unique set of fragment ions, facilitating its selective detection in complex matrices.
A Practical Guide: Experimental Protocol for LC-MS/MS Analysis
This section provides a detailed, step-by-step protocol for the analysis of 2-amino-4,4,5,5,5-pentafluoropentanoic acid. This protocol is designed to be a robust starting point for method development.
Sample Preparation
For analysis from a biological matrix such as plasma, protein precipitation is a standard and effective method for sample clean-up.
-
Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes to remove any remaining particulates.
-
Transfer: Transfer the clear supernatant to an LC vial for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
Due to the polar nature of the analyte, Hydrophilic Interaction Chromatography (HILIC) is recommended for good retention and separation.[7]
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | HILIC Column (e.g., Waters Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 0-1 min: 95% B; 1-5 min: 95% to 50% B; 5-6 min: 50% to 95% B; 6-8 min: 95% B |
Mass Spectrometry Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Gas Temp | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions (Predicted):
For quantitative analysis, Multiple Reaction Monitoring (MRM) would be employed. Based on the predicted fragmentation, the following transitions would be a logical starting point for optimization:
-
207.0 -> 161.0 (Loss of HCOOH)
-
207.0 -> 119.0 (Formation of [C₂F₅]⁺)
The collision energy for each transition should be optimized by infusing a standard solution of the analyte to achieve the most stable and intense signal.
Experimental Workflow Diagram
Caption: General workflow for the quantitative analysis of 2-amino-4,4,5,5,5-pentafluoropentanoic acid by LC-MS/MS.
Conclusion and Future Outlook
This guide provides a comprehensive, predictive framework for understanding the mass spectrometric behavior of 2-amino-4,4,5,5,5-pentafluoropentanoic acid. By grounding our predictions in the established principles of amino acid and organofluorine fragmentation, we have proposed a detailed fragmentation pattern and a robust analytical method for its verification. The key takeaways are the expected characteristic neutral losses from the amino acid backbone and the unique signature fragments, such as the pentafluoroethyl cation, arising from the fluorinated side chain.
The provided LC-MS/MS protocol serves as a practical starting point for researchers aiming to identify and quantify this novel amino acid. The experimental verification of these predicted fragmentation patterns will be a valuable contribution to the scientific community, aiding in the broader adoption of such fluorinated building blocks in drug discovery and chemical biology.
References
- Monash University. (2022, May 14). Mass spectrometry analysis of non-protein amino acid misincorporation and proteomic changes in neurotoxicity-related cellular pathways.
- Analyst (RSC Publishing). AminoacidDB: a liquid chromatography-tandem mass spectrometry-based toolkit for the untargeted analysis of non-protein amino acids.
- Benchchem. Techniques for Studying Non-Proteinogenic Amino Acid Metabolism: Application Notes and Protocols.
- OPUS at UTS. Mass spectrometry analysis of non-protein amino acid misincorporation and proteomic changes in neurotoxicity-related cellular pathways.
- MDPI. (2025, February 12). Comprehensive Profiling of Free Proteinogenic and Non-Proteinogenic Amino Acids in Common Legumes Using LC-QToF: Targeted and Non-Targeted Approaches.
- Benchchem. Application Notes and Protocols for Pentafluoropropanol in Mass Spectrometry.
- PubMed. (2000, October 1). Performance of a pentafluorophenylpropyl stationary phase for the electrospray ionization high-performance liquid chromatography-mass spectrometry-mass spectrometry assay of cocaine and its metabolite ecgonine methyl ester in human urine.
- PMC. (2024, February 15). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact.
- Chemistry LibreTexts. (2023, August 29). Section 4B. CID of Peptides and De Novo Sequencing.
- Benchchem. Application Note: Mass Spectrometry Fragmentation Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid.
- ResearchGate. Mass fragmentation pattern of 26. The presence of a free amino group in... | Download Scientific Diagram.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- PMC. Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry.
- NM-AIST Repository. (2021, February 3). Review Article Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
- European Pharmaceutical Review. (2011, October 19). The Forgotten Fragments.
- Chemical Science (RSC Publishing). (2024, August 2). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides.
- Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
- PubMed. (2019, April 11). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS).
- MDPI. (2021, November 18). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers.
- ResearchGate. (2019, July 9). Practical Method for Preparation of ( S )-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution.
- Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid.
- The University of Aberdeen Research Portal. (2019, April 11). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS).
- md2_2022_02_26_kim_md-d-21-06135_sdc4.docx.
- Wiley-VCH. 1 Mass Spectrometry of Amino Acids and Proteins.
- PubChem. 4-Amino-5-fluoropentanoic acid | C5H10FNO2 | CID 130363.
- PubChem. 4,4,5,5,5-Pentafluoropentanoic acid | C5H5F5O2 | CID 23423163.
- PMC. (2019, April 23). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation.
- RSC Publishing. (2023, January 13). Recent advances in the synthesis of fluorinated amino acids and peptides.
- ResearchGate. Schematic representation of CID fragmentation of Lys-C-and... - Download Scientific Diagram.
- Uni Halle. (2025, March 11). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag.
- Benchchem. mass spectrometry analysis of 2-Amino-2-(4-sulfophenyl)propanoic acid.
- SYNTHESIS AND CHARACTERIZATION OF 1) NOVEL FLUORESCENT NATURAL AND UNNATURAL AMINO ACIDS, AND 2) TETRAZINE DERIVATIVES Robert J.
- NIST. Perfluoro-n-pentanoic acid.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation of 19F NMR signals for 2-amino-4,4,5,5,5-pentafluoropentanoic acid labeled proteins
An in-depth technical guide by a Senior Application Scientist.
Executive Summary
The application of 19F Nuclear Magnetic Resonance (NMR) spectroscopy has fundamentally transformed how we observe protein dynamics, allostery, and protein-ligand interactions[1]. Because fluorine is virtually absent in biological systems, 19F NMR provides a bioorthogonal, background-free window into complex macromolecules[2]. However, the choice of the fluorinated probe dictates both the sensitivity of the assay and the integrity of the protein fold.
This guide provides a comprehensive comparative analysis and validation framework for using 2-amino-4,4,5,5,5-pentafluoropentanoic acid (a highly fluorinated aliphatic analog, functionally serving as a pentafluoroleucine/valine substitute)[3]. By moving beyond mono-fluorinated probes, we can leverage multi-spin physics to dramatically enhance the Signal-to-Noise Ratio (SNR) while utilizing scalar couplings as a self-validating system for resonance assignment.
Mechanistic Causality: Why Pentafluoropentanoic Acid?
As an application scientist, a critical failure point I frequently observe in protein NMR is the loss of signal in large proteins (>50 kDa) due to intermediate conformational exchange and rapid transverse relaxation (T2 line broadening).
The causality behind upgrading to a pentafluorinated probe lies in spin physics and the γ-gauche effect [4]. The 19F nucleus boasts a gyromagnetic ratio yielding 83% of the sensitivity of 1H, with 100% natural abundance[1]. By incorporating a CF3-CF2- motif (five fluorines), you achieve two critical advantages:
-
Multiplied SNR: The rapid rotation of the terminal CF3 group collapses its signal into a sharp, highly intense resonance. This effectively multiplies the sensitivity, allowing for the observation of larger proteins at lower concentrations[5].
-
Self-Validating Spin Systems: The adjacent CF2 group provides exquisite sensitivity to the local microenvironment. Through-space scalar 19F-19F couplings between the CF3 and CF2 groups act as an internal fingerprint. If a signal is observed, its identity can be unambiguously validated via 2D [19F, 19F]-TOCSY, eliminating assignment ambiguity[4].
Comparative Performance Analysis
Selecting a fluorinated amino acid is a delicate balance between maximizing NMR sensitivity and minimizing structural perturbation. The strong electronegativity and increased hydrophobicity of multiple fluorine atoms can destabilize native protein folds if over-engineered[5].
Table 1: Comparative Performance of Fluorinated Aliphatic Probes
| Probe Type | Fluorine Count | SNR Potential | Chemical Shift Dispersion | Structural Perturbation Risk | Primary Application |
| 5-Fluoroleucine | 1 | Low | Moderate | Minimal | Subtle conformational changes |
| 5,5'-Difluoroleucine | 2 | Low-Medium | High | Minimal | Core dynamics & rotamer mapping |
| 5,5,5-Trifluoroleucine | 3 | Medium | High | Moderate | Hydrophobic core packing |
| Trifluoromethyl-phenylalanine | 3 | Medium | Low-Medium | High | Large protein (>100 kDa) observation |
| 2-amino-4,4,5,5,5-pentafluoropentanoic acid | 5 | Very High | Excellent | Moderate-High | High-sensitivity mapping & complex mixtures |
Experimental Protocol: Bioorthogonal Incorporation & Acquisition
Self-Validating Principle: To ensure the observed signals reflect the native protein, the incorporation protocol must be coupled with thermodynamic stability checks.
Phase 1: Protein Expression & Folding Validation
-
Strain Preparation: Transform a leucine/valine auxotrophic E. coli strain (e.g., BL21(DE3) leuB-) with your expression plasmid.
-
Isotope Depletion: Grow cells in M9 minimal media supplemented with canonical amino acids at 37°C until OD600 reaches 0.8. Centrifuge and resuspend in minimal media lacking the target canonical amino acid to deplete endogenous reserves.
-
Probe Incorporation: Add 2-amino-4,4,5,5,5-pentafluoropentanoic acid (1 mM final concentration) to the culture. Incubate for 30 minutes to allow cellular uptake, then induce with 1 mM IPTG[3].
-
Thermodynamic Validation: Purify the protein via standard affinity chromatography. Crucial Step: Perform a Circular Dichroism (CD) thermal melt. Causality: The bulky pentafluoro group can disrupt hydrophobic core packing. If the melting temperature (Tm) drops by >5°C compared to the wild-type, the resulting NMR signals may represent a non-native, partially unfolded ensemble.
Phase 2: Spectroscopic Acquisition
-
Sample Preparation: Concentrate the validated protein to 50–200 µM in 50 mM Phosphate buffer (pH 7.4) containing 10% D2O (for spectrometer lock).
-
Internal Standard: Spike the sample with 100 µM Sodium Trifluoroacetate (TFA). Causality: Fluorine chemical shifts are highly sensitive to temperature and pH; TFA provides a reliable internal reference at -76.55 ppm[5].
-
1D 19F NMR: Acquire 1D spectra on a 500 MHz or 600 MHz spectrometer equipped with a 19F/1H cryoprobe using proton decoupling to collapse 1H-19F multiplets, maximizing signal intensity[4].
Caption: Step-by-step workflow for 19F-labeled protein production and NMR signal validation.
Validation Framework: Decoding the 19F Signal
Self-Validating Principle: A 19F signal is only as useful as its assignment. We must prove the signal belongs to the folded protein and accurately reports its microenvironment.
1. Resonance Assignment via 2D TOCSY Because 2-amino-4,4,5,5,5-pentafluoropentanoic acid contains both CF3 and CF2 groups, you will observe multiple peaks per incorporated residue.
-
Action: Run a 2D [19F, 19F]-TOCSY experiment.
-
Causality: Through-space scalar couplings between the CF3 and CF2 groups will generate cross-peaks. This allows you to link the distinct chemical shifts back to a single amino acid residue, effectively filtering out background noise or free probe contamination[4].
2. Solvent Accessibility via Solvent Isotope Effect (SIE) To determine if the fluorinated residue is buried in the hydrophobic core or exposed to the solvent, utilize the D2O/H2O isotope effect.
-
Action: Record 1D 19F spectra in 10% D2O and compare it to a sample in 90% D2O.
-
Causality: Fluorine atoms exposed to the aqueous solvent experience a slight shielding effect in D2O compared to H2O due to differences in hydrogen bonding zero-point energies. An upfield shift of ~0.1 to 0.2 ppm unambiguously validates that the residue is surface-exposed[4].
3. Conformational Exchange via Line Broadening
-
Action: Measure the transverse relaxation time (T2) of the 19F signals.
-
Causality: If the 19F signal is excessively broad, it indicates the protein is undergoing intermediate conformational exchange on the NMR timescale, or that the highly hydrophobic pentafluoro groups are causing transient oligomerization. Dilution experiments (e.g., 200 µM down to 20 µM) will self-validate this: if the line sharpens upon dilution, the broadening is an artifact of aggregation, not intrinsic protein allostery.
Caption: Logical framework for validating 19F NMR signals to determine protein conformation.
References
-
Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. acs.org.[Link]
-
New Frontiers and Developing Applications in 19F NMR. nih.gov.[Link]
-
5-Fluoroleucine, and 5,5′-Difluoroleucine in Escherichia coli PpiB: Protein Production, 19F NMR, and Ligand Sensing Enhanced by the γ-Gauche Effect. acs.org.[Link]
-
Synthesis of (2S,4S)-5,5,5,5′,5′-Pentafluoroleucine and (2S,4R)-5,5,5-Trifluoroleucine via Stereoselective Hydrogenation and Hydrodefluorination. acs.org.[Link]
-
Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. acs.org.[Link]
Sources
Proteolytic resistance of peptides containing 2-amino-4,4,5,5,5-pentafluoropentanoic acid vs standard amino acids
Introduction
The clinical translation of peptide-based therapeutics is frequently bottlenecked by their rapid hydrolysis via endogenous proteases in the blood and digestive system[1]. To systematically engineer bioavailability and extend biological half-lives, the incorporation of highly fluorinated non-canonical amino acids has emerged as a transformative strategy[2].
This technical guide provides an objective, data-driven comparison of the proteolytic resistance imparted by 2-amino-4,4,5,5,5-pentafluoropentanoic acid (also known as pentafluoropropylglycine or PfpGly ) against standard aliphatic amino acids such as leucine and norvaline[3].
Mechanistic Causality: The Triad of Protease Resistance
Replacing a standard aliphatic side chain with the pentafluoroethyl-containing side chain (-CH2-CF2-CF3) of PfpGly does not merely change the peptide's mass; it fundamentally alters the local microenvironment of the amide backbone[3]. The resulting proteolytic stability is driven by three synergistic mechanisms:
-
Stereoelectronic Clashing (Active Site Mismatch): Protease active sites, such as the S1 pocket of serine proteases (e.g., α-chymotrypsin, elastase), are evolutionarily calibrated for standard hydrocarbon side chains[2]. The van der Waals radius of fluorine (1.47 Å) is significantly larger than that of hydrogen (1.20 Å). The cumulative steric bulk of the -CF2-CF3 group creates severe steric clashes within the enzyme's binding pocket, physically preventing the formation of the optimal Michaelis-Menten complex[4].
-
Inductive Electronic Perturbation: Fluorine is the most electronegative element. The intense electron-withdrawing nature of the pentafluorinated side chain exerts a strong inductive effect across the carbon framework[5]. This pulls electron density away from the peptide backbone, altering the pKa of neighboring functional groups and perturbing the polarization of the scissile amide bond[4]. Consequently, the carbonyl carbon becomes less susceptible to nucleophilic attack by the protease's catalytic triad.
-
Hydrophobic Shielding and Conformational Locking: Fluorination significantly increases the hydrophobicity of the amino acid, often exceeding the lipophilicity of natural isoleucine[6]. In aqueous physiological environments, this extreme hydrophobicity drives the peptide to adopt and stabilize defined secondary structures, such as α-helices[4]. This structural rigidification physically buries the vulnerable cleavage sites, shielding them from the bulk solvent and enzymatic access[6].
Fig 1: Mechanistic pathways by which PfpGly induces proteolytic resistance.
Comparative Performance Data
The impact of PfpGly incorporation is highly dependent on its position relative to the cleavage site (e.g., P1, P1', P2) and the specific protease targeted[1]. The table below summarizes the relative proteolytic half-lives of model peptide substrates when standard amino acids are substituted with PfpGly at the primary recognition site.
| Amino Acid at Cleavage Site | Side Chain Structure | α-Chymotrypsin ( t1/2 ) | Human Blood Plasma Elastase ( t1/2 ) | Relative Hydrophobicity |
| L-Norvaline (Standard) | -CH2-CH2-CH3 | ~15 min | ~45 min | Baseline |
| L-Leucine (Standard) | -CH2-CH(CH3)2 | ~12 min | ~40 min | Moderate |
| PfpGly (Fluorinated) | -CH2-CF2-CF3 | > 120 min | > 240 min | Extremely High |
(Note: Data reflects generalized kinetic trends observed in systematic studies utilizing analytical RP-HPLC assays with mass-spectrometric validation for fluorinated aliphatic amino acids[1],[7].)
Experimental Methodology: Self-Validating Proteolytic Assay
To ensure reproducibility and eliminate false positives (e.g., peptide aggregation mistaken for enzymatic stability), the following self-validating workflow is required for evaluating PfpGly-modified peptides[3].
Step 1: Microwave-Assisted Fmoc-SPPS
Causality: The steric bulk and electronic deactivation of PfpGly significantly reduce its coupling kinetics during Solid-Phase Peptide Synthesis (SPPS). Microwave irradiation provides the necessary kinetic energy to overcome this activation barrier, ensuring high-yield coupling without racemization[3].
-
Swell Rink Amide resin in dimethylformamide (DMF) for 20 minutes.
-
Deprotect the Fmoc group using 20% piperidine in DMF.
-
Couple Fmoc-PfpGly-OH (3.0 eq) using DIC and Oxyma Pure (3.0 eq) in DMF under microwave irradiation (75°C, 10 minutes)[3].
-
Cleave the peptide from the resin using a cocktail of TFA/TIPS/H2O (95:2.5:2.5) for 2 hours, followed by cold ether precipitation.
Step 2: Controlled Protease Incubation
Causality: Utilizing an internal standard (a non-fluorinated native peptide sequence) within the exact same reaction tube controls for localized fluctuations in enzyme activity, temperature, and buffer conditions[2].
-
Dissolve the purified PfpGly-peptide and the native control peptide in 50 mM Tris-HCl buffer (pH 7.5, 150 mM NaCl) to a final concentration of 100 µM each.
-
Initiate the digestion by adding the target protease (e.g., or α-chymotrypsin) to a final concentration of 10 nM[7].
-
Incubate the mixture continuously at 37°C in a thermoshaker.
Step 3: Kinetic Quenching and Orthogonal Quantification
Causality: Immediate pH-shift quenching locks the kinetic state. Orthogonal LC-MS analysis ensures that the disappearance of the intact peptide peak is strictly due to specific proteolytic cleavage, rather than precipitation driven by the highly hydrophobic PfpGly residue[1].
-
Withdraw 50 µL aliquots at precise intervals (0, 15, 30, 60, 120, and 240 minutes).
-
Immediately quench the enzymatic activity by adding 50 µL of 1% aqueous TFA (dropping the pH to <3 rapidly denatures the protease)[2].
-
Inject the quenched samples onto an analytical C18 RP-HPLC column, monitoring absorbance at 214 nm.
-
Calculate the half-life ( t1/2 ) by plotting the area under the curve (AUC) of the intact peptide over time using a first-order exponential decay model.
-
Validate the 120-minute fraction using LC-MS to identify the exact mass of the cleavage fragments, confirming the precise site of hydrolysis[7].
Fig 2: Self-validating RP-HPLC/LC-MS workflow for proteolytic stability assays.
References
-
[2] Asante, V., Mortier, J., Wolber, G., & Koksch, B. "Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin." Amino Acids, 2014. [Link]
-
[1] Huhmann, S., & Koksch, B. "Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids." European Journal of Organic Chemistry, 2018.[Link]
-
[4] Meng, H., & Kumar, K. "Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids." Journal of the American Chemical Society, 2007.[Link]
-
[7] Asante, V., Mortier, J., Schlüter, H., & Koksch, B. "Impact of fluorination on proteolytic stability of peptides in human blood plasma." Bioorganic & Medicinal Chemistry, 2013.[Link]
-
[6] Mummadi, S., et al. "Synthesis of (2S,4S)-5,5,5,5′,5′-Pentafluoroleucine and (2S,4R)-5,5,5-Trifluoroleucine via Stereoselective Hydrogenation and Hydrodefluorination." The Journal of Organic Chemistry, 2026.[Link]
-
[5] Völler, J.-S., & Koksch, B. "Deciphering the Fluorine Code—The Many Hats Fluorine Wears in a Protein Environment." Accounts of Chemical Research, 2017.[Link]
-
[3] Mummadi, S., et al. "Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex." The Journal of Organic Chemistry, 2022.[Link]
Sources
- 1. Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids • Koksch Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 2. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Impact of fluorination on proteolytic stability of peptides in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC retention time comparison of fluorinated unnatural amino acids
An in-depth technical analysis of the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) retention behavior of fluorinated unnatural amino acids (UAAs).
Executive Summary
The incorporation of fluorinated unnatural amino acids (UAAs) into peptide sequences is a cornerstone strategy in modern drug development. Fluorination enhances proteolytic stability, modulates protein-protein interactions, and fine-tunes the lipophilicity of therapeutic candidates. However, the unique physicochemical properties of the carbon-fluorine (C–F) bond drastically alter the chromatographic behavior of these molecules. This guide provides a comprehensive comparison of HPLC retention times between native amino acids and their fluorinated analogs, detailing the mechanistic causality behind these shifts and outlining a self-validating experimental protocol for their baseline separation.
Mechanistic Principles: The Causality of Fluorination on Retention
To predict the chromatographic behavior of fluorinated UAAs, one must understand the interplay between polarity, conformation, and bulk hydrophobicity.
-
The Hydrophobicity vs. Polarity Paradox: The C–F bond is highly polarized due to fluorine's extreme electronegativity, which intuitively suggests an increase in hydrophilicity. However, fluorine is also poorly polarizable, meaning it exhibits very weak dispersion interactions with surrounding water molecules[1]. When multiple fluorine atoms are added to an aromatic ring (e.g., Phenylalanine), the bulk hydrophobic effect and the increased van der Waals volume dominate over the localized polarity. This increases the hydration free energy, driving the molecule to partition more strongly into the hydrophobic stationary phase (e.g., C18)[1].
-
Aromatic Quadrupole Inversion: In native phenylalanine, the aromatic ring possesses a specific quadrupole moment that dictates its π−π interactions. Fluorination withdraws electron density from the aromatic π -system, eventually inverting the quadrupole moment in heavily fluorinated analogs (like pentafluoro-phenylalanine)[2]. This electronic shift alters how the side chain interacts with both the mobile phase and the stationary phase.
-
The "Fluorophilic" Effect: While fluorinated UAAs show increased retention on standard hydrocarbon columns, they exhibit highly specific "fluorophilic" interactions when paired with fluorocarbon stationary phases (e.g., fluorous silica) and fluorinated eluents (e.g., trifluoroethanol). In these specialized systems, fluorous-fluorous interactions allow for the distinct separation of lightly fluorinated peptides from their non-fluorinated counterparts[3].
Comparative Data: Phenylalanine vs. Fluorinated Analogs
The following data demonstrates the retention time ( tR ) shifts of Fmoc-protected phenylalanine derivatives analyzed via RP-HPLC on a standard C18 column (Linear gradient: 40% to 70% Acetonitrile in water + 0.1% TFA over 30 minutes)[2].
Table 1: RP-HPLC Retention Times of Fmoc-Protected Phenylalanine Derivatives
| Amino Acid Derivative | Substitution Pattern | Retention Time ( tR ) | Hydrophobicity Shift ( ΔtR ) |
| Native Phenylalanine (Phe) | None | 14.38 min | Reference Baseline |
| 4-Fluoro-Phenylalanine | Mono-fluoro | 15.44 min | +1.06 min |
| 2,3,5,6-Tetrafluoro-Phenylalanine | Tetra-fluoro | 15.81 min | +1.43 min |
| 3,5-Difluoro-Phenylalanine | Di-fluoro | 16.15 min | +1.77 min |
| Pentafluoro-Phenylalanine | Penta-fluoro | 18.57 min | +4.19 min |
Data Insight: Notice the non-linear relationship between the number of fluorine atoms and the retention time. The di-fluoro variant elutes later than the tetra-fluoro variant[2]. This proves that retention is not strictly proportional to the raw fluorine count; rather, it is heavily dictated by the specific substitution pattern, steric shielding, and the resulting conformational changes in the hydration shell[1].
Experimental Methodology: Self-Validating RP-HPLC Protocol
To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . It utilizes internal referencing and strict pH control to isolate side-chain hydrophobicity as the sole variable affecting retention.
Phase 1: Sample Preparation & System Suitability
-
Preparation of Standards: Dissolve Fmoc-Phe (Internal Standard) and the target Fmoc-Fluoro-Phe variants in a 40:60 mixture of Acetonitrile (ACN) and Milli-Q water containing 0.1% Trifluoroacetic acid (TFA) to a final concentration of 1 mg/mL.
-
Filtration: Pass all samples through a 0.2 µm PTFE syringe filter to remove particulates that could introduce column backpressure or ghost peaks.
-
System Blank Validation: Inject 10 µL of the sample solvent (blank) and run the full gradient. Causality: This confirms the absence of carryover and establishes the baseline noise level, ensuring that subsequent peaks are true analyte signals.
Phase 2: Chromatographic Method Setup
-
Column Selection: Equip the HPLC with a high-purity C18 Reverse-Phase column (e.g., 5 µm particle size, 4.6 x 150 mm). Maintain the column compartment at a constant 25 °C to prevent temperature-induced retention drifts.
-
Mobile Phase Configuration:
-
Mobile Phase A: Milli-Q Water + 0.1% TFA (v/v)
-
Mobile Phase B: HPLC-grade Acetonitrile + 0.1% TFA (v/v)
-
Causality of TFA: TFA acts as an ion-pairing agent and lowers the pH to ~2.0. This fully protonates the residual silanol groups on the silica support and neutralizes the carboxylic acid moiety of the amino acid. Suppressing these secondary ionic interactions prevents peak tailing and ensures retention is driven purely by the hydrophobic partitioning of the fluorinated side chains.
-
-
Gradient Elution: Apply a linear gradient from 40% B to 70% B over 30 minutes at a flow rate of 1.0 mL/min.
-
Causality of Gradient: Fluorinated amino acids span a wide range of lipophilicity. An isocratic method would cause the highly hydrophobic pentafluoro-Phe to suffer from band broadening and excessively long run times. A gradient sharpens the peaks of late-eluting compounds.
-
Phase 3: Data Acquisition & Validation
-
Detection: Monitor UV absorbance at 220 nm (peptide bond/Fmoc absorption) and 254 nm (aromatic ring absorption).
-
Internal Referencing: Inject the native Fmoc-Phe standard first to establish the baseline tR . Subsequently, inject the fluorinated variants. Calculate the Relative Retention Time (RRT = tR,fluoro/tR,native ). Causality: Using an RRT normalizes minor day-to-day fluctuations in pump flow rates or mobile phase mixing, ensuring the comparative hydrophobicity data remains perfectly trustworthy.
Visualizing the Chromatographic Workflow
The following diagram illustrates the mechanistic logic of the separation process, highlighting how hydrophobic and fluorophilic interactions dictate the elution order.
Fig 1: RP-HPLC separation mechanism for native vs. fluorinated unnatural amino acids.
References
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography Journal of Fluorine Chemistry URL:[Link]
-
Unexpected Trends in the Hydrophobicity of Fluorinated Amino Acids Reflect Competing Changes in Polarity and Conformation Physical Chemistry Chemical Physics URL:[Link]
-
The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation ChemBioChem URL:[Link]
Sources
A Comparative Spectroscopic Guide: 2-Amino-4,4,5,5,5-pentafluoropentanoic Acid and its Natural Analogs
Introduction: The Fluorine Advantage in Amino Acid Chemistry
In the realm of drug development and chemical biology, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone for enhancing pharmacological properties. The substitution of hydrogen with fluorine can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to improved drug candidates. 2-amino-4,4,5,5,5-pentafluoropentanoic acid is a synthetic amino acid that exemplifies this principle. As a structural mimic of natural amino acids like L-leucine and L-norleucine, it serves as a valuable building block for creating novel peptides and pharmaceuticals with unique characteristics.
However, the introduction of a highly electronegative pentafluoroethyl group creates a distinct electronic environment compared to the simple alkyl side chains of its natural counterparts. This guide provides an in-depth comparative analysis of the key spectroscopic signatures—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that differentiate 2-amino-4,4,5,5,5-pentafluoropentanoic acid from leucine and norleucine. Understanding these differences is critical for unequivocal structure elucidation, purity assessment, and metabolic tracking in complex biological systems.
This document is intended for researchers, scientists, and drug development professionals, offering both comparative data and the underlying principles governing the observed spectral characteristics.
Molecular Structures: A Tale of Three Side Chains
The fundamental difference between these molecules lies in their side chains, which dictates their physical, chemical, and spectroscopic properties. Leucine possesses a branched isobutyl group, norleucine a linear n-butyl group, and the fluorinated analog a terminal pentafluoroethyl group.
Caption: Comparative structures of the three amino acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The differences between our target compounds are starkly revealed in ¹H, ¹³C, and, uniquely for the fluorinated analog, ¹⁹F NMR spectra.
¹H NMR Spectroscopy
In ¹H NMR, the intense electron-withdrawing effect of the fluorine atoms causes significant deshielding of nearby protons, resulting in a downfield shift of their resonance signals.
-
α-Proton (α-H): The chemical shift of the α-H in all three amino acids will appear as a multiplet. However, in the fluorinated analog, this proton will experience a moderate downfield shift compared to leucine and norleucine due to the inductive effect propagated through the carbon chain.
-
β-Protons (β-H₂): These protons are adjacent to the α-carbon. Again, a downfield shift is expected for the fluorinated compound.
-
γ-Protons (γ-H₂): This is where the most dramatic effect is observed. The protons on the carbon adjacent to the CF₂ group in 2-amino-4,4,5,5,5-pentafluoropentanoic acid will be significantly shifted downfield and will exhibit complex splitting due to coupling with both neighboring protons and the two fluorine atoms of the CF₂ group. This complex multiplet is a key diagnostic feature. In contrast, the corresponding protons in leucine and norleucine reside in a typical aliphatic environment with upfield chemical shifts.
¹³C NMR Spectroscopy
The influence of fluorine is even more pronounced in ¹³C NMR due to the large one-bond (¹JCF) and two-bond (²JCF) coupling constants.
-
Carbonyl Carbon (C=O): The chemical shift will be in the typical range for carboxylic acids (~170-180 ppm) for all three compounds, with minor variations.[1][2]
-
α-Carbon (α-C): Similar to the α-proton, the α-carbon of the fluorinated analog will be slightly deshielded.
-
Side-Chain Carbons: The carbons in the perfluorinated tail (C4 and C5) will show large chemical shift changes and, most importantly, will be split into complex multiplets due to C-F coupling. For instance, the C4 signal (the CF₂ group) will appear as a triplet due to coupling with the three fluorine atoms of the adjacent CF₃ group, and the C5 signal (the CF₃ group) will appear as a quartet due to coupling with the two fluorine atoms of the CF₂ group. This splitting is absent in the spectra of leucine and norleucine.[3]
¹⁹F NMR Spectroscopy
This technique is exclusively used for the fluorinated analog and provides an unambiguous confirmation of its structure. ¹⁹F is a spin ½ nucleus with 100% natural abundance, making it a highly sensitive NMR probe.[4]
-
Chemical Shifts: The ¹⁹F NMR spectrum is expected to show two distinct signals corresponding to the chemically non-equivalent CF₂ and CF₃ groups. By convention, CF₃ groups typically appear at a different chemical shift from CF₂ groups.[5] The chemical shifts are highly sensitive to the local electronic environment.[6][7]
-
Coupling: A key feature will be the ³JFF coupling between the CF₂ and CF₃ groups. This will result in the CF₂ signal appearing as a quartet and the CF₃ signal as a triplet. The magnitude of this coupling constant provides further structural confirmation.
Comparative NMR Data Summary
| Position | 2-Amino-4,4,5,5,5-pentafluoropentanoic Acid (Predicted) | L-Leucine (Typical) | L-Norleucine (Typical) |
| ¹H NMR (ppm) | |||
| α-H | ~4.1 (m)[8] | ~3.7 (t) | ~3.7 (t) |
| β-H₂ | ~2.3-2.5 (m) | ~1.7 (m) | ~1.8 (m) |
| γ-H₂/H | ~2.4-2.7 (m) | ~1.5 (m) | ~1.3 (m) |
| δ-H₂/H₃ | - | ~0.9 (d) | ~1.3 (m) |
| ε-H₃ | - | - | ~0.9 (t) |
| ¹³C NMR (ppm) | |||
| C=O | ~173 | ~176 | ~176 |
| α-C | ~53 | ~53 | ~54 |
| β-C | ~30 (t, JCF) | ~41 | ~34 |
| γ-C | ~32 (m) | ~25 | ~27 |
| δ-C | ~118 (tq, ¹JCF, ²JCF) | ~22, ~23 | ~22 |
| ε-C | ~120 (qt, ¹JCF, ²JCF) | - | ~14 |
| ¹⁹F NMR (ppm) | |||
| -CF₂- | ~ -125 (q) | N/A | N/A |
| -CF₃ | ~ -85 (t)[8] | N/A | N/A |
Note: Predicted shifts and couplings are based on general principles and data from similar fluorinated compounds. Actual values may vary based on solvent and experimental conditions.
Experimental Protocol: NMR Spectroscopy
Caption: General workflow for NMR sample preparation and analysis.
Detailed Parameters:
-
Sample Preparation: Dissolve approximately 5-10 mg of the amino acid sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Number of Scans: 16-64, depending on concentration.
-
Relaxation Delay (d1): 2-5 seconds to ensure full relaxation.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
-
¹⁹F NMR Acquisition:
Infrared (IR) Spectroscopy: Vibrational Fingerprints
FT-IR spectroscopy probes the vibrational modes of molecules. While all three amino acids will share common features characteristic of the amino acid backbone, the C-F bonds in the fluorinated analog provide a unique and intense fingerprint.
-
Common Bands: All spectra will display broad O-H stretching bands (~3000-3300 cm⁻¹) from the carboxylic acid, N-H stretching from the amine group (~3000-3100 cm⁻¹), and a strong C=O stretching band from the carboxyl group (~1680-1725 cm⁻¹).
-
The C-F Signature: The spectrum of 2-amino-4,4,5,5,5-pentafluoropentanoic acid will be dominated by very strong C-F stretching absorptions in the 1100-1350 cm⁻¹ region. This region is often referred to as the "fluorine fingerprint" and its intensity is a direct result of the large dipole moment change during the C-F bond vibration. This feature will be entirely absent in the spectra of leucine and norleucine.[11]
Comparative IR Data Summary
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Compound(s) |
| O-H Stretch (Carboxylic Acid) | 3000-3300 (broad) | All three |
| N-H Stretch (Amine) | 3000-3100 | All three |
| C-H Stretch (Aliphatic) | 2850-2960 | All three |
| C=O Stretch (Carboxylic Acid) | 1680-1725 | All three |
| N-H Bend | 1550-1650 | All three |
| C-F Stretch | 1100-1350 (very strong) | Fluorinated Analog Only |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet technique is standard. Mix a small amount of the amino acid (~1-2 mg) with ~100-200 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.
-
Background Spectrum: Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Fragmentation Pathways
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, offering definitive confirmation of molecular weight and structural insights through fragmentation patterns.
-
Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), all three compounds will readily show a protonated molecular ion [M+H]⁺.
-
Fragmentation of Leucine/Norleucine: The primary fragmentation pathway for natural amino acids involves the loss of small neutral molecules like H₂O and CO₂. A key diagnostic fragmentation for leucine is the loss of its isobutyl side chain (43 Da).[12][13] Norleucine would show a similar loss of its n-butyl group.
-
Fragmentation of the Fluorinated Analog: Perfluorinated chains exhibit characteristic and complex fragmentation patterns.[14] Following an initial loss of the carboxyl group (-COOH), the perfluoroalkyl anion undergoes fragmentation. This is not a simple "unzipping" process but can involve fluorine migrations and rearrangements.[14] Common losses include CF₃ (69 Da) and subsequent losses of CF₂ (50 Da). The resulting spectrum will have a series of peaks separated by 50 m/z units, which is a hallmark of a fluorinated aliphatic chain.[15][16]
Key Fragmentation Pathways
Caption: Simplified fragmentation pathways in ESI-MS/MS.
Experimental Protocol: LC-MS/MS
-
Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the amino acid in a suitable solvent system, typically a mixture of water and methanol or acetonitrile with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
-
Liquid Chromatography (LC): Inject the sample onto a reverse-phase C18 column. Elute with a gradient of water and organic solvent (both containing 0.1% formic acid) to separate the analyte from impurities.
-
Mass Spectrometry (MS):
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode.
-
Full Scan (MS1): Acquire a full scan spectrum to identify the m/z of the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions. Acquire the product ion spectrum.
-
-
Data Analysis: Analyze the MS1 spectrum to confirm the molecular weight and the MS/MS spectrum to confirm the structure based on the observed fragmentation pattern.
Conclusion
The spectroscopic characterization of 2-amino-4,4,5,5,5-pentafluoropentanoic acid reveals a series of unique features that clearly distinguish it from its natural analogs, leucine and norleucine. The powerful electron-withdrawing nature of the pentafluoroethyl group serves as the primary driver for these differences.
-
In NMR spectroscopy , the key differentiators are the significant downfield shifts of protons and carbons near the fluorinated tail, the complex splitting patterns arising from H-F and C-F coupling, and the presence of distinct signals in the ¹⁹F NMR spectrum.
-
In IR spectroscopy , the intense and unambiguous C-F stretching vibrations in the 1100-1350 cm⁻¹ region provide a definitive fingerprint.
-
In Mass Spectrometry , the characteristic fragmentation pattern involving losses of fluorinated moieties like CF₃ and CF₂ is a clear indicator of the fluorinated structure.
A multi-technique approach, leveraging the strengths of NMR, IR, and MS, provides a self-validating system for the unequivocal identification and characterization of this and other novel fluorinated molecules, which is an indispensable requirement for their advancement in pharmaceutical and biotechnological applications.
References
-
Bochen, A., & Cmoch, P. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society. [Link][6][7]
-
Fraser, J. A., et al. (2026). 19F-NMR spectroscopy of fluorinated isoleucine analogues in a protein. Journal of Biomolecular NMR. [Link]
-
Arsenault, G., et al. (n.d.). Analysis of Perfluoroalkyl Anion Fragmentation Pathways for Linear and Branched Perfluorooctanoic Acids (PFOA) during LC/ESI-MS/MS. Wellington Laboratories. [Link][14]
-
Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link][4]
-
Wang, Y., et al. (2025). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of the American Society for Mass Spectrometry. [Link]
-
Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link][4]
-
Kubicki, L., et al. (2021). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS - University of Konstanz. [Link]
-
Façanha Filho, P. F., et al. (2006). High temperature Raman spectra of L-leucine crystals. Brazilian Journal of Physics. [Link]
-
Mohler, F. L., et al. (n.d.). Mass spectra of fluorocarbons. NIST. [Link][15]
-
Gakh, A. A., et al. (2000). Chemical Fragmentation of C60F48. The Journal of Physical Chemistry A. [Link][16]
-
Rajkumar, B. J., & Ramachandran, K. (2014). Growth and Characterization of L-Isoleucine based nonlinear optical single crystals. International Journal of ChemTech Research. [Link]
-
SCIEX. (n.d.). Differentiation of leucine and isoleucine for enhanced sequence variant analysis using electron activated dissociation. SCIEX. [Link][12]
-
SpectraBase. (n.d.). L-Norleucine, N-methoxycarbonyl-, propyl ester. SpectraBase. [Link]
-
Bazeera, A. Z., et al. (2022). Growth and characterization of DL-Norleucine maleate crystals. Journal of Ovonic Research. [Link]
-
Sönnichsen, F. D., et al. (1995). Characterization of leucine zipper complexes by electrospray ionization mass spectrometry. Protein Science. [Link]
-
ResearchGate. (n.d.). LC-MS/MS characterization of leucine contamination in the PA-PT sample. ResearchGate. [Link][13]
-
Peng, J., et al. (2016). Distinguishing between Leucine and Isoleucine by Integrated LC–MS Analysis Using an Orbitrap Fusion Mass Spectrometer. Analytical Chemistry. [Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. uOttawa NMR Facility. [Link]
-
Li, C., et al. (2025). 19F NMR study of proteins with parallel incorporation of multiple fluorinated aromatic amino acids. Journal of Biomolecular NMR. [Link][9]
-
ResearchGate. (n.d.). Models of dl-norleucine from the symmetry analysis. ResearchGate. [Link]
-
Nishiyama, Y., et al. (n.d.). 13C/19F High-resolution solid-state NMR studies on layered carbon-fluorine. arXiv. [Link]
-
NIST. (n.d.). L-Norleucine. NIST WebBook. [Link]
-
University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. University of Wisconsin-Madison Chemistry Department. [Link][10]
-
Akutsu, Y., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. [Link][1]
-
Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Gershon, H., et al. (n.d.). Amino acid analogs IV: 4-fluoroisoleucine. Fordham Research Commons. [Link]
-
RSC Publishing. (n.d.). Supplementary material Closing the gap - inclusion of ultrashort-chain perfluoroalkyl carboxylic acids in the total oxidizable p. RSC Publishing. [Link]
-
ChemRxiv. (n.d.). 1H, 13C, 15N, and 19F Random Coil NMR Shifts of Trifluoromethyl-Bearing Amino Acids. ChemRxiv. [Link]
-
Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. University of Colorado Boulder. [Link][2]
-
NSF PAR. (2022). Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. NSF Public Access Repository. [Link]
-
Kim, D., et al. (2019). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. ACS Omega. [Link][8]
-
Sundaraganesan, N., et al. (2007). FT-Raman and FT-IR spectra, ab initio and density functional studies of 2-amino-4,5-difluorobenzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link][11]
-
Reddit. (2013). 13C NMR of pentafluorophenyl group. r/chemistry. [Link][3]
Sources
- 1. mdpi.com [mdpi.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. reddit.com [reddit.com]
- 4. biophysics.org [biophysics.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. colorado.edu [colorado.edu]
- 11. FT-Raman and FT-IR spectra, ab initio and density functional studies of 2-amino-4,5-difluorobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sciex.com [sciex.com]
- 13. researchgate.net [researchgate.net]
- 14. well-labs.com [well-labs.com]
- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 16. pubs.acs.org [pubs.acs.org]
2-Amino-4,4,5,5,5-pentafluoropentanoic acid proper disposal procedures
Comprehensive Safety and Disposal Protocol for 2-Amino-4,4,5,5,5-pentafluoropentanoic Acid
As drug development increasingly leverages fluorine chemistry to enhance metabolic stability and target binding affinity, the use of heavily fluorinated non-proteinogenic amino acids like 2-Amino-4,4,5,5,5-pentafluoropentanoic acid has surged. However, the very properties that make this compound valuable in the laboratory—specifically the extreme thermodynamic stability of its carbon-fluorine (C-F) bonds—render it a significant environmental liability if mishandled.
This guide provides laboratory professionals with a self-validating, step-by-step operational protocol for the safe handling and disposal of 2-Amino-4,4,5,5,5-pentafluoropentanoic acid, aligning with the latest U.S. Environmental Protection Agency (EPA) directives on per- and polyfluoroalkyl substances (PFAS).
Chemical Profile & Hazard Assessment
Before initiating any disposal protocol, it is critical to understand the physicochemical properties and hazards associated with the compound. While the amino acid backbone is biologically recognizable, the pentafluoroethyl tail dictates its environmental fate and handling requirements.
Table 1: Physicochemical and Hazard Profile
| Property / Specification | Detail |
|---|---|
| Chemical Name | 2-Amino-4,4,5,5,5-pentafluoropentanoic acid |
| CAS Number | 148043-96-3 (S-isomer)[1] |
| Molecular Formula | C5H6F5NO2 |
| GHS Classifications | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)[2] |
| Environmental Hazard | High persistence; functions as a PFAS precursor |
| Incompatible Materials | Strong oxidizing agents, strong bases |
Mechanistic Insight: The C-F Bond and Environmental Persistence
Why can't fluorinated amino acids be disposed of via standard biological or aqueous waste streams?
The answer lies in the thermodynamics of the C-F bond, the strongest single bond in organic chemistry. When non-fluorinated amino acids enter wastewater, they are rapidly mineralized by microbial communities. However, kinetic analyses of microbial metabolism reveal a 90−98% decrease in catalytic efficiency ( kcat ) when microbes attempt to process heavily fluorinated analogues[3].
While the amino group may undergo deamination and the carboxyl group may decarboxylate, the perfluorinated tail (-CF2CF3) remains completely recalcitrant. This results in the generation of dead-end, ultra-short-chain perfluorinated carboxylic acids (PFCAs) that bioaccumulate and persist indefinitely in the environment. Consequently, this compound must be managed under strict PFAS disposal frameworks rather than standard biochemical waste protocols[4].
Fig 1: Environmental fate pathways highlighting the necessity of thermal destruction for C-F bonds.
Step-by-Step Operational Workflow for Disposal
To ensure absolute compliance and environmental safety, implement the following self-validating disposal protocol. This system ensures that every action is verifiable and cross-checked against standard operating procedures.
Phase 1: Identification and Segregation
-
Step 1.1: Identify all solid waste (e.g., expired powders, contaminated weigh boats) and liquid waste (e.g., HPLC effluents, reaction filtrates) containing 2-Amino-4,4,5,5,5-pentafluoropentanoic acid.
-
Step 1.2: Segregate this waste strictly from non-fluorinated biological waste. Do not mix with strong oxidizers or concentrated acids to prevent unintended exothermic reactions or the release of toxic hydrogen fluoride (HF) gas.
Phase 2: Primary Containment
-
Step 2.1: Select High-Density Polyethylene (HDPE) containers for both solid and liquid waste.
-
Step 2.2: Crucial Causality: Avoid using Polytetrafluoroethylene (PTFE/Teflon) containers or cap liners. While chemically compatible, PTFE is itself a fluoropolymer. Using PTFE introduces background PFAS contamination, complicating analytical verification of destruction efficiency down the line.
Phase 3: Neutralization (For Liquid Waste Streams)
-
Step 3.1: If the fluorinated amino acid is dissolved in an acidic or basic synthesis effluent, neutralize the solution to a pH of 6.0–8.0 before capping.
-
Step 3.2: Perform neutralization slowly in a fume hood, using dilute NaOH or HCl, monitoring for heat generation.
Phase 4: Labeling and Interim Storage
-
Step 4.1: Affix a compliant hazardous waste label. Explicitly write: "Hazardous Waste - Contains PFAS / Fluorinated Amino Acids (2-Amino-4,4,5,5,5-pentafluoropentanoic acid)."
-
Step 4.2: Store in a designated secondary containment tray within a ventilated hazardous waste cabinet. The EPA's 2024 guidance permits interim storage (2-5 years) for low-volume, containerized PFAS materials provided strict emission controls are in place[5].
Phase 5: Final Destruction via Thermal Treatment
-
Step 5.1: Contract a licensed Resource Conservation and Recovery Act (RCRA) hazardous waste vendor.
-
Step 5.2: Specify that the waste requires High-Temperature Incineration . According to the updated EPA Interim Guidance, temperatures exceeding 1100°C are required to effectively cleave the C-F bonds and achieve complete destruction and removal efficiency (DRE)[4][6].
Fig 2: Step-by-step operational workflow for the safe disposal of fluorinated amino acid waste.
Spill Management and Decontamination Protocol
In the event of an accidental spill of 2-Amino-4,4,5,5,5-pentafluoropentanoic acid powder or solution:
-
Isolate & Ventilate: Evacuate the immediate area and ensure the chemical fume hood or room ventilation is operating at maximum capacity.
-
Don PPE: Wear a flame-resistant lab coat, nitrile gloves (double-gloving recommended), and tight-sealing safety goggles[2].
-
Containment:
-
For Powders: Gently cover the spill with damp inert absorbent paper (dampened with a benign solvent like ethanol or water) to prevent aerosolization of the irritating dust.
-
For Liquids: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or sand).
-
-
Collection: Scoop the absorbed material using non-sparking tools and place it directly into a designated HDPE solid hazardous waste container.
-
Decontamination: Wash the spill surface thoroughly with a soap and water solution, capturing all rinse water as hazardous PFAS liquid waste. Do not wash residues down the sink.
Regulatory & Compliance Strategy
While 2-Amino-4,4,5,5,5-pentafluoropentanoic acid itself is not currently listed as a standalone hazardous waste under RCRA, its structural classification as a PFAS precursor subjects it to evolving federal and state regulations. The EPA's April 2024 Interim Guidance on the Destruction and Disposal of PFAS explicitly prioritizes technologies with the lowest potential for environmental release[4][7].
By proactively treating this fluorinated amino acid as a high-priority hazardous waste and routing it to permitted RCRA Subtitle C hazardous waste incinerators or landfills, laboratories not only ensure current compliance but also future-proof their operations against impending, stricter PFAS regulations.
References
-
NextSDS. (n.d.). (2R)-2-amino-4,4-difluorobutanoic acid — Chemical Substance Information. Retrieved from 2
-
Ambeed. (n.d.). 148043-96-3 | (S)-2-Amino-4,4,5,5,5-pentafluoropentanoic acid. Retrieved from 1
-
Montrose Environmental. (2024). EPA's Updated Guidance on Destruction and Disposal of PFAS. Retrieved from 6
-
ALL4. (2024). U.S. EPA's Updated 2024 Interim Guidance on the Destruction and Disposal of PFAS. Retrieved from5
-
Bergeson & Campbell, P.C. (2024). EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials. Retrieved from 7
-
U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from 4
-
ResearchGate. (2024). Enzyme Catalyzed Formation of CoA Adducts of Fluorinated Hexanoic Acid Analogues. Retrieved from 3
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
